Product packaging for 3-Ethylpentanal(Cat. No.:CAS No. 39992-52-4)

3-Ethylpentanal

Cat. No.: B3010029
CAS No.: 39992-52-4
M. Wt: 114.188
InChI Key: HIJLVHXVBWTMEV-UHFFFAOYSA-N
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Description

3-Ethylpentanal is a branched, saturated aldehyde with the molecular formula C7H14O and a molar mass of 114.19 g/mol . Its structure consists of a five-carbon chain with an ethyl group attached to the third carbon, terminating with an aldehyde functional group (-CHO) . This compound is provided as a colourless to pale yellow liquid and must be stored under an inert atmosphere in a freezer, below -20°C, to maintain stability . In research, this compound serves as a versatile building block in organic synthesis . It is specifically cited in patent literature for its role in the preparation of alpha-alkylacroleins , which are valuable intermediates in the development of various chemicals, including pharmaceuticals, dyes, and other functional materials . The compound's reactivity is defined by its aldehyde group, which readily undergoes condensation, reduction, and oxidation reactions, allowing researchers to synthesize more complex, value-added molecules . Safety Information: this compound requires careful handling. It is classified with the signal word "Danger" and has the GHS hazard statements H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The UN number is 1993, and the packing group is III . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B3010029 3-Ethylpentanal CAS No. 39992-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLVHXVBWTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Ethylpentanal from Diethyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 3-ethylpentanal from diethyl ketone. While a direct, one-step conversion is not prominently documented in the literature, this document outlines multi-step synthetic strategies based on well-established organic reactions. The content is tailored for an audience with a strong background in organic chemistry, providing detailed reaction mechanisms, analogous experimental protocols, and characterization data.

Introduction

This compound is a branched-chain aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structural motif can be a key building block in the construction of more complex molecules. This guide focuses on the transformation of a simple, symmetric ketone, diethyl ketone, into this target aldehyde. The proposed syntheses are based on fundamental carbon-carbon bond-forming reactions followed by functional group interconversions.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of the target molecule, this compound, is presented below. This data is crucial for the identification and characterization of the final product.

PropertyValueReference
Molecular Formula C7H14O--INVALID-LINK--
Molecular Weight 114.19 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 39992-52-4--INVALID-LINK--
Spectroscopic DataInterpretation
¹H NMR Characteristic peaks for the aldehyde proton (CHO), the methine proton at the 3-position, and the methylene and methyl groups of the ethyl substituents.
¹³C NMR Signals corresponding to the carbonyl carbon, the chiral center at C3, and the different ethyl carbons.
IR Spectroscopy Strong absorption band for the carbonyl (C=O) stretch of the aldehyde, and C-H stretching and bending vibrations.

Proposed Synthetic Pathway: A Multi-Step Approach via Wittig Reaction

A robust and logical synthetic route to this compound from diethyl ketone involves a three-step sequence:

  • Wittig Olefination: Reaction of diethyl ketone with an appropriate phosphorus ylide to form a substituted alkene.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of the alkene to yield a primary alcohol.

  • Oxidation: Conversion of the primary alcohol to the desired aldehyde.

This pathway is advantageous as it allows for precise control over the carbon skeleton and the position of the final functional group.[1]

Synthesis_Wittig diethyl_ketone Diethyl Ketone alkene 3-Ethyl-2-pentene diethyl_ketone->alkene Wittig Reaction wittig_reagent Ethylidenetriphenylphosphorane (Wittig Reagent) wittig_reagent->alkene alcohol 3-Ethyl-2-pentanol alkene->alcohol Hydroboration-Oxidation hydroboration 1. BH3-THF 2. H2O2, NaOH hydroboration->alcohol aldehyde This compound alcohol->aldehyde Oxidation oxidation_reagent PCC or Dess-Martin Periodinane oxidation_reagent->aldehyde

Caption: Proposed synthesis of this compound via a Wittig reaction pathway.

Step 1: Wittig Reaction of Diethyl Ketone

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[2] In this proposed first step, diethyl ketone reacts with ethylidenetriphenylphosphorane to yield 3-ethyl-2-pentene.

Reaction Mechanism:

The phosphorus ylide, a nucleophile, attacks the electrophilic carbonyl carbon of diethyl ketone to form a betaine intermediate, which then collapses to an oxaphosphetane.[1] This four-membered ring intermediate subsequently fragments to give the alkene and triphenylphosphine oxide, the driving force for the reaction.[1]

Experimental Protocol (Analogous):

The following is a general procedure for a Wittig reaction with a ketone, which can be adapted for the specific reactants.

  • Preparation of the Wittig Reagent:

    • To a solution of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.0 equivalent) dropwise at 0 °C.

    • Allow the resulting deep red or orange solution to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of diethyl ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate 3-ethyl-2-pentene.

Step 2: Hydroboration-Oxidation of 3-Ethyl-2-pentene

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[3][4] This is crucial for obtaining the primary alcohol necessary for the final oxidation step.

Reaction Mechanism:

Borane (BH₃), typically as a complex with THF, adds across the double bond of the alkene in a concerted, syn-addition.[5] The boron atom adds to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[6]

Experimental Protocol (Analogous):

  • Hydroboration:

    • To a solution of 3-ethyl-2-pentene (1.0 equivalent) in anhydrous THF under an inert atmosphere, add a solution of borane-THF complex (1.0 M in THF, 1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Oxidation:

    • Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting 3-ethyl-2-pentanol can be purified by distillation or column chromatography.

Step 3: Oxidation of 3-Ethyl-2-pentanol

The final step is the oxidation of the primary alcohol, 3-ethyl-2-pentanol, to this compound. Care must be taken to use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Choice of Oxidizing Agent:

  • Pyridinium chlorochromate (PCC): A common and effective reagent for the selective oxidation of primary alcohols to aldehydes.

  • Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and high yields.

Experimental Protocol (Analogous, using PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-ethyl-2-pentanol (1.0 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Alternative Synthetic Pathway: Darzens Condensation

The Darzens condensation (or glycidic ester condensation) presents an alternative route for the synthesis of aldehydes from ketones.[7] This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[8]

Synthesis_Darzens diethyl_ketone Diethyl Ketone epoxy_ester α,β-Epoxy Ester diethyl_ketone->epoxy_ester Darzens Condensation haloester Ethyl Chloroacetate haloester->epoxy_ester base Base (e.g., NaOEt) base->epoxy_ester epoxy_acid Glycidic Acid epoxy_ester->epoxy_acid Saponification hydrolysis 1. Hydrolysis (NaOH) 2. Acidification (H₃O⁺) hydrolysis->epoxy_acid aldehyde This compound epoxy_acid->aldehyde Rearrangement decarboxylation Heat (Decarboxylation) decarboxylation->aldehyde

Caption: Alternative synthesis of this compound via a Darzens condensation pathway.

Reaction Sequence:

  • Darzens Condensation: Diethyl ketone reacts with ethyl chloroacetate in the presence of a base like sodium ethoxide to form ethyl 3,3-diethyl-epoxypropanoate.[9]

  • Saponification: The resulting epoxy ester is hydrolyzed with a base (e.g., NaOH) to the corresponding carboxylate salt.

  • Acidification and Decarboxylation: Acidification of the salt gives the unstable glycidic acid, which upon gentle heating, decarboxylates and rearranges to form this compound.[7]

Experimental Protocol (Analogous):

  • Darzens Condensation:

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous ethanol, add a mixture of diethyl ketone (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise at a low temperature (e.g., 0-10 °C).

    • Stir the reaction mixture for several hours at room temperature.

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with a suitable solvent like diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude epoxy ester.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude epoxy ester in an alcoholic solution of sodium hydroxide and heat under reflux to effect saponification.

    • After cooling, acidify the mixture carefully with a dilute acid (e.g., HCl or H₂SO₄).

    • Gently heat the acidified mixture to promote decarboxylation and rearrangement to the aldehyde.

    • The product can then be isolated by extraction and purified by distillation.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the proposed multi-step synthesis, purification, and characterization of this compound.

Workflow start Start: Diethyl Ketone step1 Step 1: Wittig Reaction start->step1 purification1 Purification 1: Column Chromatography step1->purification1 step2 Step 2: Hydroboration-Oxidation purification1->step2 purification2 Purification 2: Distillation/Chromatography step2->purification2 step3 Step 3: Oxidation purification2->step3 purification3 Purification 3: Distillation step3->purification3 characterization Characterization: NMR, IR, MS purification3->characterization end End Product: This compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl ketone is a feasible endeavor through multi-step synthetic sequences. The Wittig reaction pathway offers a highly controllable and predictable route, while the Darzens condensation provides a viable alternative. The choice of pathway may depend on the specific requirements of the synthesis, such as desired yield, scalability, and available reagents. The provided analogous experimental protocols serve as a foundation for the development of a specific and optimized procedure for this transformation. Careful purification and spectroscopic characterization are essential at each stage to ensure the identity and purity of the intermediates and the final product.

References

3-Ethylpentanal: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethylpentanal is an organic compound classified as a branched aldehyde. While specific research on this particular molecule is limited, its chemical behavior can be thoroughly understood through the well-established principles of aldehyde chemistry. This guide provides a detailed overview of the predicted chemical properties and reactivity of this compound, drawing upon general knowledge of aliphatic aldehydes and data from structurally similar compounds. This information is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Chemical and Physical Properties

PropertyValueSource/Notes
IUPAC Name This compound[1]
CAS Number 39992-52-4[2]
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1]
Boiling Point Estimated: 140-160 °CBased on trends for heptanals.
Melting Point Estimated: < -20 °CAliphatic aldehydes are typically liquids at room temperature.
Density Estimated: 0.81-0.83 g/mLBased on trends for heptanals.
Solubility Sparingly soluble in water; Soluble in organic solvents.General property of aldehydes of this size.

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would be characterized by a distinctive aldehyde proton signal (singlet or triplet) between δ 9-10 ppm. Other signals would include multiplets for the ethyl and propyl groups.

  • ¹³C NMR: The carbonyl carbon would appear as a prominent peak in the downfield region, typically between δ 190-205 ppm. The remaining aliphatic carbons would resonate in the upfield region.

  • IR Spectroscopy: A strong, characteristic C=O stretching vibration would be observed around 1720-1740 cm⁻¹. C-H stretching vibrations from the aldehyde proton would appear around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 114. Common fragmentation patterns for aldehydes would include McLafferty rearrangement and cleavage at the α-carbon.

Reactivity and Synthetic Profile

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens. As a typical aliphatic aldehyde, it is expected to undergo a variety of important organic transformations.

Oxidation

Aldehydes are readily oxidized to carboxylic acids.[3][4] This is a common and efficient transformation.

  • Reaction: this compound can be oxidized to 3-ethylpentanoic acid.

  • Reagents: Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.[5]

Oxidation This compound This compound 3-Ethylpentanoic Acid 3-Ethylpentanoic Acid This compound->3-Ethylpentanoic Acid [O] Oxidizing Agent Oxidizing Agent Oxidizing Agent->3-Ethylpentanoic Acid

Caption: Oxidation of this compound to 3-Ethylpentanoic Acid.

Reduction

The carbonyl group of an aldehyde can be reduced to a primary alcohol.[6]

  • Reaction: this compound can be reduced to 3-ethylpentan-1-ol.

  • Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂/catalyst) is also an effective method.[6]

Reduction This compound This compound 3-Ethylpentan-1-ol 3-Ethylpentan-1-ol This compound->3-Ethylpentan-1-ol [H] Reducing Agent Reducing Agent Reducing Agent->3-Ethylpentan-1-ol

Caption: Reduction of this compound to 3-Ethylpentan-1-ol.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles.[3]

  • Acetal and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, this compound will form a hemiacetal and subsequently an acetal.[4][6] Acetals are useful as protecting groups for the aldehyde functionality.

Acetal_Formation This compound This compound Acetal Acetal This compound->Acetal Alcohol (2 eq.) Alcohol (2 eq.) Alcohol (2 eq.)->Acetal Acid Catalyst Acid Catalyst Acid Catalyst->Acetal

Caption: Acetal formation from this compound.

Aldol Condensation

Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed aldol condensation.[7] This reaction is a powerful tool for forming carbon-carbon bonds. The reaction proceeds through an enolate intermediate.

  • Reaction: Two molecules of this compound react in the presence of a base (e.g., NaOH) to form a β-hydroxy aldehyde (an aldol adduct). This adduct can then undergo dehydration upon heating to yield an α,β-unsaturated aldehyde.[7] A similar reaction is observed with 2-methylpentanal.[8][9]

Aldol_Condensation cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Dehydration 3-Ethylpentanal_1 This compound Aldol Adduct β-Hydroxy Aldehyde 3-Ethylpentanal_1->Aldol Adduct 3-Ethylpentanal_2 This compound 3-Ethylpentanal_2->Aldol Adduct Base Base Base->Aldol Adduct Aldol Adduct_2 β-Hydroxy Aldehyde Final Product α,β-Unsaturated Aldehyde Aldol Adduct_2->Final Product Heat Heat Heat->Final Product Water Water Final Product->Water - H₂O

Caption: Aldol condensation of this compound.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not available in the literature. However, the following general procedures for key aldehyde reactions can be adapted.

General Protocol for the Oxidation of an Aldehyde to a Carboxylic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Reaction: Cool the solution in an ice bath. Prepare a solution of the oxidizing agent (e.g., potassium permanganate, 1.1 equivalents) in water. Add the oxidant solution dropwise to the aldehyde solution, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.

  • Purification: Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

General Protocol for the Reduction of an Aldehyde to an Alcohol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction: Cool the solution in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise, maintaining a low temperature.

  • Workup: After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete. Quench the reaction by the slow addition of water or dilute acid.

  • Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. Purification can be performed by distillation or column chromatography.

General Protocol for the Aldol Condensation of an Aldehyde
  • Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or water).

  • Reaction: Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute acid.

  • Purification: If a solid product forms, it can be collected by filtration, washed with cold water, and recrystallized. If the product is an oil, it can be extracted with an organic solvent, dried, and purified by chromatography or distillation. For the dehydration step, the isolated aldol adduct can be heated, often with a catalytic amount of acid or iodine.

Stability and Storage

Aliphatic aldehydes are susceptible to oxidation upon exposure to air, leading to the formation of carboxylic acids. They can also undergo polymerization, especially in the presence of acid or base catalysts. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The use of inhibitors, such as hydroquinone, may be considered for long-term storage.

Conclusion

While specific experimental data on this compound is scarce, its chemical properties and reactivity can be reliably predicted based on the established chemistry of aliphatic aldehydes. It is expected to be a versatile synthetic intermediate, capable of undergoing oxidation, reduction, nucleophilic additions, and carbon-carbon bond-forming reactions such as the aldol condensation. The information and general protocols provided in this guide offer a solid foundation for researchers and professionals to incorporate this compound into their synthetic and developmental programs. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

Spectroscopic Analysis of 3-Ethylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethylpentanal (C₇H₁₄O), a key organic intermediate. In the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of these spectra, intended to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic features for this compound. These predictions are based on established principles of organic spectroscopy and typical values for aliphatic aldehydes.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Triplet1HH-1 (Aldehyde proton)
~2.2Doublet of Triplets2HH-2 (Methylene group α to carbonyl)
~1.8Multiplet1HH-3 (Methine proton)
~1.4Quintet4HH-4, H-4' (Methylene groups of ethyl chains)
~0.9Triplet6HH-5, H-5' (Methyl groups of ethyl chains)
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Carbon Atom
~203C-1 (Carbonyl carbon)
~52C-2 (Methylene carbon α to carbonyl)
~45C-3 (Methine carbon)
~25C-4, C-4' (Methylene carbons of ethyl chains)
~11C-5, H-5' (Methyl carbons of ethyl chains)
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
2960-2850StrongC-H stretch (alkane)
2830 and 2720Medium, SharpC-H stretch (aldehyde, Fermi doublet)
1740-1720Strong, SharpC=O stretch (aldehyde)
1465MediumC-H bend (methylene)
1380MediumC-H bend (methyl)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonComments
114[C₇H₁₄O]⁺˙Molecular Ion (M⁺˙)
113[C₇H₁₃O]⁺[M-H]⁺, α-cleavage of the aldehydic proton
85[C₅H₉O]⁺[M-C₂H₅]⁺, α-cleavage of an ethyl group
57[C₄H₉]⁺ or [C₃H₅O]⁺β-cleavage, loss of propenal or formation of an acylium ion
44[C₂H₄O]⁺˙McLafferty rearrangement product
29[CHO]⁺ or [C₂H₅]⁺Acylium ion or ethyl cation from α-cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound, particularly the aldehyde C=O and C-H stretches.

Methodology:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them by the edges to avoid transferring moisture.

    • Place one to two drops of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

  • Instrument Setup and Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with specific functional group vibrations using standard correlation tables. Pay close attention to the characteristic aldehyde C=O and C-H stretching frequencies.[1][2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to support the structural elucidation.

Methodology:

  • Sample Introduction and Ionization:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • Inject a dilute solution of this compound (e.g., in dichloromethane or ether) into the GC. The GC will separate the analyte from any impurities and introduce it into the mass spectrometer.

    • The most common ionization technique is Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is recorded by detecting the abundance of ions at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) to determine the molecular weight of the compound.[5] For this compound, this is expected at m/z 114.[6][7][8]

    • Analyze the fragmentation pattern. Key fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.[5][9][10]

    • Propose structures for the major fragment ions observed in the spectrum to confirm the structure of the parent molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Injection Sample->Prep_MS NMR_Acq Acquire 1H & 13C NMR (FID) Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum (Interferogram) Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum (Ion Signal) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc MS_Proc Generate m/z Plot MS_Acq->MS_Proc NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR_Proc->NMR_Analysis IR_Analysis Analyze Absorption Frequencies IR_Proc->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation MS_Proc->MS_Analysis Final_Structure Structure Elucidation & Verification NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

3-Ethylpentanal: An Overview of a Sparsely Documented Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-ethylpentanal[1] CAS Number: 39992-52-4[1][2]

This technical guide provides a summary of the currently available information on this compound, a saturated aldehyde. Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth research on this compound. This document is intended for researchers, scientists, and drug development professionals, and it will outline the known chemical and physical properties of this compound. Importantly, this guide will also highlight the significant gaps in the existing knowledge base, particularly concerning its biological activity, experimental protocols, and potential therapeutic applications.

Chemical and Physical Properties

While extensive experimental data is lacking, a number of physicochemical properties for this compound have been computationally predicted. These properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C7H14OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
SMILES CCC(CC)CC=OMolPort[2]
InChI InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3PubChem[1]
InChIKey HIJLVHXVBWTMEV-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Data

Similarly, there is a significant lack of publicly available experimental data concerning the biological activity of this compound. No studies detailing its effects on signaling pathways, its potential as a therapeutic agent, or its role in any biological processes have been identified. Consequently, there are no experimental workflows or logical relationships involving this compound that can be visualized.

Logical Relationship Diagram: Information Availability for this compound

The following diagram illustrates the current state of available information for this compound, highlighting the disparity between basic chemical identification and the lack of in-depth scientific research.

cluster_known Known Information cluster_unknown Unavailable Information IUPAC_Name IUPAC Name: This compound Physicochemical_Properties Basic Physicochemical Properties (Predicted) IUPAC_Name->Physicochemical_Properties CAS_Number CAS Number: 39992-52-4 CAS_Number->Physicochemical_Properties Biological_Activity Biological Activity Data Physicochemical_Properties->Biological_Activity Leads to inquiry about Experimental_Protocols Detailed Experimental Protocols Biological_Activity->Experimental_Protocols Requires Signaling_Pathways Involvement in Signaling Pathways Experimental_Protocols->Signaling_Pathways Investigates Drug_Development Drug Development Relevance Signaling_Pathways->Drug_Development Informs

Caption: Availability of information for this compound.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Ethylpentanal, specifically its boiling point and density. Due to a lack of readily available experimental data in peer-reviewed literature and chemical databases, this document outlines the established methodologies for the empirical determination of these properties. The protocols provided are standard procedures for the analysis of organic liquids.

Physical Properties of this compound

The quantitative values for the boiling point and density of this compound are not widely reported in scientific literature. The data that is available is generally computed through modeling rather than determined via experimentation. Researchers requiring precise values for applications such as process design, safety assessments, or formulation development are advised to determine these properties experimentally using the protocols detailed below.

Physical PropertyValueSource
Boiling Point Data not available-
Density Data not available-
Molecular Weight 114.19 g/mol Computed by PubChem[1]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point using the Capillary Method

The capillary method is a micro-scale technique for determining the boiling point of a liquid, which is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3][4][5] This method is advantageous as it requires only a small amount of the sample.[6]

Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[2][3]

  • High-temperature mineral oil or other suitable heating bath fluid

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small volume of this compound is placed into the fusion tube.[3]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[2][3]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[3]

  • The apparatus is heated gently.[2] Initially, trapped air will be seen escaping from the capillary tube.

  • As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the open end of the capillary tube.[2][6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][6] This temperature should be recorded.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.[7][8][9] The method involves measuring the mass of a known volume of the liquid.

Materials:

  • Pycnometer of a known volume

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath for temperature control

  • Acetone or other volatile solvent for cleaning and drying

Procedure:

  • The pycnometer is thoroughly cleaned and dried, then its mass is accurately measured on an analytical balance (m_empty).[9][10]

  • The pycnometer is filled with distilled water and placed in a thermostatic water bath to reach a specific temperature (e.g., 20°C). The volume of the pycnometer is calibrated by this step.

  • The pycnometer filled with water is weighed to determine the mass of the water (m_water).

  • The pycnometer is emptied, dried completely, and then filled with this compound.

  • The filled pycnometer is brought to the same temperature as the water in the previous step using the water bath.

  • The mass of the pycnometer filled with this compound is measured (m_sample).

  • The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the specified temperature Where:

    • Mass of Sample = m_sample - m_empty

    • Mass of Water = m_water - m_empty

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

BoilingPointWorkflow start Start prep_sample Prepare Sample: Fill fusion tube with this compound. start->prep_sample insert_capillary Insert inverted, sealed capillary tube into the sample. prep_sample->insert_capillary assemble_apparatus Assemble Apparatus: Attach tube to thermometer and place in Thiele tube. insert_capillary->assemble_apparatus heat_gently Heat apparatus gently. assemble_apparatus->heat_gently observe_bubbles Observe for a rapid, continuous stream of bubbles. heat_gently->observe_bubbles cool_down Remove heat and allow to cool. observe_bubbles->cool_down record_temp Record temperature when liquid enters the capillary tube. cool_down->record_temp end End record_temp->end

Caption: Workflow for Boiling Point Determination.

DensityWorkflow start Start weigh_empty Weigh clean, dry pycnometer (m_empty). start->weigh_empty fill_water Fill with distilled water and thermostate to a known temperature. weigh_empty->fill_water weigh_water Weigh pycnometer with water (m_water). fill_water->weigh_water dry_pycnometer Empty and dry the pycnometer. weigh_water->dry_pycnometer fill_sample Fill with this compound and thermostate to the same temperature. dry_pycnometer->fill_sample weigh_sample Weigh pycnometer with sample (m_sample). fill_sample->weigh_sample calculate_density Calculate density using the formula: ρ = ((m_sample - m_empty) / (m_water - m_empty)) * ρ_water weigh_sample->calculate_density end End calculate_density->end

Caption: Workflow for Density Determination.

References

3-Ethylpentanal: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-Ethylpentanal. Notably, information on the natural occurrence and formal discovery of this compound is scarce in the reviewed scientific literature. Therefore, this document focuses primarily on its synthesis and chemical characteristics, providing valuable information for its application in research and development. Two principal synthetic routes are discussed in detail: the oxidation of 3-ethyl-3-pentanol and the hydroformylation of 2-ethyl-1-butene. This guide furnishes representative experimental protocols for these transformations and presents available physicochemical and spectroscopic data to aid in the identification and utilization of this compound.

Introduction

This compound, a branched-chain aldehyde, is a chemical entity of interest in synthetic organic chemistry. Its structure, featuring a chiral center at the C3 position, makes it a potential building block in the synthesis of more complex molecules. Despite its relevance in synthetic chemistry, a thorough review of scientific databases reveals a significant lack of information concerning its natural occurrence, biosynthetic pathways, and the historical details of its initial discovery. This guide aims to collate the available technical information on this compound, with a focus on its preparation and chemical properties, to support its use in laboratory and industrial settings.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the oxidation of the corresponding alcohol, 3-ethyl-3-pentanol, and the hydroformylation of an alkene, 2-ethyl-1-butene.

Oxidation of 3-Ethyl-3-pentanol

A common and reliable method for the preparation of aldehydes is the oxidation of primary or secondary alcohols. In the case of this compound, the precursor would be 3-ethyl-3-pentanol. It is important to note that 3-ethyl-3-pentanol is a tertiary alcohol and as such, it cannot be directly oxidized to an aldehyde. However, its isomer, 2-ethyl-1-pentanol, a primary alcohol, could be a suitable precursor. A search for the synthesis of 3-ethyl-3-pentanol reveals it can be prepared via a Grignard reaction between ethylmagnesium bromide and diethyl carbonate.

While a specific, detailed protocol for the oxidation of a suitable precursor to this compound is not explicitly available in the reviewed literature, a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC) is provided below as a representative example.

Disclaimer: This is a general protocol and may require optimization for the specific synthesis of this compound from a suitable precursor like 2-ethyl-1-pentanol.

Materials:

  • Primary alcohol (e.g., 2-ethyl-1-pentanol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of the primary alcohol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude aldehyde can be further purified by distillation or column chromatography.

Hydroformylation of 2-Ethyl-1-butene

Hydroformylation, also known as the oxo process, is an industrial method for the production of aldehydes from alkenes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The hydroformylation of 2-ethyl-1-butene would yield this compound. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, under high pressure of synthesis gas (a mixture of carbon monoxide and hydrogen).

Disclaimer: This is a general protocol and requires specialized high-pressure equipment. The conditions will need to be optimized for the specific substrate, 2-ethyl-1-butene.

Materials:

  • 2-Ethyl-1-butene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous toluene (or another suitable solvent)

  • Synthesis gas (CO/H₂, typically 1:1 ratio)

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge, charge the rhodium catalyst precursor and the phosphine ligand under an inert atmosphere.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Introduce the alkene, 2-ethyl-1-butene, into the autoclave.

  • Seal the autoclave and purge it several times with synthesis gas.

  • Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for several hours, monitoring the uptake of synthesis gas.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The reaction mixture, containing the product aldehyde, can be analyzed by gas chromatography (GC) to determine the conversion and selectivity.

  • The product can be isolated by distillation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Ethyl-3-pentanol and 3-Ethylpentane

Property3-Ethyl-3-pentanol3-Ethylpentane
Molecular Formula C₇H₁₆OC₇H₁₆
Molecular Weight 116.20 g/mol 100.21 g/mol
Boiling Point 141-142 °C93.5 °C
Density 0.839 g/cm³0.698 g/cm³

Table 2: Spectroscopic Data for 3-Ethylpentane (as a reference)

Spectroscopic TechniqueData
¹H NMR (CDCl₃) δ ~0.85 (t, 9H, -CH₃), ~1.35 (q, 6H, -CH₂-), ~1.25 (m, 1H, -CH)
¹³C NMR (CDCl₃) δ ~11.5 (-CH₃), ~25.5 (-CH₂-), ~42.0 (-CH)
IR (neat) ν ~2960, 2875 (C-H stretch), ~1460, 1380 (C-H bend) cm⁻¹
Mass Spectrometry (EI) m/z (%): 71 (100), 43 (85), 57 (80), 29 (60), 100 (M⁺, 5)

Note: The spectroscopic data for 3-ethylpentane is provided as a structural analogue. The presence of the aldehyde group in this compound will significantly alter the spectra, most notably with a characteristic ¹H NMR signal for the aldehydic proton between δ 9-10 ppm, a ¹³C NMR signal for the carbonyl carbon around δ 200 ppm, and a strong C=O stretching vibration in the IR spectrum around 1725 cm⁻¹.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from commercially available precursors. The following diagram illustrates the two main synthetic pathways discussed.

Synthesis_of_3_Ethylpentanal Synthetic Pathways to this compound cluster_path1 Oxidation Pathway cluster_path2 Hydroformylation Pathway Ethylmagnesium_bromide Ethylmagnesium bromide 3_Ethyl_3_pentanol 3-Ethyl-3-pentanol (Tertiary Alcohol) Ethylmagnesium_bromide->3_Ethyl_3_pentanol Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->3_Ethyl_3_pentanol Rearrangement_Isomerization Rearrangement/ Isomerization 3_Ethyl_3_pentanol->Rearrangement_Isomerization 2_Ethyl_1_pentanol 2-Ethyl-1-pentanol (Primary Alcohol) Rearrangement_Isomerization->2_Ethyl_1_pentanol Oxidation Oxidation (e.g., PCC) 2_Ethyl_1_pentanol->Oxidation 3_Ethylpentanal_1 This compound Oxidation->3_Ethylpentanal_1 2_Ethyl_1_butene 2-Ethyl-1-butene Hydroformylation Hydroformylation (Rh or Co catalyst) 2_Ethyl_1_butene->Hydroformylation Synthesis_gas Synthesis Gas (CO + H₂) Synthesis_gas->Hydroformylation 3_Ethylpentanal_2 This compound Hydroformylation->3_Ethylpentanal_2

Caption: Synthetic routes to this compound.

Conclusion

While the natural occurrence and discovery of this compound remain elusive in the current body of scientific literature, its synthesis and chemical properties are accessible through established organic chemistry principles. This technical guide has outlined the primary synthetic routes, providing representative experimental protocols that can be adapted for its preparation. The provided physicochemical and spectroscopic information for related compounds serves as a useful, albeit incomplete, reference. Further research is warranted to fully characterize this compound and to explore its potential applications in various fields of chemical science.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethylpentanal

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. The document details its structural properties, explores its conformational landscape through Newman projections, and outlines the experimental and computational methodologies relevant to its study.

Molecular Structure of this compound

This compound is an organic compound classified as an aldehyde.[1] Its structure consists of a five-carbon pentanal chain with an ethyl group substituted at the third carbon atom.

Basic Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound[2]
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.188 g/mol [1][3]
SMILES CCC(CC)CC=O[2][3]
CAS Number 39992-52-4[3]
Stereochemistry

A key structural feature of this compound is the presence of a chiral center. The third carbon atom (C3) is bonded to four different groups: a hydrogen atom, two ethyl groups, and a -CH₂CHO group. However, since two of the substituents on C3 are identical ethyl groups, this compound is an achiral molecule and does not exhibit optical activity. If the two ethyl groups were different, C3 would be a chiral center.

Caption: Skeletal structure of this compound.

Conformational Analysis

The conformation of this compound is determined by the rotation around its carbon-carbon single bonds. The most significant of these is the C2-C3 bond, as the substituents on these carbons are the bulkiest. Conformational analysis helps in understanding the molecule's three-dimensional shape and its influence on reactivity and physical properties.

Newman Projections

Newman projections are a valuable tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond. For this compound, we will consider the view along the C2-C3 bond.

The front carbon (C2) is attached to the aldehyde group (CHO), a hydrogen atom, and another hydrogen atom. The back carbon (C3) is attached to two ethyl groups and a hydrogen atom.

Relative Stabilities of Conformations

The stability of different conformations is primarily influenced by steric hindrance between the substituent groups. Staggered conformations are generally more stable than eclipsed conformations. Among the staggered conformations, the anti-conformation, where the largest groups are 180° apart, is the most stable. Gauche conformations, where the largest groups are 60° apart, are less stable due to steric strain.

For this compound, the most stable conformation will have the bulky ethyl groups on the back carbon positioned to minimize interaction with the aldehyde group on the front carbon. The anti-conformation, with the aldehyde group and one of the ethyl groups at a 180° dihedral angle, is predicted to be the most stable.

Most Stable Newman Projection of this compound (C2-C3 bond) C3 Et1 CH₂CH₃ C3->Et1 Et2 CH₂CH₃ C3->Et2 H3 H C3->H3 CHO CHO H1 H H2 H center->CHO center->H1 center->H2

Caption: Newman projection of the most stable anti-conformer of this compound.

Conformational Energy
ConformationDihedral Angle (CHO - C2 - C3 - Et)Relative Energy (kcal/mol)Stability
Anti 180°0 (Reference)Most Stable
Gauche 60°~0.9Less Stable
Eclipsed (H/Et) 120°~4.0Unstable
Eclipsed (CHO/Et) >5.0Least Stable

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms in a molecule.[4][5] For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, which can be used to infer the predominant conformation in solution. The coupling constants (J-values) between protons on adjacent carbons can also be related to the dihedral angles between them via the Karplus equation.

  • Gas Chromatography (GC): GC is used to separate and analyze volatile compounds.[6] While not a direct method for conformational analysis, it is crucial for purifying the compound of interest before spectroscopic analysis. The retention time in GC can also be correlated with the molecule's boiling point and, to some extent, its shape.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and other quantum mechanical calculations, are widely used to model and predict the properties of molecules. A typical workflow for conformational analysis involves:

  • Initial Structure Generation: A 3D model of the molecule is built.

  • Conformational Search: The potential energy surface is scanned by systematically rotating around key dihedral angles to identify all possible low-energy conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (Dihedral Angle Scan) A->B C Geometry Optimization of Conformers B->C D Single-Point Energy Calculations C->D E Determination of Relative Stabilities and Populations D->E F Comparison with Experimental Data (e.g., NMR) E->F

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethylpentanal. Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide outlines the standard, validated experimental protocols that would be employed for their determination. Additionally, it contextualizes the compound within relevant biochemical pathways.

Core Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[2], MolPort[1]
Molecular Weight 114.19 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Boiling Point Not Experimentally DeterminedN/A
Melting Point Not Experimentally DeterminedN/A
Standard Enthalpy of Formation Not Experimentally DeterminedN/A
Liquid Heat Capacity Not Experimentally DeterminedN/A

Experimental Protocols for Thermodynamic Characterization

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid aldehyde like this compound.

The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.[4][5][6]

Methodology:

  • A small sample (less than 0.5 mL) of this compound is placed into a small glass vial or fusion tube.[4]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • The assembly is placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper circulation.[4][6]

  • The side arm of the Thiele tube is gently heated, which creates convection currents in the oil, ensuring uniform temperature distribution.[4][7]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[5]

  • The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[4]

For compounds that are solid at room temperature, or to determine the freezing point of a liquid, the capillary melting point method is standard.[8][9][10]

Methodology:

  • A small amount of the solidified this compound sample is introduced into a glass capillary tube sealed at one end.[8][11]

  • The tube is tapped gently to compact the sample to a height of 2-3 mm.[8][11]

  • The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[10]

  • The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the melting point.

  • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • The temperature at which the entire sample has turned into a transparent liquid is recorded as the end of the melting range.[8] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[12][13][14]

Methodology:

  • A precise mass of liquid this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water surrounding the bomb is meticulously recorded.

  • The heat released by the combustion reaction (at constant volume, ΔcU) is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.

  • This value is then converted to the enthalpy of combustion (ΔcH°).

  • The standard enthalpy of formation is calculated using Hess's Law, by subtracting the sum of the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) from the measured enthalpy of combustion of this compound.[15]

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring the heat capacity of liquids and solids.[16][17][18][19] The ASTM E1269 standard is a widely accepted method for this determination.[16][17]

Methodology:

  • Three separate DSC runs are performed: an empty baseline run, a run with a sapphire standard (of known heat capacity), and a run with the this compound sample.[20]

  • For the sample run, a small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.

  • The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program (e.g., heating at a constant rate of 20°C/min).[17]

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • By comparing the heat flow data from the sample run to the baseline and sapphire standard runs, the specific heat capacity (Cp) of this compound can be calculated as a function of temperature.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermodynamic analysis and a key biochemical pathway involving branched-chain aldehydes.

experimental_workflow cluster_sample Sample Preparation cluster_property Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample BP Boiling Point (Thiele Tube) Sample->BP Characterization MP Melting Point (Capillary Method) Sample->MP Characterization HoF Enthalpy of Formation (Bomb Calorimetry) Sample->HoF Characterization Cp Heat Capacity (DSC) Sample->Cp Characterization Analysis Data Compilation & Analysis BP->Analysis MP->Analysis HoF->Analysis Cp->Analysis Report Technical Guide Preparation Analysis->Report ehrlich_pathway cluster_input Amino Acid Substrate cluster_pathway Ehrlich Pathway cluster_output Products BCAA Branched-Chain Amino Acid (e.g., Isoleucine) KetoAcid α-Keto Acid BCAA->KetoAcid Transamination (BCAT) Aldehyde Branched-Chain Aldehyde (e.g., this compound analog) KetoAcid->Aldehyde Decarboxylation (KDC) Alcohol Fusel Alcohol Aldehyde->Alcohol Reduction (ADH) Acid Fusel Acid Aldehyde->Acid Oxidation (ALDH)

References

Solubility Profile of 3-Ethylpentanal in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylpentanal, a branched-chain aldehyde. An understanding of its solubility is critical for applications in organic synthesis, formulation development, and as a starting material in the pharmaceutical industry. This document outlines the physicochemical properties of this compound, its expected solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and a visualization of the molecular factors influencing its solubility.

Physicochemical Properties of this compound

This compound (C7H14O) is an aldehyde with a molecular weight of 114.19 g/mol .[1] Its structure, featuring a polar carbonyl group and nonpolar ethyl and propyl chains attached to the alpha-carbon, results in a molecule with moderate polarity. The calculated XLogP3 value of 2.1 suggests a degree of lipophilicity, indicating a general preference for nonpolar environments over aqueous media.[1] This structural composition is the primary determinant of its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from the structurally similar C7 aldehyde, heptanal, the following table provides an expected solubility profile. Heptanal is reported to be miscible with ethanol and ethyl ether, and generally highly soluble in organic solvents.[2][3] Due to its branched structure, this compound may exhibit slightly different solubility from the straight-chain heptanal, but the overall trends are expected to be similar.

SolventSolvent TypeExpected Solubility at 25°C (Qualitative)Expected Solubility at 25°C (Quantitative Estimate)
HexaneNonpolarMiscible> 500 mg/mL
TolueneNonpolarMiscible> 500 mg/mL
Diethyl EtherPolar AproticMiscible> 500 mg/mL
Ethyl AcetatePolar AproticMiscible> 500 mg/mL
AcetonePolar AproticMiscible> 500 mg/mL
IsopropanolPolar ProticMiscible> 500 mg/mL
EthanolPolar ProticMiscible> 500 mg/mL
MethanolPolar ProticSoluble> 100 mg/mL
WaterPolar ProticSparingly Soluble~1.25 mg/mL (based on heptanal)[3]

Note: The quantitative estimates are illustrative and based on the general solubility of similar aldehydes. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, a widely recognized technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity >95%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (Teflon or other solvent-compatible material)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to permit the separation of the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

    • Record the weight of the filtered solution.

    • Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

  • Quantification by Gas Chromatography (GC):

    • Prepare a series of calibration standards of this compound in the selected solvent of known concentrations.

    • Analyze the calibration standards and the diluted sample aliquots using a validated GC-FID method.

    • The GC parameters (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and detection of this compound.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Solubility Factors

The solubility of this compound is governed by the interplay between its polar and nonpolar structural features and the nature of the solvent. The following diagram illustrates this relationship.

G cluster_solute This compound Structure cluster_solvents Solvent Types cluster_interactions Intermolecular Interactions cluster_solubility Resulting Solubility Solute This compound Carbonyl Polar Carbonyl Group (-CHO) Solute->Carbonyl contributes to Alkyl Nonpolar Alkyl Chains (C6H13) Solute->Alkyl contributes to DipoleDipole Dipole-Dipole Interactions Carbonyl->DipoleDipole PolarSolvent Polar Solvents (e.g., Methanol, Acetone) Alkyl->PolarSolvent disrupts H-bonding VDW Van der Waals Forces Alkyl->VDW PolarSolvent->DipoleDipole LowSolubility Low Solubility NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarSolvent->VDW HighSolubility High Solubility / Miscibility DipoleDipole->HighSolubility leads to VDW->HighSolubility leads to

Caption: Logical flow of this compound's solubility.

References

Methodological & Application

Application Notes and Protocols for Aldol Condensation of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This reaction proceeds through the formation of an enolate ion from an aldehyde or ketone, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde or ketone, which can often undergo dehydration to yield an α,β-unsaturated carbonyl compound. This document provides detailed protocols and application notes for the aldol condensation of 3-ethylpentanal, a reaction of interest for the synthesis of specialty chemicals and pharmaceutical intermediates. Both base-catalyzed and acid-catalyzed pathways are explored, offering flexibility in process development and optimization.

Reaction Mechanisms

The self-condensation of this compound can proceed via two primary pathways: base-catalyzed and acid-catalyzed. Each mechanism involves the formation of a key intermediate—an enolate in the case of base catalysis and an enol for acid catalysis—which facilitates the crucial carbon-carbon bond formation.

Base-Catalyzed Aldol Condensation

Under basic conditions, a hydroxide ion abstracts an acidic α-hydrogen from a molecule of this compound to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde, 3-ethyl-2-(1-ethylpropyl)-3-hydroxyhexanal. This initial aldol addition product can then undergo dehydration, typically upon heating, to form the more stable α,β-unsaturated aldehyde, 2,4-diethyl-2-heptenal. The dehydration process under basic conditions is often an E1cB elimination.

Acid-Catalyzed Aldol Condensation

In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. A second molecule of this compound tautomerizes to its enol form. The enol, acting as a nucleophile, then attacks the protonated carbonyl. Deprotonation of the resulting intermediate yields the same β-hydroxy aldehyde as in the base-catalyzed pathway. Subsequent acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and finally deprotonation to yield the α,β-unsaturated product.

Experimental Protocols

The following protocols are adapted from established procedures for similar aliphatic aldehydes and are intended as a starting point for the optimization of the aldol condensation of this compound.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound

Objective: To synthesize 3-ethyl-2-(1-ethylpropyl)-3-hydroxyhexanal and its corresponding dehydration product, 2,4-diethyl-2-heptenal, via a base-catalyzed aldol condensation.

Materials:

  • This compound (98% purity)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 11.4 g (0.1 mol) of this compound and 20 mL of 95% ethanol.

  • While stirring at room temperature, slowly add 10 mL of 2 M aqueous sodium hydroxide solution.

  • Continue stirring the mixture at room temperature for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • To promote dehydration to the α,β-unsaturated aldehyde, gently heat the reaction mixture to 50-60°C for an additional 2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Shake the funnel and allow the layers to separate. Remove the aqueous layer.

  • Wash the organic layer with 30 mL of 1 M HCl followed by 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Acid-Catalyzed Aldol Condensation of this compound

Objective: To synthesize 2,4-diethyl-2-heptenal via an acid-catalyzed aldol condensation and dehydration.

Materials:

  • This compound (98% purity)

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetic acid, glacial

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.1 mol) of this compound in 30 mL of glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add 1 mL of concentrated sulfuric acid with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them carefully with 50 mL of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Data Presentation

The expected products from the self-condensation of this compound are the aldol addition product and the subsequent dehydration product. The yields and product ratios are highly dependent on the reaction conditions.

Product NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Boiling Point (°C)Notes
3-Ethyl-2-(1-ethylpropyl)-3-hydroxyhexanalC(CC)C(C(O)C(CC)C)C=OC₁₄H₂₈O₂228.37> 200 (decomposes)The initial aldol addition product. Isolation may be challenging as it can readily dehydrate, especially under heating or acidic/basic conditions.[1]
2,4-Diethyl-2-heptenalC(CC)=C(C=O)C(CC)CCCC₁₄H₂₆O210.36110-115 (at reduced pressure)The aldol condensation product formed after dehydration. This is often the major product, particularly when the reaction is heated.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the aldol condensation of this compound.

Base_Catalyzed_Aldol_Condensation cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration (E1cB) 3-Ethylpentanal_1 This compound Enolate Enolate Intermediate 3-Ethylpentanal_1->Enolate α-H abstraction OH- OH⁻ OH-->Enolate H2O H₂O Enolate->H2O Enolate_2 Enolate 3-Ethylpentanal_2 This compound Alkoxide Alkoxide Intermediate 3-Ethylpentanal_2->Alkoxide Alkoxide_2 Alkoxide Enolate_2->Alkoxide C-C bond formation Aldol_Addition_Product Aldol Addition Product (β-Hydroxy Aldehyde) Alkoxide_2->Aldol_Addition_Product Protonation H2O_2 H₂O H2O_2->Aldol_Addition_Product Aldol_Addition_Product_2 Aldol Addition Product Aldol_Condensation_Product Aldol Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Addition_Product_2->Aldol_Condensation_Product - H₂O Heat Heat Heat->Aldol_Condensation_Product

Caption: Base-Catalyzed Aldol Condensation Mechanism of this compound.

Acid_Catalyzed_Aldol_Condensation cluster_enol_formation Enol Formation cluster_carbonyl_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation cluster_dehydration Dehydration 3-Ethylpentanal_1 This compound Enol Enol Intermediate 3-Ethylpentanal_1->Enol Tautomerization H+ H⁺ H+->Enol Enol_2 Enol 3-Ethylpentanal_2 This compound Protonated_Carbonyl Protonated Carbonyl 3-Ethylpentanal_2->Protonated_Carbonyl H+_2 H⁺ H+_2->Protonated_Carbonyl Protonated_Carbonyl_2 Protonated Carbonyl Oxonium_Ion Oxonium Ion Intermediate Enol_2->Oxonium_Ion C-C bond formation Protonated_Carbonyl_2->Oxonium_Ion Oxonium_Ion_2 Oxonium Ion Aldol_Addition_Product Aldol Addition Product (β-Hydroxy Aldehyde) Oxonium_Ion_2->Aldol_Addition_Product - H⁺ Aldol_Addition_Product_2 Aldol Addition Product Aldol_Condensation_Product Aldol Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Addition_Product_2->Aldol_Condensation_Product - H₂O H+_3 H⁺, Heat H+_3->Aldol_Condensation_Product

Caption: Acid-Catalyzed Aldol Condensation Mechanism of this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (this compound + Catalyst + Solvent) Start->Reaction_Setup Reaction Aldol Condensation Reaction (Stirring at specified temperature and time) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization End End: Purified Product Characterization->End

Caption: General Experimental Workflow for Aldol Condensation.

References

Application Notes and Protocols for the Grignard Reaction with 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of a Grignard reagent with an aldehyde, such as 3-Ethylpentanal, is a robust method for synthesizing complex secondary alcohols.[1][2] These alcohols are valuable intermediates in the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and complex natural products.

This compound, a branched seven-carbon aldehyde, provides a unique structural starting point. Its reaction with various Grignard reagents allows for the introduction of diverse alkyl or aryl moieties, leading to a wide array of chiral secondary alcohols. For example, the reaction with propylmagnesium bromide yields 4,6-diethyl-octan-4-ol, a sterically hindered alcohol that can serve as a precursor for further functionalization in drug development pipelines. This document provides a detailed protocol for this representative reaction, along with expected analytical data and procedural diagrams.

Reaction Scheme & Data Presentation

The general reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of this compound. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the final secondary alcohol.[3]

General Scheme: R-MgX + this compound → (Intermediate Alkoxide) --[H₃O⁺ workup]→ Secondary Alcohol

Representative Reaction: Synthesis of 4,6-diethyl-octan-4-ol CH₃CH₂CH₂-MgBr + this compound → 4,6-diethyl-octan-4-ol

Table 1: Predicted Products from Various Grignard Reagents

Grignard Reagent (R-MgX)R GroupProduct NameMolecular Formula of Product
Methylmagnesium BromideMethyl4-Ethyl-2-methylhexan-3-olC₉H₂₀O
Propylmagnesium Bromide Propyl 4,6-Diethyl-octan-4-ol C₁₂H₂₆O
Phenylmagnesium BromidePhenyl1-(1-Ethylpropyl)-1-phenylbutan-1-olC₁₆H₂₆O
Vinylmagnesium BromideVinyl5-Ethyl-hept-1-en-4-olC₉H₁₈O

Table 2: Physicochemical and Predicted Spectroscopic Data for 4,6-diethyl-octan-4-ol

PropertyValue
Physicochemical Properties
Molecular FormulaC₁₂H₂₆O
Molecular Weight186.34 g/mol
AppearancePredicted: Colorless to pale yellow oil
Boiling PointPredicted: ~220-230 °C (atm)
DensityPredicted: ~0.84 g/mL
Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ ~3.4-3.6 (m, 1H, -CHOH), 1.2-1.6 (m, 12H, -CH₂-), 0.8-1.0 (m, 12H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~75-78 (-CHOH), ~35-45 (-CH₂-), ~20-25 (-CH₂-), ~10-15 (-CH₃)
IR Spectroscopy (neat)ν ~3550-3200 cm⁻¹ (broad, O-H stretch), 2960-2850 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O stretch)

Note: Spectroscopic data are predicted based on the chemical structure and standard chemical shift tables. Actual experimental values may vary.[4][5][6]

Visualized Protocols and Mechanisms

Reaction Mechanism

The diagram below illustrates the nucleophilic addition mechanism for the reaction of propylmagnesium bromide with this compound.

Grignard_Mechanism reagents This compound + Propylmagnesium Bromide transition_state Nucleophilic Attack reagents->transition_state Step 1 intermediate Magnesium Alkoxide Intermediate transition_state->intermediate workup Aqueous Acid Workup (e.g., H₃O⁺) intermediate->workup Step 2 product 4,6-diethyl-octan-4-ol workup->product

Caption: Mechanism of Grignard addition to this compound.

Experimental Workflow

The following flowchart outlines the complete experimental procedure from setup to product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble and flame-dry glassware reagents 2. Prepare anhydrous solvents and reagents setup->reagents grignard_formation 3. Synthesize Propylmagnesium Bromide in THF reagents->grignard_formation addition 4. Add this compound dropwise at 0°C grignard_formation->addition stir 5. Stir at room temperature to completion addition->stir quench 6. Quench with saturated aq. NH₄Cl stir->quench extract 7. Extract with Diethyl Ether quench->extract dry 8. Dry, filter, and concentrate organic phase extract->dry purify 9. Purify via column chromatography dry->purify characterize 10. Characterize by NMR, IR, and MS purify->characterize

Caption: Workflow for the synthesis of 4,6-diethyl-octan-4-ol.

Detailed Experimental Protocol

This protocol details the synthesis of 4,6-diethyl-octan-4-ol. All operations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using flame- or oven-dried glassware.[7]

Materials and Reagents
  • Magnesium turnings (1.2 eq.)

  • 1-Bromopropane (1.1 eq.)

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Iodine crystal (as initiator)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment Setup
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

  • Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas to remove all traces of water.[8] Allow to cool to room temperature under the inert atmosphere.

Procedure

Part A: Preparation of Propylmagnesium Bromide

  • Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into the cooled three-neck flask.

  • Add a small volume of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the 1-bromopropane solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color, gentle bubbling, and a slight exotherm. If initiation is slow, gently warm the flask with a heat gun.[9]

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting greyish-brown solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF in a separate dry flask.

  • Transfer the aldehyde solution to the dropping funnel via cannula or syringe and add it dropwise to the stirred Grignard reagent solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.

Part C: Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Once the vigorous reaction ceases, transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding a small amount of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 4,6-diethyl-octan-4-ol.

Safety and Troubleshooting

5.1 Safety Precautions

  • Fire Hazard: Grignard reagents and ether solvents are extremely flammable. All operations must be conducted in a chemical fume hood, away from ignition sources.[10][11]

  • Reactivity: The reaction is exothermic and can become vigorous. Maintain controlled addition rates and have an ice bath ready at all times.[12]

  • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and an inert atmosphere is maintained.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).- Wet glassware or solvents.- Impure alkyl halide.- Crush some magnesium turnings in the flask.- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.- Ensure all equipment is rigorously flame-dried and solvents are anhydrous.[13]
Low Yield of Product - Incomplete Grignard formation.- Side reactions (e.g., Wurtz coupling).- Grignard reagent acting as a base (enolization of aldehyde).- Titrate the Grignard reagent before use to determine its exact concentration.- Maintain slow addition and low temperature to minimize side reactions.- For sterically hindered aldehydes, consider using a cerium(III) chloride additive to suppress enolization.[14]
Reaction Becomes Uncontrollable - Addition of reagents is too fast.- Insufficient cooling.- Immediately stop the addition and immerse the flask in an ice bath.- Ensure the dropping funnel allows for fine control over the addition rate.[12]

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and highly regioselective method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction's ability to precisely control the location of the newly formed double bond makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[3] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[4]

This document provides detailed application notes and experimental protocols for the synthesis of alkenes from 3-ethylpentanal using the Wittig reaction. Two key transformations are described: the synthesis of 4-ethyl-1-heptene using a non-stabilized ylide and the synthesis of (E/Z)-4-ethyl-3-heptene using a semi-stabilized ylide.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde. This initial addition leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to afford the final alkene product and triphenylphosphine oxide.[4]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically bearing alkyl substituents, generally favor the formation of (Z)-alkenes, while stabilized ylides, which contain an electron-withdrawing group to delocalize the negative charge, predominantly yield (E)-alkenes.[1][5] Semi-stabilized ylides, such as those with aryl or vinyl substituents, often provide a mixture of (E) and (Z) isomers.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the necessary phosphonium salts and the subsequent Wittig reactions with this compound.

Protocol 1: Synthesis of Methyltriphenylphosphonium Bromide

This protocol outlines the synthesis of the phosphonium salt required for the preparation of the non-stabilized ylide, methylenetriphenylphosphorane.

Materials:

  • Triphenylphosphine

  • Bromomethane

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Carefully add bromomethane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, during which a white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration and wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting methyltriphenylphosphonium bromide salt under vacuum.

Protocol 2: Synthesis of 4-Ethyl-1-heptene (via Non-Stabilized Ylide)

This protocol describes the in situ generation of methylenetriphenylphosphorane and its reaction with this compound to yield 4-ethyl-1-heptene.

Materials:

  • Methyltriphenylphosphonium bromide (from Protocol 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF to the flask to create a suspension and cool to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a characteristic deep orange or reddish color indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude 4-ethyl-1-heptene by fractional distillation.

Protocol 3: Synthesis of Ethyltriphenylphosphonium Bromide

This protocol details the synthesis of the phosphonium salt for the preparation of the semi-stabilized ylide, ethylidenetriphenylphosphorane.

Materials:

  • Triphenylphosphine

  • Bromoethane

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting bromomethane with bromoethane.

Protocol 4: Synthesis of (E/Z)-4-Ethyl-3-heptene (via Semi-Stabilized Ylide)

This protocol describes the in situ generation of ethylidenetriphenylphosphorane and its reaction with this compound to produce a mixture of (E) and (Z)-4-ethyl-3-heptene.

Materials:

  • Ethyltriphenylphosphonium bromide (from Protocol 3)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the procedure outlined in Protocol 2, substituting methyltriphenylphosphonium bromide with ethyltriphenylphosphonium bromide. The product will be a mixture of (E) and (Z) isomers of 4-ethyl-3-heptene, which can be separated by column chromatography or preparative gas chromatography if desired.

Data Presentation

The following tables summarize the expected quantitative data for the Wittig reaction of this compound. Please note that yields are representative and can vary based on reaction scale and optimization. Spectroscopic data is predicted based on known values for similar structures.

Table 1: Reactant and Product Summary

Reactant (Aldehyde)Wittig Reagent PrecursorProduct Alkene
This compoundMethyltriphenylphosphonium bromide4-Ethyl-1-heptene
This compoundEthyltriphenylphosphonium bromide(E/Z)-4-Ethyl-3-heptene

Table 2: Physical and Spectroscopic Data of Products

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)Expected IR Absorptions (cm⁻¹)
4-Ethyl-1-heptene C₉H₁₈126.24~135-137~5.7 (m, 1H), ~4.9 (m, 2H), ~2.0 (m, 1H), ~1.2-1.4 (m, 6H), ~0.8-0.9 (t, 6H)~143, ~114, ~45, ~30, ~29, ~23, ~14, ~11~3075, ~1640, ~990, ~910
(E)-4-Ethyl-3-heptene C₉H₁₈126.24144.8[6]~5.1-5.3 (t, 1H), ~1.9-2.1 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9-1.1 (m, 9H)[7]~140-142, ~120-122, ~30-32, ~20-22, ~13-15[7]~2960, ~1665, ~965
(Z)-4-Ethyl-3-heptene C₉H₁₈126.24Not available~5.1-5.3 (t, 1H), ~2.0-2.2 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9-1.1 (m, 9H)[7]~140-142, ~120-122, ~28-30, ~20-22, ~13-15[7]~2960, ~1655, ~720

Visualizations

The following diagrams illustrate the Wittig reaction mechanism for the synthesis of 4-ethyl-1-heptene from this compound and the general experimental workflow.

Caption: Wittig reaction mechanism for 4-ethyl-1-heptene synthesis.

Experimental_Workflow start Start prep_ylide Phosphonium Salt Preparation (e.g., Protocol 1 or 3) start->prep_ylide gen_ylide In Situ Ylide Generation (Deprotonation with n-BuLi) prep_ylide->gen_ylide reaction Wittig Reaction with this compound gen_ylide->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Fractional Distillation or Chromatography) workup->purification analysis Product Characterization (NMR, IR, GC-MS) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethylpentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-branched aldehydes is a critical transformation in organic chemistry, as these motifs are prevalent in a wide array of natural products and pharmaceutical agents. Specifically, 3-ethylpentanal and its derivatives represent valuable chiral building blocks. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound derivatives, with a focus on organocatalytic methods. The methodologies described herein offer robust and highly stereoselective routes to these important chiral molecules.

Application Notes

The asymmetric α-alkylation of aldehydes, particularly linear aldehydes such as pentanal, presents a significant challenge due to issues of reactivity and selectivity, including the potential for over-alkylation and self-condensation reactions. Organocatalysis, employing small chiral organic molecules, has emerged as a powerful strategy to overcome these hurdles.[1][2] Enamine catalysis, a cornerstone of organocatalysis, provides a reliable method for the enantioselective α-functionalization of aldehydes.[3]

In this context, chiral amines, such as proline and its derivatives, catalyze the reaction between an aldehyde and an electrophile via the transient formation of a nucleophilic enamine intermediate. The chiral catalyst directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. For the synthesis of this compound, this involves the reaction of pentanal with an ethylating agent.

Recent advancements have also introduced photoredox catalysis as a complementary strategy for the α-alkylation of aldehydes.[4] This approach utilizes a photocatalyst to generate a radical species from an alkyl halide, which then couples with the enamine intermediate. This dual catalytic system often provides access to a broader range of electrophiles and can proceed under mild reaction conditions.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and enantioselectivities. This document outlines a protocol based on a well-established organocatalytic method that can be readily adapted for the synthesis of this compound derivatives.

Data Presentation

The following table summarizes representative quantitative data for the organocatalytic asymmetric α-alkylation of linear aldehydes with various electrophiles, demonstrating the general applicability and efficiency of the methodology.

EntryAldehydeElectrophileCatalystSolventYield (%)ee (%)Reference
1HexanalBenzyl bromide(S)-α-Methyl ProlineChloroform9295[5]
2OctanalDiethyl bromomalonateImidazolidinone + Ru(bpy)₃Cl₂DMF9390[4]
3PropanalAllyl BromideSerine-derived amino acidWater/tert-butanolHigh>79[6]
4ButanalNitrosobenzeneL-ProlineChloroformHigh>95[7]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α-Ethylation of Pentanal

This protocol is adapted from established procedures for the asymmetric α-alkylation of aldehydes using a chiral proline derivative as the organocatalyst.[5]

Materials:

  • Pentanal (freshly distilled)

  • Ethyl iodide (or other suitable ethylating agent)

  • (S)-α-Methyl Proline

  • Triethylamine (Et₃N, freshly distilled)

  • Chloroform (CHCl₃, anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-α-methyl proline (0.1 mmol, 10 mol%).

  • Add anhydrous chloroform (2.0 mL) and cool the mixture to -30 °C in a suitable cooling bath.

  • Add freshly distilled pentanal (1.0 mmol, 1.0 equiv.) to the cooled catalyst suspension.

  • Add freshly distilled triethylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Finally, add ethyl iodide (1.5 mmol, 1.5 equiv.) dropwise to the stirring mixture.

  • Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualization

Catalytic Cycle of Enamine-Mediated Asymmetric α-Alkylation

Asymmetric_Alpha_Alkylation cluster_cycle Catalytic Cycle Aldehyde Pentanal Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine ((S)-α-Methyl Proline) Iminium Iminium Ion Intermediate Enamine->Iminium + Ethyl Iodide (E⁺) - I⁻ Enamine->Iminium Product This compound Derivative Iminium->Product + H₂O Iminium->Product Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for the asymmetric α-alkylation of pentanal via enamine catalysis.

References

Application Notes and Protocols for the Reduction of 3-Ethylpentanal to 3-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the reduction of 3-ethylpentanal to 3-ethyl-1-pentanol, a versatile building block in synthetic chemistry. Three common and effective reduction methods are presented: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation. Each method offers distinct advantages in terms of selectivity, reactivity, and scalability, allowing researchers to choose the most suitable approach for their specific needs.

Chemical Reaction and Stoichiometry

The overall chemical transformation is the reduction of the aldehyde functional group in this compound to a primary alcohol in 3-ethyl-1-pentanol.

Reaction:

Data Presentation

A summary of the physical and spectroscopic properties of the starting material and the product is provided below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyThis compound3-Ethyl-1-pentanol
Molecular Formula C₇H₁₄OC₇H₁₆O
Molecular Weight 114.19 g/mol [1]116.20 g/mol [2]
CAS Number 39992-52-466225-51-2[2]
Appearance Colorless liquidColorless liquid
Boiling Point Not available165-167 °C
Density Not available0.829 g/mL

Table 2: Spectroscopic Data

Spectroscopic DataThis compound3-Ethyl-1-pentanol
¹H NMR (CDCl₃, δ ppm) ~9.7 (t, 1H, -CHO), 2.4-2.2 (m, 2H, -CH₂CHO), 1.5-1.2 (m, 5H), 0.9 (t, 6H, 2x-CH₃)~3.6 (t, 2H, -CH₂OH), ~1.7 (br s, 1H, -OH), 1.4-1.2 (m, 7H), 0.85 (t, 6H, 2x-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~204 (-CHO), ~50, ~40, ~25, ~11~61 (-CH₂OH), ~45, ~40, ~25, ~11
IR (cm⁻¹) ~2960 (C-H), ~2720 (aldehyde C-H), ~1730 (C=O)~3300 (br, O-H), ~2960 (C-H)
Mass Spec (m/z) 114 (M⁺), 85, 57116 (M⁺), 98, 83, 70, 57, 43

Experimental Protocols

Three detailed protocols for the reduction of this compound are provided below. Researchers should select the most appropriate method based on the desired scale, available equipment, and safety considerations.

Protocol 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.[3][4] The reaction is typically performed in protic solvents like methanol or ethanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas evolution will occur.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-ethyl-1-pentanol.

  • Purification (Optional): The crude product can be purified by distillation or column chromatography if necessary.

Expected Yield: >90%

Protocol 2: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids.[3] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions using an aprotic solvent like diethyl ether or tetrahydrofuran (THF).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add a suspension of LiAlH₄ (0.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): [5][6] Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash the solid with diethyl ether or THF.

  • Drying and Concentration: Combine the filtrate and the washings, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude 3-ethyl-1-pentanol.

  • Purification (Optional): The product can be purified by distillation if required.

Expected Yield: >95%

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes.[7] It involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This method is particularly suitable for large-scale synthesis.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C) or Platinum on carbon (5% Pt/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Catalyst: Carefully add the Pd/C or Pt/C catalyst (typically 1-5 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can also be monitored by TLC or GC-MS.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 3-ethyl-1-pentanol.

  • Purification (Optional): The product is often pure enough for subsequent steps, but can be distilled if necessary.

Expected Yield: >95%

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of this compound.

Caption: Chemical transformation of this compound to 3-ethyl-1-pentanol.

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve cool Cool to 0 °C (for NaBH4 and LiAlH4) dissolve->cool add_reagent Add Reducing Agent cool->add_reagent react Stir and Monitor Reaction (TLC, GC-MS) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Optional) (Distillation/Chromatography) concentrate->purify product 3-Ethyl-1-pentanol purify->product

Caption: General experimental workflow for the reduction of this compound.

References

Application Notes and Protocols for the Oxidation of 3-Ethylpentanal to 3-Ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of chemical intermediates and active pharmaceutical ingredients (APIs). 3-Ethylpentanoic acid is a valuable branched-chain carboxylic acid with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. These application notes provide detailed protocols for the oxidation of 3-ethylpentanal to 3-ethylpentanoic acid using two common and effective methods: Jones oxidation and potassium permanganate oxidation.

Chemical Transformation

The reaction involves the oxidation of the aldehyde functional group of this compound to a carboxylic acid functional group, yielding 3-ethylpentanoic acid.

Reaction Scheme:

This compound Oxidizing Agent 3-Ethylpentanoic Acid

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method is contingent on factors such as substrate compatibility, desired yield, reaction time, and safety considerations. The following table summarizes typical quantitative data for the described oxidation methods.

Oxidation MethodOxidizing AgentTypical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Method 1: Jones Oxidation CrO₃, H₂SO₄, Acetone0.5 - 275 - 90Fast reaction, high yields, inexpensive reagents.[1][2]Use of carcinogenic Cr(VI), strongly acidic conditions, generation of hazardous waste.[1]
Method 2: Permanganate Oxidation KMnO₄, NaOH, H₂O2 - 670 - 85Inexpensive and powerful oxidant.[3]Potential for over-oxidation, formation of MnO₂ waste, requires careful temperature control.

Experimental Protocols

Method 1: Jones Oxidation

This protocol details the oxidation of this compound using Jones reagent, a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.[1][2]

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones Reagent (2.7 M solution of CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Preparation of Jones Reagent (2.7 M):

In a beaker submerged in an ice-water bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄). Slowly and with careful stirring, add distilled water to a final volume of 100 ml. The resulting solution is highly corrosive and toxic. Handle with extreme caution in a fume hood.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution, ensuring the temperature remains below 20 °C. The color of the reaction mixture will change from orange to a green precipitate.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it to pH ~2 with 2M HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the final organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield crude 3-ethylpentanoic acid.

  • The crude product can be further purified by distillation or column chromatography.

Method 2: Potassium Permanganate Oxidation

This protocol describes the oxidation of this compound using potassium permanganate in a basic solution.[3]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Sodium bisulfite (NaHSO₃) or saturated sodium sulfite (Na₂SO₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide (1.2 eq) in distilled water.

  • Add this compound (1.0 eq) to the basic solution.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add a solution of potassium permanganate (1.0 eq) in distilled water dropwise, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench the excess permanganate and destroy the MnO₂ by adding sodium bisulfite or a saturated solution of sodium sulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Filter the solution to remove any remaining solids.

  • Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted aldehyde.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated hydrochloric acid.

  • Extract the acidified solution with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure to yield the crude 3-ethylpentanoic acid.

  • Further purification can be achieved by distillation.

Characterization of 3-Ethylpentanoic Acid

The identity and purity of the synthesized 3-ethylpentanoic acid can be confirmed by spectroscopic methods.

Expected Analytical Data:

  • ¹H NMR (CDCl₃):

    • δ ~11.5-12.0 ppm (s, 1H, -COOH)

    • δ ~2.2-2.4 ppm (d, 2H, -CH₂-COOH)

    • δ ~1.8-2.0 ppm (m, 1H, -CH(CH₂CH₃)₂)

    • δ ~1.2-1.4 ppm (m, 4H, -CH(CH₂CH₃)₂)

    • δ ~0.8-1.0 ppm (t, 6H, -CH(CH₂CH₃)₂)

  • ¹³C NMR (CDCl₃):

    • δ ~180 ppm (-COOH)

    • δ ~45 ppm (-CH₂-COOH)

    • δ ~42 ppm (-CH(CH₂CH₃)₂)

    • δ ~25 ppm (-CH(CH₂CH₃)₂)

    • δ ~11 ppm (-CH(CH₂CH₃)₂)

  • IR (neat):

    • ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)

    • ~1700-1725 cm⁻¹ (strong, C=O stretch of carboxylic acid)

    • ~2800-3000 cm⁻¹ (C-H stretch)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., Jones Reagent or KMnO4) oxidant->reaction quench Quenching reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation/Chromatography) drying->purification analysis Characterization (NMR, IR) purification->analysis end_product Pure 3-Ethylpentanoic Acid analysis->end_product

Caption: Experimental workflow for the oxidation of this compound.

signaling_pathway Aldehyde This compound Intermediate Intermediate (e.g., Chromate Ester or Manganate Ester) Aldehyde->Intermediate Reaction with Oxidant Oxidant Oxidizing Agent (CrO3 or KMnO4) Oxidant->Intermediate Carboxylic_Acid 3-Ethylpentanoic Acid Intermediate->Carboxylic_Acid Decomposition/Hydrolysis

Caption: Generalized pathway of the aldehyde oxidation process.

References

Application Note: Purification of 3-Ethylpentanal by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the purification of 3-Ethylpentanal from a crude reaction mixture using fractional distillation. This method is suitable for separating this compound from impurities with different boiling points. The protocol also includes a method for assessing the purity of the final product using Gas Chromatography (GC).

Introduction

This compound is a branched aldehyde that may be synthesized through various organic reactions. The crude product of such reactions is often contaminated with starting materials, solvents, and by-products. Fractional distillation is a robust and widely used technique for the purification of liquid compounds, especially when the impurities have boiling points close to that of the desired product.[1][2][3] This method relies on the principles of vapor pressure and condensation cycles to separate components of a mixture based on their boiling points.[2][3] Due to the propensity of aldehydes to oxidize, especially at elevated temperatures, it is recommended to perform the distillation under an inert atmosphere.[1]

Materials and Equipment

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer or temperature probe

  • Receiving flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

  • Gas chromatography (GC) system for purity analysis

  • Standard laboratory glassware and clamps

Experimental Protocol

1. Preparation of the Distillation Apparatus

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

  • Place a magnetic stir bar in a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full with the crude mixture).

  • Charge the round-bottom flask with the crude this compound.

  • Connect the fractionating column to the round-bottom flask. For efficient separation, the column should be insulated.[4]

  • Place the distillation head with a thermometer on top of the fractionating column. The top of the thermometer bulb should be level with the side arm leading to the condenser.[1]

  • Connect the condenser to the distillation head and a receiving flask. Ensure a gentle flow of cold water through the condenser.

  • If desired, the system can be flushed with an inert gas to prevent oxidation of the aldehyde.[1]

2. Fractional Distillation Procedure

  • Begin stirring the crude mixture.

  • Gradually heat the round-bottom flask using a heating mantle or an oil bath.

  • Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.

  • A ring of condensate will slowly ascend the column. The heating rate should be controlled to allow for proper fractionation, where the vapor undergoes multiple condensation and vaporization cycles.[2][4]

  • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature. The boiling point of this compound is not widely reported but is expected to be in the range of 140-160 °C based on its structure. Careful monitoring of the distillation temperature is crucial.

  • Once the temperature of the distillate begins to rise again, or if the distillation rate slows significantly, change the receiving flask to collect the higher-boiling fraction.

  • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides, which can be a risk with aldehydes.

  • Allow the apparatus to cool down completely before disassembly.

3. Purity Analysis by Gas Chromatography (GC)

The purity of the collected this compound fraction should be assessed using Gas Chromatography.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column is typically suitable for aldehyde analysis.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample into the GC and record the chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.

Data Presentation

The results of the purification can be summarized in the following table.

ParameterBefore PurificationAfter Purification
Appearance Yellowish, cloudy liquidColorless, clear liquid
Volume (mL) 10075
Purity (by GC, % Area) 85%>98%
Yield (%) -75%

Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Final Product A Charge Crude this compound into Round-Bottom Flask B Assemble Fractional Distillation Apparatus A->B C Flush with Inert Gas B->C D Heat and Stir Mixture C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Pure Fraction (Constant Boiling Point) E->F G Collect High-Boiling Fraction F->G H Cool and Disassemble Apparatus G->H I Analyze Purity by GC H->I J Store Purified This compound I->J

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aldehydes can be irritants and harmful if inhaled or absorbed through the skin.

  • Never heat a closed system.

  • Be aware of the flammability of organic solvents and the purified product. Keep away from ignition sources.

  • Do not distill to dryness to avoid the risk of peroxide formation.

References

Application Notes and Protocols for 3-Ethylpentanal in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific organoleptic properties, usage levels, and detailed application protocols for 3-Ethylpentanal is limited. The following application notes and protocols are based on the general characteristics of aliphatic aldehydes of similar molecular weight and structure, intended to serve as a guideline for researchers, scientists, and drug development professionals. Empirical testing is essential to determine the exact properties and suitability of this compound for any specific application.

Introduction

This compound is an aliphatic aldehyde with the molecular formula C₇H₁₄O.[1] Aliphatic aldehydes are a significant class of compounds in the fragrance and flavor industry, valued for their potent and diverse aroma profiles.[2][3] They often contribute fresh, green, citrusy, and waxy notes to formulations.[4] While specific sensory data for this compound is not widely documented, its structure suggests potential for interesting organoleptic properties that could be valuable in various applications. These notes provide a framework for the evaluation and use of this compound in fragrance and flavor compositions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. This data is essential for formulation, stability, and safety considerations.

PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 39992-52-4[5]
Appearance Assumed to be a colorless liquidGeneral aldehyde properties
Boiling Point Not specified
Solubility Sparingly soluble in water; soluble in organic solvents like ethanolGeneral aldehyde properties[6]

Organoleptic Properties (Inferred)

Based on the characteristics of other C7 aldehydes, such as heptanal (Aldehyde C-7), this compound is anticipated to possess a powerful and complex aroma profile.[7][8]

  • Odor Profile: Likely to be aldehydic, fatty, and waxy with potential green, citrus, and floral nuances.[2][4] At high concentrations, it may have a pungent, harsh character, which transforms into a more pleasant and diffusive aroma upon dilution.[9]

  • Flavor Profile: In flavor applications, it may contribute green, fatty, and citrus notes.[10] At very low concentrations, it could potentially enhance fruity and savory profiles.

Applications in the Fragrance Industry

Due to its presumed aldehydic character, this compound could be a valuable component in a variety of fragrance types:

  • Fine Fragrances: To impart a sparkling and effervescent top note, similar to the classic use of aldehydes in perfumes like Chanel No. 5.[3][4] It could add lift and radiance to floral, citrus, and chypre compositions.[9]

  • Personal Care Products (Soaps, Shampoos, Lotions): To provide a fresh, clean, and substantive scent.

  • Household Products (Detergents, Air Fresheners): To enhance the perception of cleanliness and freshness.

The usage level of potent aldehydes is typically very low. The following are suggested starting concentrations for evaluation, which should be optimized based on the specific formulation and desired effect.

ApplicationRecommended Starting Concentration (% in concentrate)
Fine Fragrance0.01 - 0.5
Personal Care0.05 - 1.0
Household Products0.1 - 2.0

Applications in the Flavor Industry

In the flavor industry, aliphatic aldehydes are used to create specific notes and enhance overall flavor profiles.[2]

  • Fruit Flavors: To add green, unripe, or peel-like notes to citrus, apple, and other fruit flavorings.

  • Savory Flavors: In trace amounts, it could contribute to the fatty and cooked notes in meat and savory snack flavorings.

  • Dairy Products: To add complexity to cheese and butter flavors.

Flavor application levels are generally much lower than in fragrances, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

ApplicationRecommended Starting Concentration (ppm in final product)
Beverages0.1 - 1.0
Confectionery0.5 - 5.0
Savory Products0.05 - 2.0

Stability and Handling

Aliphatic aldehydes are known for their potential instability, being prone to oxidation and polymerization.[10]

  • Storage: this compound should be stored in a cool, dark place in a tightly sealed, inert-gas-filled container to prevent oxidation.

  • Formulation: In alcoholic solutions, aldehydes can form more stable hemiacetals, which can mitigate instability.[10] The pH of the final product should be considered, as high or low pH can promote degradation.[10] It is crucial to conduct stability testing in the final product matrix to ensure the longevity of the fragrance or flavor profile.[11]

Experimental Protocols

A potential synthetic route for this compound is the oxidation of the corresponding primary alcohol, 3-ethylpentan-1-ol. Various oxidation methods can be employed, such as using pyridinium chlorochromate (PCC) or a Swern oxidation.

Protocol: Oxidation of 3-Ethylpentan-1-ol to this compound using PCC

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve 3-ethylpentan-1-ol in a suitable solvent, such as dichloromethane (DCM).

  • Reaction: Slowly add a stoichiometric amount of PCC to the solution while stirring at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation to obtain this compound.

G cluster_setup Setup cluster_reagents Reagents cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification setup_flask Round-bottom flask with stirrer and condenser reagents_alcohol Dissolve 3-ethylpentan-1-ol in DCM reaction_add Slowly add PCC to the solution reagents_alcohol->reaction_add monitoring_tlc Monitor reaction by TLC or GC reaction_add->monitoring_tlc workup_filter Filter through silica gel monitoring_tlc->workup_filter purification_distill Distill to obtain this compound workup_filter->purification_distill

Synthesis Workflow for this compound

A trained sensory panel is crucial for determining the organoleptic properties of this compound.[12]

  • Panelist Selection: Select 8-12 trained panelists with demonstrated ability to describe and differentiate fragrance and flavor notes.

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., ethanol for fragrance, water or a neutral oil for flavor) at various concentrations (e.g., 0.01%, 0.1%, 1%).

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.[13]

  • Procedure:

    • Present the samples to the panelists in a randomized and blind manner.

    • Ask panelists to dip a smelling strip into the fragrance solutions and evaluate the odor at different time intervals (top, middle, and base notes).

    • For flavor evaluation, provide the solutions for tasting, along with a neutral carrier (e.g., unsalted cracker) and palate cleansers (e.g., water).

    • Panelists should record their perceptions using a standardized scoresheet with a list of descriptors (e.g., fruity, green, waxy, citrus) and an intensity scale.

  • Data Analysis: Analyze the collected data statistically to determine the consensus on the odor and flavor profile and intensity.

G start Start panel_selection Select Trained Panel (8-12 members) start->panel_selection sample_prep Prepare this compound Solutions panel_selection->sample_prep evaluation_env Controlled Evaluation Environment sample_prep->evaluation_env presentation Present Samples (Randomized, Blind) evaluation_env->presentation evaluation Panelists Evaluate Odor/Flavor presentation->evaluation data_collection Record Perceptions on Scoresheet evaluation->data_collection data_analysis Statistical Analysis of Data data_collection->data_analysis end End data_analysis->end

Sensory Panel Evaluation Workflow

GC-O is a powerful technique to identify the specific odor-active compounds in a sample.[14]

  • Instrumentation: Use a gas chromatograph equipped with a sniffing port at the column outlet, allowing a trained assessor to smell the effluent as it elutes.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column suitable for fragrance and flavor analysis.

    • Injector: Split/splitless injector at an appropriate temperature.

    • Oven Program: A temperature ramp that allows for good separation of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry:

    • A trained assessor sniffs the effluent from the sniffing port and records the retention time and a description of any detected odor.

    • The intensity of the odor can also be rated on a scale.

  • Data Analysis: Correlate the retention times of the odor events with the peaks on the chromatogram (if a detector like a Flame Ionization Detector or Mass Spectrometer is used in parallel) to identify the compound responsible for the odor.

G start Start sample_prep Prepare Dilute Sample of this compound start->sample_prep gc_injection Inject Sample into GC sample_prep->gc_injection separation Separation on GC Column gc_injection->separation effluent_split Split Effluent to Detector and Sniffing Port separation->effluent_split detector Detector (FID/MS) effluent_split->detector olfactometry Assessor Sniffs Effluent effluent_split->olfactometry data_correlation Correlate Odor Events with Chromatogram Peaks detector->data_correlation data_recording Record Retention Time, Odor Description, and Intensity olfactometry->data_recording data_recording->data_correlation end End data_correlation->end

GC-O Analysis Workflow

This protocol outlines a general approach to assessing the stability of this compound in a finished product (e.g., a fragrance in an ethanol base).[11]

  • Sample Preparation: Prepare several samples of the final product containing this compound at the desired concentration.

  • Storage Conditions: Store the samples under various conditions to simulate real-world scenarios:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Light Exposure: In a light cabinet to assess photosensitivity.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Tests:

    • Sensory Evaluation: A sensory panel evaluates the fragrance profile for any changes in character or intensity.

    • Gas Chromatography (GC): Quantify the concentration of this compound to monitor for degradation.

    • Physical Properties: Observe any changes in color, clarity, or pH.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the shelf life and identify any stability issues.

Conclusion

References

Application Notes and Protocols: 3-Ethylpentanal as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpentanal is a branched aliphatic aldehyde that holds potential as a versatile starting material for the synthesis of various pharmaceutical intermediates. Its non-polar, sterically hindered alkyl structure can be incorporated into target molecules to modulate properties such as lipophilicity, metabolic stability, and receptor binding. This document outlines hypothetical, yet scientifically plausible, applications of this compound in the synthesis of key pharmaceutical scaffolds, including dihydropyridine-type calcium channel blocker analogues, non-proteinogenic amino acids, and primary amine building blocks. The protocols provided are based on established synthetic methodologies for similar aliphatic aldehydes.

Application 1: Synthesis of a Dihydropyridine Analogue via Hantzsch Condensation

The 1,4-dihydropyridine (DHP) scaffold is the core of a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[1][2] The Hantzsch dihydropyridine synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to form the DHP ring.[3] By using this compound, a novel DHP with a bulky 3-ethylpentyl substituent at the 4-position can be synthesized, potentially leading to new analogues of drugs like Nifedipine or Amlodipine with modified pharmacokinetic profiles. Aliphatic aldehydes are known to participate in this reaction, often yielding the desired 1,4-DHP regioisomer.[4]

Experimental Protocol: Synthesis of Diethyl 4-(3-ethylpentyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.14 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium hydroxide (28% aqueous solution, 1.5 mL, ~22 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure. Add 30 mL of ice-cold water to the residue to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water (2 x 15 mL). Recrystallize the solid from an ethanol/water mixture to yield the pure product as a pale yellow solid. Dry the product under vacuum.

Quantitative Data Summary
ParameterExpected ValueReference
Product Diethyl 4-(3-ethylpentyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateN/A (Hypothetical)
Starting Material This compoundN/A
Key Reagents Ethyl acetoacetate, Ammonium hydroxideN/A
Reported Yield 75-85%Based on Hantzsch reactions with other aliphatic aldehydes.
Melting Point 160-165 °C (estimated)Based on similar 4-alkyl-dihydropyridines.
Molecular Formula C₂₀H₃₃NO₄N/A
Molecular Weight 351.48 g/mol N/A

Visualization

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Hantzsch Condensation cluster_product Product This compound This compound One_Pot One-Pot Reaction (Ethanol, Reflux) This compound->One_Pot Ethyl_Acetoacetate Ethyl Acetoacetate (2 eq.) Ethyl_Acetoacetate->One_Pot Ammonia NH₃ Ammonia->One_Pot DHP_Intermediate Diethyl 4-(3-ethylpentyl)-2,6-dimethyl- 1,4-dihydropyridine-3,5-dicarboxylate One_Pot->DHP_Intermediate Forms DHP core

Caption: Hantzsch synthesis of a DHP intermediate.

Application 2: Synthesis of a Non-Proteinogenic Amino Acid via Strecker Synthesis

Non-proteinogenic amino acids are crucial components in medicinal chemistry, often incorporated into peptidomimetics to enhance stability, potency, and bioavailability. The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[5][6] The reaction proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by the hydrolysis of the nitrile to a carboxylic acid.[7] Using this compound as the starting aldehyde allows for the synthesis of 2-amino-3-ethylpentanoic acid, a novel amino acid with a branched, lipophilic side chain.

Experimental Protocol: Synthesis of 2-Amino-3-ethylpentanoic Acid

Step 1: Synthesis of 2-Amino-3-ethylpentanenitrile

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer and a dropping funnel, dissolve ammonium chloride (5.35 g, 100 mmol) in 50 mL of water. Add 30 mL of methanol, followed by this compound (11.42 g, 100 mmol). Cool the mixture to 0°C in an ice bath.

  • Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (4.90 g, 100 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (16-20 hours).

  • Work-up and Isolation: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-3-ethylpentanoic Acid

  • Reaction Setup: Place the crude α-aminonitrile in a 250 mL round-bottom flask. Add 100 mL of 6 M hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 6-8 hours. The completion of the hydrolysis can be monitored by the cessation of ammonia evolution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 30 mL) to remove any unreacted starting material. Adjust the pH of the aqueous layer to the isoelectric point (typically pH 5-6) with a concentrated ammonium hydroxide solution.

  • Purification: The amino acid will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water and then cold ethanol. Dry the product under vacuum.

Quantitative Data Summary
ParameterExpected ValueReference
Product 2-Amino-3-ethylpentanoic AcidN/A (Hypothetical)
Starting Material This compoundN/A
Key Reagents NH₄Cl, NaCN, HClN/A
Reported Yield 60-75% (overall)Based on Strecker synthesis with other branched aldehydes.[5]
Melting Point >200 °C (decomposes) (estimated)Typical for amino acids.
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A

Visualization

Strecker_Synthesis This compound This compound Reagents1 NH₄Cl, NaCN H₂O/MeOH This compound->Reagents1 Aminonitrile 2-Amino-3-ethylpentanenitrile Reagents1->Aminonitrile Step 1: Aminonitrile Formation Reagents2 H₃O⁺ (aq. HCl) Heat Aminonitrile->Reagents2 Amino_Acid 2-Amino-3-ethylpentanoic Acid Reagents2->Amino_Acid Step 2: Nitrile Hydrolysis

Caption: Two-step Strecker synthesis of a novel amino acid.

Application 3: Synthesis of a Primary Amine via Reductive Amination

Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, acting as nucleophiles in the formation of amides, sulfonamides, and other key functional groups. Reductive amination is one of the most important methods for C-N bond formation, converting aldehydes and ketones into amines.[8] The direct reductive amination of this compound with ammonia provides a straightforward route to (3-ethylpentyl)amine, a lipophilic primary amine that can be used as an intermediate in the synthesis of more complex drug candidates.

Experimental Protocol: Synthesis of (3-Ethylpentyl)amine
  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.71 g, 50 mmol) and 100 mL of methanol.

  • Formation of Imine: Add a 7 M solution of ammonia in methanol (21.5 mL, 150 mmol, 3 equivalents). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine in situ.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (2.84 g, 75 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature is maintained below 10°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction by carefully adding 50 mL of 1 M aqueous hydrochloric acid. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation and Purification: Make the remaining aqueous solution basic (pH > 12) by the slow addition of 5 M sodium hydroxide. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the primary amine. Further purification can be achieved by distillation if necessary.

Quantitative Data Summary
ParameterExpected ValueReference
Product (3-Ethylpentyl)amineN/A (Hypothetical)
Starting Material This compoundN/A
Key Reagents Ammonia, Sodium BorohydrideN/A
Reported Yield 70-85%Based on reductive amination of other aliphatic aldehydes.[9][10]
Boiling Point 145-150 °C (estimated)Based on similar primary amines.
Molecular Formula C₇H₁₇NN/A
Molecular Weight 115.22 g/mol N/A

Visualization

Reductive_Amination This compound This compound Ammonia NH₃ in MeOH This compound->Ammonia Imine_Intermediate Imine (in situ) Ammonia->Imine_Intermediate Imine Formation Reducing_Agent NaBH₄ Imine_Intermediate->Reducing_Agent Primary_Amine (3-Ethylpentyl)amine Reducing_Agent->Primary_Amine Reduction

Caption: Reductive amination to form a primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylpentanal. The primary route for synthesizing this compound involves the self-aldol condensation of propanal to form 2-methyl-2-pentenal, followed by hydrogenation. This guide focuses on potential side reactions and issues that may arise during the initial aldol condensation step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 2-methyl-2-pentenal is lower than expected. What are the potential side reactions consuming my starting material?

A1: Low yields of the desired intermediate, 2-methyl-2-pentenal, are often attributed to several competing side reactions involving the starting material, propanal. These can include:

  • Formation of Hemiacetals and Acetals: Propanal can react with the alcohol solvent (if used) or the β-hydroxy aldehyde intermediate to form hemiacetals and subsequently acetals. These reactions are often reversible but can sequester the aldehyde.[1][2][3]

  • Higher-Order Condensations: The initial aldol adduct can react further with propanal to form trimers and other higher-order condensation products.[3] One documented example is the formation of 1,3,5-trimethylbenzene through the cyclization of a linear trimer.[3]

  • Tishchenko Reaction: In the presence of certain catalysts, particularly alkoxides, aldehydes can undergo disproportionation to form an ester.[4][5] In this case, two molecules of propanal would react to form propyl propanoate.

  • Cannizzaro-type Reactions: Although propanal has α-hydrogens, making it prone to aldol condensation, under strongly basic conditions, a Cannizzaro-type reaction can occur, leading to the formation of propanol and propionic acid.[6][7] Some sources note that aldehydes with α-hydrogens, such as 2-methylpropanal, can undergo this reaction under certain conditions due to the electronic effects of alkyl groups.[8][9]

Q2: I am observing the formation of an unexpected ester in my reaction mixture. What is its likely identity and how can I prevent its formation?

A2: The unexpected ester is likely propyl propanoate, the product of the Tishchenko reaction.[4] This reaction involves the dimerization of two aldehyde molecules. To minimize this side reaction, consider the following:

  • Catalyst Choice: The Tishchenko reaction is often catalyzed by aluminum alkoxides.[4][10] If you are using such a catalyst, consider switching to a base that is more selective for the aldol condensation, such as sodium or potassium hydroxide, or an anion-exchange resin.[1]

  • Temperature Control: The Tishchenko reaction conditions can overlap with those for aldol condensation. Careful control of the reaction temperature may help favor the desired pathway.

Q3: My product mixture is showing a variety of unidentified high molecular weight compounds. What could be the cause?

A3: The presence of high molecular weight species suggests the formation of higher-order aldol condensation products and potentially polymers.[3] This can occur if the reaction is allowed to proceed for too long or at too high a concentration or temperature. To mitigate this:

  • Reaction Time: Monitor the reaction progress using techniques like GC or TLC and quench the reaction once the desired product concentration is reached to prevent further condensations.

  • Concentration: Running the reaction at a lower concentration of propanal can reduce the rate of these higher-order reactions.

Q4: How can I improve the selectivity of the self-aldol condensation of propanal towards 2-methyl-2-pentenal?

A4: Achieving high selectivity is crucial for a successful synthesis. Based on published data, the choice of catalyst and reaction conditions plays a significant role. For instance, using a strong anion-exchange resin has been shown to achieve high conversion and selectivity.[1][2][3] The reaction pathway involves the initial aldol addition to form a β-hydroxy aldehyde, which then dehydrates to the α,β-unsaturated aldehyde.[2] Optimizing conditions to favor this dehydration step can improve selectivity.

Quantitative Data on Propanal Self-Condensation

The following table summarizes data from studies on the self-aldol condensation of propanal using anion-exchange resins, which can be a cleaner alternative to traditional base catalysis.

Catalyst TypeResin ConcentrationTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin0.4 g/mL3519795[1][3]
Weak Anion-Exchange ResinNot specified35Not specified~70Very Low (trace amounts)[1]

Experimental Protocol: Synthesis of 2-Methyl-2-Pentenal via Aldol Condensation

This protocol is a generalized procedure based on common laboratory practices for aldol condensations.

Materials:

  • Propanal

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and an addition funnel in an ice bath.

  • Charge the flask with propanal.

  • Slowly add the aqueous sodium hydroxide solution to the stirred propanal via the addition funnel, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring at this temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC or GC.

  • Once the reaction is deemed complete, quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral.

  • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-pentenal.

  • The crude product can be purified by distillation.

Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.

Diagrams

Side_Reactions_in_3_Ethylpentanal_Synthesis propanal1 Propanal propanal2 Propanal aldol_adduct 3-Hydroxy-2-methylpentanal (Aldol Adduct) propanal1->aldol_adduct Aldol Addition hemiacetal Hemiacetal/ Acetal propanal1->hemiacetal Reaction with Alcohol/Adduct tishchenko_prod Propyl Propanoate (Tishchenko Product) propanal1->tishchenko_prod Tishchenko Rxn cannizzaro_prod Propanol + Propanoic Acid (Cannizzaro Products) propanal1->cannizzaro_prod Cannizzaro Rxn propanal2->aldol_adduct propanal2->tishchenko_prod Tishchenko Rxn propanal2->cannizzaro_prod Cannizzaro Rxn intermediate 2-Methyl-2-pentenal aldol_adduct->intermediate Dehydration aldol_adduct->hemiacetal final_product This compound intermediate->final_product Hydrogenation higher_cond Higher-Order Condensation Products intermediate->higher_cond Further Condensation

Caption: Main synthesis pathway to this compound and key side reactions.

Troubleshooting_Logic start Low Yield of 2-Methyl-2-pentenal q1 Unexpected Ester (GC-MS, NMR)? start->q1 q2 High MW Products (GPC, MS)? start->q2 q3 Loss of Starting Material w/o Product? start->q3 a1 Likely Tishchenko Rxn. - Change catalyst - Control temperature q1->a1 Yes a2 Higher-Order Condensation. - Reduce reaction time - Lower concentration q2->a2 Yes a3 Possible Cannizzaro or Hemiacetal Formation. - Adjust base strength - Use aprotic solvent q3->a3 Yes

Caption: Troubleshooting workflow for low yield in 2-methyl-2-pentenal synthesis.

References

Technical Support Center: Hydroformylation of 2-Pentene for 3-Ethylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of 2-pentene to synthesize 3-Ethylpentanal. Our aim is to help you improve reaction yields, troubleshoot common issues, and optimize experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the hydroformylation of 2-pentene to achieve a high yield of this compound?

The main challenges in the hydroformylation of an internal alkene like 2-pentene are achieving high regioselectivity for the branched aldehyde (this compound) over the linear aldehyde (n-hexanal) and minimizing side reactions. Key side reactions include the isomerization of 2-pentene to 1-pentene, which primarily yields n-hexanal, and the hydrogenation of both the alkene substrate and the aldehyde products to alkanes and alcohols, respectively.

Q2: Which catalyst system is most effective for selectively producing this compound?

Rhodium-based catalysts are generally preferred over cobalt for their higher activity and selectivity under milder conditions.[1] To favor the formation of the branched product, this compound, from an internal alkene, specialized ligands are crucial. While bulky phosphine and phosphite ligands often favor linear aldehydes from terminal alkenes, certain ligand designs can enhance branched selectivity for internal alkenes. Supramolecular strategies and the use of encapsulated rhodium complexes have shown promise in achieving unprecedented regioselectivity for branched aldehydes from internal alkenes.

Q3: How do reaction conditions influence the yield and selectivity of this compound?

Reaction conditions play a critical role in directing the outcome of the hydroformylation of 2-pentene:

  • Temperature: Higher temperatures can increase the reaction rate but may negatively impact selectivity by promoting isomerization and hydrogenation side reactions. A typical starting range for rhodium-catalyzed hydroformylation is 80-120°C.

  • Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. Higher CO partial pressure generally favors the formation of the desired aldehyde product over hydrogenation byproducts and can suppress isomerization. However, excessively high CO pressure can inhibit the reaction rate. A common starting point is a total syngas pressure of 10-100 atm with a H₂/CO ratio of 1:1.

  • Ligand-to-Metal Ratio: An excess of the phosphine ligand is often used to stabilize the catalyst and influence selectivity. The optimal ratio is dependent on the specific ligand and should be determined experimentally.

Q4: What are the common byproducts in the hydroformylation of 2-pentene?

The primary byproducts are:

  • n-Hexanal and 2-Methylpentanal: Formed from the hydroformylation of 1-pentene, which arises from the isomerization of 2-pentene.

  • Pentanes: Resulting from the hydrogenation of the 2-pentene substrate.

  • Hexanols: Formed by the hydrogenation of the aldehyde products.

  • High-boiling point products: These can arise from aldol condensation of the aldehyde products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low conversion of 2-pentene Catalyst inactivity or deactivation: Impurities in the feedstock or syngas (e.g., oxygen, peroxides) can poison the catalyst. The catalyst may also form inactive clusters.- Ensure high-purity, degassed reactants and solvents. Purify 2-pentene to remove peroxides. - Use an excess of the phosphine ligand to stabilize the rhodium catalyst. - If deactivation is suspected, consider adding fresh catalyst.
Incorrect temperature: The reaction temperature may be too low, leading to slow kinetics.- Gradually increase the reaction temperature in increments of 10°C, while monitoring the impact on selectivity.
Poor gas-liquid mass transfer: Inefficient stirring can limit the dissolution of CO and H₂ in the reaction medium.- Increase the stirring speed to improve gas dispersion.
Low selectivity for this compound (high n-hexanal/2-methylpentanal ratio) Isomerization of 2-pentene to 1-pentene: This is a common side reaction that leads to the formation of linear and other branched aldehydes.- Lower the reaction temperature: Isomerization is often favored at higher temperatures. - Increase CO partial pressure: An excess of CO can suppress alkene isomerization. - Ligand selection: Employ ligands known to suppress isomerization. Bidentate diphosphine ligands with a large bite angle can be effective.
Inappropriate catalyst system: The chosen catalyst and ligand may inherently favor the formation of other isomers.- Screen different rhodium-phosphine catalyst systems. Consider ligands designed for branched selectivity from internal alkenes.
Significant formation of pentane (hydrogenation byproduct) High H₂ partial pressure: An excess of hydrogen promotes the hydrogenation of the alkene.- Decrease the H₂ partial pressure by adjusting the CO:H₂ ratio (e.g., to 1:1.5 or 1:2). - Lower the reaction temperature: Hydrogenation is generally more favorable at higher temperatures.
Formation of alcohols (hydrogenation of aldehydes) High temperature and H₂ pressure: Similar to alkene hydrogenation, these conditions favor the reduction of the aldehyde product.- Lower the reaction temperature and H₂ partial pressure.
Catalyst instability (color change, precipitation) Ligand degradation: Phosphine ligands can degrade via oxidation or other pathways, leading to catalyst deactivation.- Ensure a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment. - Use high-purity, peroxide-free solvents and reactants. - Monitor ligand integrity using techniques like ³¹P NMR.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the hydroformylation of internal alkenes like 2-pentene, based on general principles and data from related systems.

Table 1: Effect of Temperature on Regioselectivity and Yield

Temperature (°C)Conversion of 2-Pentene (%)Selectivity to this compound (%)Notes
80ModerateHighLower temperatures generally favor higher selectivity for the kinetic product.
100HighModerateIncreased reaction rate, but potentially higher rates of isomerization and hydrogenation.
120Very HighLowerRisk of significant byproduct formation and reduced selectivity.
Note: Data is illustrative and the optimal temperature will depend on the specific catalyst and ligand system.

Table 2: Effect of Syngas (CO:H₂) Pressure and Ratio on Product Distribution

Total Pressure (atm)CO:H₂ RatioAldehyde Yield (%)Alkane Formation (%)Notes
201:1GoodLowLower pressures can be sufficient for active rhodium catalysts.
501:1HighModerateIncreased pressure generally increases the rate of hydroformylation.
502:1HighLowHigher CO partial pressure can suppress hydrogenation.
501:2ModerateHighHigher H₂ partial pressure favors the hydrogenation side reaction.
Note: Optimal pressure and syngas ratio are interdependent and should be optimized for each specific setup.

Experimental Protocols

Protocol 1: General Procedure for the Hydroformylation of 2-Pentene

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine or a specialized ligand for branched selectivity)

  • 2-Pentene (cis/trans mixture or pure isomer, purified to remove peroxides)

  • High-purity syngas (CO/H₂)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor and the phosphine ligand in the desired molar ratio (e.g., 1:10 Rh:ligand).

  • Reactor Sealing and Purging: Seal the autoclave and remove it from the glovebox. Purge the reactor multiple times with nitrogen or argon, followed by purges with syngas to ensure an inert atmosphere.

  • Addition of Solvent and Substrate: Add the anhydrous, degassed solvent, the internal standard, and the purified 2-pentene to the autoclave via a gas-tight syringe or a sample addition port under a positive pressure of inert gas.

  • Pressurization and Heating: Pressurize the reactor with the desired CO:H₂ syngas mixture to the target pressure. Begin stirring and heat the reactor to the desired temperature.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. The reaction progress can be monitored by taking samples at intervals (if the setup allows) and analyzing them by GC or GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Product Analysis: Collect the reaction mixture and analyze it by GC and/or GC-MS to determine the conversion of 2-pentene and the selectivity for this compound and other products.

Protocol 2: Purification of 2-Pentene to Remove Peroxides

  • Pass the commercially available 2-pentene through a column of activated basic alumina to remove any peroxide inhibitors and potential peroxide contaminants.

  • Store the purified 2-pentene under an inert atmosphere (e.g., over molecular sieves in a sealed flask) and use it promptly.

Mandatory Visualizations

Hydroformylation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis Rh_precursor Rh(acac)(CO)₂ Catalyst_mix Catalyst Solution Rh_precursor->Catalyst_mix Ligand Phosphine Ligand Ligand->Catalyst_mix Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Catalyst_mix Reactor High-Pressure Autoclave Catalyst_mix->Reactor Transfer Heat_Stir Heating & Stirring Reactor->Heat_Stir Pentene 2-Pentene Pentene->Reactor Syngas CO / H₂ Syngas->Reactor Reaction_mixture Reaction Mixture Heat_Stir->Reaction_mixture Cool & Depressurize GC_MS GC-MS Analysis Reaction_mixture->GC_MS Product This compound (and isomers) GC_MS->Product

Caption: Experimental workflow for the hydroformylation of 2-pentene.

Troubleshooting_Logic cluster_selectivity Check Selectivity cluster_conversion Check Conversion Start Low Yield of This compound High_Isomers High n-Hexanal / 2-Methylpentanal? Start->High_Isomers High_Alkane High Pentane? Start->High_Alkane Low_Conversion Low 2-Pentene Conversion? Start->Low_Conversion Action_Isomerization Reduce Temperature Increase CO Pressure Change Ligand High_Isomers->Action_Isomerization Yes Action_Hydrogenation Reduce Temperature Decrease H₂ Pressure High_Alkane->Action_Hydrogenation Yes Action_Kinetics Increase Temperature Check Catalyst Activity Improve Stirring Low_Conversion->Action_Kinetics Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: 3-Ethylpentanal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Ethylpentanal to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is self-polymerization through an aldol condensation reaction. Aldehydes like this compound can react with each other in the presence of trace amounts of acid or base, leading to the formation of dimers, trimers, and higher molecular weight polymers. This process is often autocatalytic and can be accelerated by elevated temperatures and exposure to light.

Q2: What are the visible signs of this compound polymerization?

A2: Signs of polymerization include an increase in viscosity, the formation of a viscous liquid or a solid precipitate, and a change in color. If you observe any of these changes, the product's purity has been compromised.

Q3: How can I prevent the polymerization of this compound?

A3: To prevent polymerization, it is crucial to store this compound under appropriate conditions and to use a polymerization inhibitor. Recommended storage conditions include a cool, dark, and well-ventilated place in a tightly sealed container. The use of inhibitors such as triethanolamine, dimethylethanolamine, or a very low concentration of sodium hydroxide is also highly recommended.[1][2]

Q4: What inhibitors are recommended for stabilizing this compound, and at what concentrations?

A4: Several inhibitors have been found to be effective for stabilizing aliphatic aldehydes. The table below summarizes the recommended inhibitors and their typical concentrations.

InhibitorRecommended Concentration (ppm by weight)Notes
Triethanolamine20 - 100[1][3]Soluble in aldehydes, can be added directly.[1][3]
Dimethylethanolamine20 - 100[1]Soluble in aldehydes, can be added directly.[1]
Sodium Hydroxide0.05 - 5[2]Use a dilute aqueous solution for addition.[2]

Q5: How do these inhibitors prevent polymerization?

A5: These inhibitors are typically weak bases that neutralize any trace acidic or basic impurities that can catalyze the aldol condensation reaction. By maintaining a neutral pH, the initiation of the polymerization process is significantly slowed down.

Troubleshooting Guide

Issue: I have observed an increase in the viscosity of my this compound sample.

Possible Cause: This is a strong indication that polymerization has initiated.

Solution:

  • Isolate the sample: Do not use the material for any experiments where purity is critical.

  • Verify polymerization: Use one of the analytical methods described in the "Experimental Protocols" section (GC-FID or FTIR) to confirm the presence of polymers.

  • Future Prevention: For new batches of this compound, immediately add a recommended inhibitor upon receipt and store under the recommended conditions (cool, dark, and inert atmosphere).

Issue: My reaction yield is lower than expected when using stored this compound.

Possible Cause: The concentration of the active this compound monomer has likely decreased due to polymerization.

Solution:

  • Assess Purity: Determine the purity of your this compound stock using GC-FID analysis.

  • Purification (for advanced users): If the polymerization is not extensive, it may be possible to distill the this compound to separate the monomer from the higher molecular weight polymers. This should be done with caution and under controlled conditions.

  • Use a fresh, stabilized sample: For best results, use a new bottle of this compound and ensure it is properly stabilized and stored.

Experimental Protocols

Protocol 1: Addition of Triethanolamine or Dimethylethanolamine Inhibitor

Objective: To stabilize this compound against polymerization during storage.

Materials:

  • This compound

  • Triethanolamine or Dimethylethanolamine

  • Micropipette

  • Inert gas (e.g., Argon or Nitrogen)

  • Clean, dry storage bottle

Procedure:

  • Work in a well-ventilated fume hood.

  • If the this compound container has been opened previously, flush the headspace with an inert gas to remove air and moisture.

  • Using a micropipette, add the appropriate volume of triethanolamine or dimethylethanolamine to achieve a final concentration of 50 ppm (e.g., 50 µL of inhibitor per 1 L of aldehyde).

  • Seal the container tightly.

  • Gently swirl the container to ensure the inhibitor is evenly distributed.

  • Store the stabilized this compound in a cool, dark, and well-ventilated area.

Protocol 2: Monitoring this compound Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of this compound and detect the presence of polymerization products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the prepared sample into the GC.

  • Analysis: The this compound monomer will elute as a sharp peak. Polymerization products, being higher in molecular weight and boiling point, will elute as broader peaks at later retention times.

  • Quantification: The purity can be estimated by the peak area percentage of the this compound monomer relative to the total peak area.

Protocol 3: Detection of Polymerization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively detect the presence of polymerization products in a this compound sample.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Acquire a background spectrum of the clean ATR crystal.

  • Place a drop of the this compound sample onto the ATR crystal.

  • Acquire the sample spectrum.

  • Analysis:

    • Pure this compound: The spectrum will be dominated by a strong C=O stretching peak around 1725 cm⁻¹ and C-H stretching peaks around 2700-3000 cm⁻¹.

    • Polymerized Sample: The presence of aldol condensation products will be indicated by the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group of the aldol adduct) and potential shifts or broadening of the C=O peak.

Visualizations

Aldol_Condensation cluster_initiation Initiation (Base-Catalyzed) cluster_propagation Propagation cluster_polymerization Polymerization 3-Et-Pentanal_1 This compound Enolate Enolate (Nucleophile) 3-Et-Pentanal_1->Enolate Deprotonation Base Base (OH⁻) Aldol_Adduct Aldol Adduct (β-Hydroxy Aldehyde) Enolate->Aldol_Adduct Nucleophilic Attack 3-Et-Pentanal_2 This compound (Electrophile) Dimer Dimer Aldol_Adduct->Dimer Further Reaction Trimer Trimer Dimer->Trimer Polymer ... Trimer->Polymer

Caption: Aldol condensation pathway of this compound.

Experimental_Workflow Start Receive this compound Add_Inhibitor Add Inhibitor (e.g., Triethanolamine) Start->Add_Inhibitor Store Store in Cool, Dark, Inert Atmosphere Add_Inhibitor->Store QC_Check Periodic Quality Control Check Store->QC_Check Analyze_GC Analyze by GC-FID QC_Check->Analyze_GC Yes Pass Purity Acceptable QC_Check->Pass No Analyze_FTIR Analyze by FTIR Analyze_GC->Analyze_FTIR Analyze_FTIR->Pass Purity OK Fail Polymerization Detected Analyze_FTIR->Fail Purity NOT OK Troubleshoot Consult Troubleshooting Guide Fail->Troubleshoot

Caption: Experimental workflow for stabilization and quality control.

Troubleshooting_Logic Start Observe Issue with this compound Viscosity_Increase Increased Viscosity? Start->Viscosity_Increase Low_Yield Low Reaction Yield? Viscosity_Increase->Low_Yield No Confirm_Polymerization Confirm Polymerization (GC/FTIR) Viscosity_Increase->Confirm_Polymerization Yes Check_Purity Check Purity of Starting Material (GC) Low_Yield->Check_Purity Yes Isolate_Sample Isolate and Discard Sample Confirm_Polymerization->Isolate_Sample Future_Prevention Implement Inhibitor and Proper Storage for New Stock Isolate_Sample->Future_Prevention Check_Purity->Future_Prevention Purity is OK (investigate other causes) Use_Fresh_Stock Use Fresh, Stabilized Stock Check_Purity->Use_Fresh_Stock Purity is Low

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Ethylpentanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 3-Ethylpentanal. Due to its branched structure, this compound is susceptible to steric hindrance, which can often lead to lower than expected conversion rates. This guide provides detailed troubleshooting advice, illustrative quantitative data, and standardized experimental protocols to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a very low conversion rate. What are the most common general factors I should investigate?

A1: Low conversion rates in reactions with this compound can often be attributed to several key factors:

  • Steric Hindrance: The ethyl group at the 3-position creates significant steric bulk around the carbonyl group, which can impede the approach of nucleophiles.[1][2]

  • Reagent Purity: Impurities in this compound, solvents, or other reagents can interfere with the reaction or poison catalysts. Ensure all materials are of high purity and appropriately dried.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact the reaction outcome. Optimization of these parameters is often necessary.

  • Catalyst Activity: If a catalyst is used, it may be inactive, poisoned, or used in an incorrect concentration.

  • Side Reactions: this compound can undergo side reactions such as self-condensation (aldol condensation), especially under basic conditions.[3]

Q2: How does steric hindrance from the 3-ethyl group specifically affect different types of reactions?

A2: The steric hindrance in this compound primarily affects the accessibility of the carbonyl carbon to nucleophiles.[4] This can lead to:

  • Slower Reaction Rates: Nucleophilic attack is slower compared to less hindered aldehydes.[1]

  • Favoring Smaller Nucleophiles: Reactions with smaller, more reactive nucleophiles may proceed more readily than with bulky reagents.[4]

  • Increased Propensity for Elimination Reactions: In some cases, steric hindrance can favor elimination pathways over substitution or addition.

  • Equilibrium Considerations: For reversible reactions, steric strain in the product can shift the equilibrium back towards the reactants.

Q3: I suspect my this compound is undergoing self-condensation. How can I minimize this side reaction?

A3: Self-condensation of aldehydes, an aldol condensation, is a common side reaction, particularly under basic conditions.[5] To minimize this:

  • Use Non-nucleophilic Bases: If a base is required, consider using a sterically hindered, non-nucleophilic base.

  • Control Temperature: Running the reaction at lower temperatures can help to disfavor the aldol reaction.

  • Slow Addition: Adding the base or the aldehyde slowly to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.

  • Protecting Groups: In multi-step syntheses, consider protecting the aldehyde functionality as an acetal, which is stable to basic conditions.

Troubleshooting Guides by Reaction Type

Aldol Condensation Reactions

Problem: Low yield of the desired cross-aldol product with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Use a more reactive, less hindered electrophile to react with the enolate of this compound.Increased conversion to the cross-aldol product.
Self-Condensation Add this compound slowly to the reaction mixture containing the other carbonyl component and the base.Minimizes the concentration of the this compound enolate, reducing self-condensation.[6]
Unfavorable Equilibrium Use a method to remove water from the reaction mixture as it forms (e.g., Dean-Stark apparatus) to drive the reaction towards the condensed product.[7]Shifts the equilibrium towards the product, increasing the overall yield.
Incorrect Base Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid enolate formation.More controlled reaction with fewer side products.

Illustrative Data: Aldol Condensation of Branched Aldehydes

The following table provides representative data for the self-condensation of n-butyraldehyde, a structurally similar, though less hindered, aldehyde. This data illustrates the impact of reaction conditions on conversion and selectivity.

CatalystTemperature (°C)Time (h)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Selectivity (%)Yield (%)
KF-γ-Al2O3120699.099.198.1

Data adapted from a study on the aldol self-condensation of n-butyraldehyde.[8]

Wittig Reaction

Problem: Low conversion of this compound to the corresponding alkene.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Use a more reactive, unstabilized ylide.[9] Consider the Horner-Wadsworth-Emmons reaction as an alternative, as it often works well for sterically hindered ketones and aldehydes.[10]Improved yield of the desired alkene.
Low Ylide Reactivity Ensure the ylide is freshly prepared and used immediately. The color of the ylide solution can be an indicator of its concentration and activity.A more reactive ylide will lead to a higher conversion rate.
Poor Solubility Use a solvent in which both the ylide and this compound are soluble. THF or DMSO are common choices.[11]Improved reaction kinetics and higher conversion.
Side Reactions The basic conditions of the Wittig reaction can promote the self-condensation of this compound. Add the aldehyde slowly to the ylide solution.Reduced formation of aldol side products.

Illustrative Data: Wittig Reaction with Aldehydes in Aqueous Media

This table shows yields for the Wittig reaction of various aldehydes with a stabilized ylide in an aqueous medium, demonstrating the feasibility of high yields even with some substitution.

AldehydeYield (%)E/Z Ratio
Benzaldehyde9899/1
4-Chlorobenzaldehyde9699/1
2-Thiophenecarboxaldehyde9599/1
Heptanal8595/5

Data adapted from a study on aqueous Wittig reactions.[12]

Grignard Reaction

Problem: Low yield of the expected alcohol when reacting this compound with a Grignard reagent.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Use a less sterically hindered Grignard reagent. For example, methylmagnesium bromide is more likely to react successfully than tert-butylmagnesium bromide.[13]Increased yield of the desired addition product.
Enolization Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation (enolization) of the aldehyde.[4]Higher conversion to the alcohol product.
Impure/Inactive Grignard Ensure the Grignard reagent is freshly prepared under strictly anhydrous conditions or titrate a commercial solution to determine its active concentration.[14]A more active Grignard reagent will lead to a better yield.
Reduction Side Reaction With very bulky Grignard reagents, reduction of the aldehyde to the corresponding primary alcohol can occur.[15] Consider using an organolithium reagent which can be more reactive.Favor addition over reduction.
Oxidation to 3-Ethylpentanoic Acid

Problem: Incomplete oxidation of this compound or formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation Use a mild oxidizing agent like Pyridinium Chlorochromate (PCC) which is selective for the oxidation of aldehydes to carboxylic acids in the absence of water.[16][17]Minimized side reactions and higher purity of the desired carboxylic acid.
Incomplete Reaction Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction by TLC or GC to determine when the starting material is consumed.Complete conversion of the aldehyde to the carboxylic acid.
Difficult Workup Purification can be achieved by extraction with a basic aqueous solution to form the carboxylate salt, followed by acidification and re-extraction into an organic solvent.Effective separation of the acidic product from neutral impurities.
Reduction to 3-Ethylpentan-1-ol

Problem: Low yield or incomplete reduction of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Reagent Reactivity Sodium borohydride (NaBH4) is a mild and selective reducing agent for aldehydes and is generally effective.[18] For very sluggish reactions, the more powerful Lithium Aluminum Hydride (LiAlH4) can be used, but with greater caution and under strictly anhydrous conditions.Complete and rapid reduction to the primary alcohol.
Solvent Effects NaBH4 reductions are typically carried out in protic solvents like ethanol or methanol.[10]The solvent can protonate the intermediate alkoxide to form the alcohol product.
Incomplete Reaction Use a slight excess of the reducing agent and allow sufficient reaction time. Monitor by TLC or GC.Drive the reaction to completion.

Experimental Protocols

Protocol 1: Self-Condensation of this compound

Objective: To synthesize 2,4-diethyl-2-octenal via aldol condensation of this compound.

Materials:

  • This compound (high purity)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g of NaOH in 50 mL of ethanol.

  • Heat the solution to a gentle reflux.

  • In a dropping funnel, place 11.4 g (0.1 mol) of this compound.

  • Add the this compound dropwise to the refluxing ethanolic NaOH solution over a period of 30 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

Objective: To synthesize 4-ethyl-1-hexene from this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound (high purity)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask and syringe

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 4.29 g (12 mmol) of methyltriphenylphosphonium bromide to a dry 100 mL Schlenk flask containing a magnetic stir bar.

  • Add 40 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add 4.8 mL of 2.5 M n-BuLi in hexanes (12 mmol) via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of 1.14 g (10 mmol) of this compound in 10 mL of anhydrous THF via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate in This compound Reaction steric_hindrance Steric Hindrance Issue? start->steric_hindrance reagent_purity Reagent Purity Issue? start->reagent_purity conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions Occurring? start->side_reactions steric_hindrance_sol Use smaller/more reactive nucleophile Increase temperature/time Use more active catalyst steric_hindrance->steric_hindrance_sol Yes reagent_purity_sol Purify starting materials Use anhydrous solvents Check catalyst activity reagent_purity->reagent_purity_sol Yes conditions_sol Optimize temperature Optimize reaction time Adjust reagent stoichiometry conditions->conditions_sol Yes side_reactions_sol Lower temperature Slow reagent addition Use non-nucleophilic base side_reactions->side_reactions_sol Yes

Caption: Troubleshooting workflow for low conversion rates.

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Condensation) A This compound B Enolate A->B Deprotonation C Another this compound B->C C-C Bond Formation Base Base (e.g., OH⁻) D Alkoxide Intermediate C->D E Aldol Addition Product (β-Hydroxy Aldehyde) D->E Protonation F Aldol Condensation Product (α,β-Unsaturated Aldehyde) E->F - H₂O Water H₂O Heat Heat/Acid or Base

Caption: Mechanism of the Aldol condensation of this compound.

Wittig_Reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [2+2] Cycloaddition cluster_step3 Step 3: Elimination Phosphonium_Salt R₃P⁺-CH₂R' X⁻ Ylide Phosphorus Ylide (R₃P=CHR') Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: General mechanism of the Wittig reaction.

References

Technical Support Center: Optimization of 3-Ethylpentanal Aldol Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the aldol addition of 3-ethylpentanal.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the aldol addition of this compound.

Question: Why am I observing a low yield or no reaction?

Answer:

Low yields in the aldol addition of this compound can stem from several factors, often related to the inherent steric hindrance of the α-branched aldehyde.[1][2] Key areas to investigate include:

  • Insufficient Base/Catalyst Strength: The acidity of the α-proton in this compound is relatively low. The chosen base or catalyst must be strong enough to facilitate the formation of the enolate intermediate. For base-catalyzed reactions, stronger bases like lithium diisopropylamide (LDA) might be necessary for complete enolate formation, especially if weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are ineffective.[3]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[4] For the aldol addition, it is often beneficial to start at a low temperature (e.g., -78 °C when using a strong base like LDA) and gradually warm the reaction mixture.[5]

  • Reversibility of the Reaction: The aldol addition is often a reversible process.[3][4] To favor product formation, consider strategies that shift the equilibrium, such as removing the product as it forms or using conditions that drive the subsequent dehydration to the more stable α,β-unsaturated product, if desired.[3]

  • Steric Hindrance: this compound is a sterically hindered aldehyde, which can slow down the rate of both enolate formation and its subsequent attack on another aldehyde molecule.[2] Longer reaction times or more forcing conditions may be necessary compared to unbranched aldehydes.

Question: My reaction is producing a complex mixture of products. How can I improve the selectivity for the desired aldol adduct?

Answer:

The formation of multiple products is a common challenge, particularly in self-condensation reactions of α-branched aldehydes. Here are strategies to enhance selectivity:

  • Controlled Reagent Addition: Slowly adding the this compound to the base can help maintain a low concentration of the enolizable aldehyde, minimizing self-condensation.[3]

  • Pre-formation of the Enolate: For directed aldol reactions (reacting this compound with a different carbonyl compound), pre-forming the enolate of this compound with a strong, non-nucleophilic base like LDA at low temperatures before adding the second carbonyl component can significantly improve selectivity.[3]

  • Choice of Catalyst: In organocatalysis, the choice of catalyst can significantly influence the stereoselectivity of the reaction. Chiral catalysts, such as proline derivatives, can be employed to favor the formation of a specific stereoisomer.[6][7]

  • Solvent Effects: The solvent can influence both the reaction rate and the product distribution. Aprotic solvents like tetrahydrofuran (THF) are commonly used for reactions involving strong bases like LDA.[5]

Question: I am observing the formation of an α,β-unsaturated aldehyde (the condensation product) instead of the desired β-hydroxy aldehyde (the addition product). How can I prevent this?

Answer:

The dehydration of the initial aldol adduct to form the more stable conjugated system is a common subsequent reaction, often promoted by heat and the presence of acid or base.[2][4] To favor the isolation of the aldol addition product:

  • Maintain Low Reaction Temperatures: Running the reaction at lower temperatures will disfavor the elimination reaction, which typically has a higher activation energy.[5]

  • Careful Control of Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed but before significant formation of the condensation product is observed is crucial.

  • Choice of Base/Catalyst: While a base is necessary for the addition, prolonged exposure, especially at higher temperatures, will promote condensation. Using a stoichiometric amount of a strong base that is consumed in the reaction can sometimes help, followed by a careful workup to neutralize the base.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the base-catalyzed self-addition of this compound?

A1: A good starting point is to use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in an aprotic solvent like THF at a low temperature. This allows for controlled and irreversible formation of the enolate.

Q2: How does the steric hindrance of this compound affect the reaction?

A2: The ethyl group at the α-position sterically hinders the approach of the base to the α-proton and also impedes the nucleophilic attack of the resulting enolate on another molecule of the aldehyde. This generally leads to slower reaction rates compared to linear aldehydes.[1][2]

Q3: What are the main byproducts to expect in this reaction?

A3: The primary byproduct is typically the α,β-unsaturated aldehyde resulting from the dehydration of the desired aldol adduct. Other potential side reactions, though less common for aldehydes with α-hydrogens, could include Cannizzaro-type reactions under very strong basic conditions if the aldehyde were non-enolizable.[4] In crossed aldol reactions, self-condensation of both reaction partners can lead to a mixture of products.[8]

Q4: Are there any recommended purification techniques for the this compound aldol adduct?

A4: The purification method will depend on the properties of the product. Column chromatography on silica gel is a common method for separating the aldol adduct from unreacted starting material and byproducts. Recrystallization may be an option if the product is a solid.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Aldol Addition of this compound (Directed Approach)

This protocol is designed to favor the formation of the aldol addition product by using a strong base at low temperatures.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Slowly add this compound (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and selectivity of the aldol addition of an α-branched aldehyde. Note that these are representative values and optimal conditions for this compound may vary.

Table 1: Effect of Base and Temperature on Aldol Addition Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (0.1)Ethanol2512<10
2KOH (0.1)Methanol2512~15
3LDA (1.1)THF-78 to 02>85
4LDA (1.1)THF252~60

Table 2: Effect of Solvent on Aldol Addition Selectivity (Addition vs. Condensation)

EntryBaseSolventTemperature (°C)Addition:Condensation Ratio
1LDATHF-78 to 0>95:5
2NaOHEthanol5030:70
3KOHWater80<10:90

Visualizations

Experimental Workflow for Base-Catalyzed Aldol Addition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_base Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) start->prep_base add_aldehyde Add this compound at -78°C prep_base->add_aldehyde stir Stir at -78°C (1-2 hours) add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for the base-catalyzed aldol addition of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_base Is the base strong enough? (e.g., NaOH vs. LDA) start->check_base check_temp Is the temperature optimized? (Too low? Too high?) start->check_temp check_time Is the reaction time sufficient? start->check_time check_reversibility Is the reaction reversible under these conditions? start->check_reversibility solution_base Use a stronger, non-nucleophilic base (e.g., LDA) check_base->solution_base No solution_temp Optimize temperature profile (e.g., start low, then warm) check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC check_time->solution_time No solution_reversibility Use conditions to drive equilibrium forward (e.g., remove product) check_reversibility->solution_reversibility Yes

Caption: Troubleshooting flowchart for addressing low yields in the aldol addition of this compound.

References

Identifying and removing impurities from 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethylpentanal.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Low Purity of this compound After Initial Synthesis

  • Potential Cause: Incomplete reaction or presence of side-products from the synthetic route.

    • Hydroformylation of 2-ethyl-1-butene: May result in isomeric aldehydes (e.g., n-heptanal) and alcohols from hydrogenation of the starting alkene or product aldehyde.

    • Oxidation of 3-ethyl-1-pentanol: Can lead to residual starting alcohol or over-oxidation to 3-ethylpentanoic acid.

  • Solution:

    • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities present.

    • Purification:

      • For alcoholic impurities, consider chemical purification via bisulfite adduct formation of the aldehyde.

      • For acidic impurities, a simple extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can be effective.

      • For isomeric aldehydes, fractional distillation is recommended.

Issue 2: Product Degradation During Purification

  • Potential Cause: Aldehydes are susceptible to oxidation and self-condensation (aldol condensation).

    • Oxidation: Exposure to air can convert this compound to 3-ethylpentanoic acid.

    • Aldol Condensation: Base-catalyzed self-condensation can occur, especially at elevated temperatures, leading to the formation of α,β-unsaturated aldehydes (e.g., 2,4-diethyl-2-heptenal).

  • Solution:

    • Minimize Air Exposure: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid Strong Bases: If a basic wash is necessary, use a mild base and perform the extraction at low temperatures.

    • Temperature Control: Keep temperatures as low as possible during distillation by performing it under reduced pressure.

Issue 3: Difficulty in Separating Impurities with Similar Boiling Points

  • Potential Cause: Presence of isomeric aldehydes or other compounds with boiling points close to that of this compound.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for better separation.[1]

    • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure this compound, Prep-GC is an excellent, albeit more complex, option.[2][3]

    • Chemical Derivatization: Convert the aldehyde to a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), purify by recrystallization, and then regenerate the pure aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The most likely impurities depend on your synthetic method.

  • From hydroformylation of 2-ethyl-1-butene: Isomeric C7 aldehydes and 3-ethyl-1-pentanol.

  • From oxidation of 3-ethyl-1-pentanol: Unreacted 3-ethyl-1-pentanol and 3-ethylpentanoic acid.

  • From storage or basic conditions: 3-ethylpentanoic acid (from oxidation) and aldol condensation products.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the major components and impurities. The aldehydic proton of this compound will have a characteristic chemical shift around 9.6-9.8 ppm. Impurities like the corresponding alcohol or carboxylic acid will show distinct signals for their respective functional groups.

  • Infrared (IR) Spectroscopy: To confirm the presence of functional groups. The C=O stretch of the aldehyde appears around 1725 cm⁻¹. The presence of a broad O-H stretch around 3000 cm⁻¹ could indicate an alcohol or carboxylic acid impurity.

Q3: What is the most effective general-purpose method for purifying this compound?

A3: For general purification to remove non-aldehyde impurities, the formation of a sodium bisulfite adduct is highly effective. The aldehyde forms a water-soluble adduct, which can be separated from water-insoluble impurities by extraction. The aldehyde is then regenerated by treating the aqueous solution with a base.

Q4: My purified this compound has a purity of >95% by GC, but it turns yellow over time. Why is this happening and how can I prevent it?

A4: The yellowing is likely due to slow oxidation or polymerization. To prevent this, store the purified this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (refrigerated). Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can also help to prolong its shelf life.

Data Presentation

Table 1: Comparison of Purification Methods for Aliphatic Aldehydes

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.95-99%Scalable, good for removing impurities with significantly different boiling points.Less effective for azeotropes or impurities with very close boiling points; potential for thermal degradation.[1]
Sodium Bisulfite Adduct Formation Reversible chemical reaction to form a water-soluble adduct.>98%Highly selective for aldehydes, removes a wide range of non-aldehyde impurities.Requires subsequent regeneration of the aldehyde, which may involve basic conditions that can cause side reactions.
Preparative Gas Chromatography (Prep-GC) Separation in the gas phase based on partitioning between a stationary and mobile phase.>99.5%Very high purity can be achieved; excellent for separating isomers.Small scale, requires specialized equipment, can be time-consuming for large quantities.[2][3]
Column Chromatography Separation based on differential adsorption on a stationary phase.90-98%Good for removing non-volatile or highly polar impurities.Can be slow, may require large volumes of solvent, potential for sample loss on the column.

Experimental Protocols

Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or toluene).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • In a separatory funnel, add the sodium bisulfite solution to the organic solution of the crude aldehyde.

    • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.

  • Separation:

    • Allow the layers to separate. The aqueous layer (and any solid precipitate) contains the aldehyde adduct.

    • Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.

    • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-aldehyde impurities.

  • Regeneration of Aldehyde:

    • Carefully add a strong base (e.g., saturated sodium carbonate solution or 10% sodium hydroxide) to the aqueous solution containing the adduct until the solution is basic (pH > 10). This will regenerate the aldehyde.

    • Extract the regenerated this compound with a fresh portion of the organic solvent.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • For highest purity, the regenerated aldehyde can be further purified by distillation under reduced pressure.

Protocol 2: Analysis of this compound Purity by GC-FID

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of this compound in a suitable solvent (e.g., hexane or dichloromethane).

    • Prepare a series of dilutions to create a calibration curve.

    • Dilute the sample to be analyzed to fall within the concentration range of the calibration curve.

  • GC-FID Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound and any impurities in the sample by comparing their peak areas to the calibration curve. The percentage purity can be calculated by area normalization.[4]

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Crude this compound gcms_analysis GC-MS Analysis to Identify Impurities start->gcms_analysis impurity_type Identify Impurity Type gcms_analysis->impurity_type isomeric_aldehydes Isomeric Aldehydes / Close Boiling Points impurity_type->isomeric_aldehydes Isomers alcohols Alcohols (e.g., 3-ethyl-1-pentanol) impurity_type->alcohols Alcohols acids Carboxylic Acids (e.g., 3-ethylpentanoic acid) impurity_type->acids Acids aldol_products Aldol Condensation Products impurity_type->aldol_products Aldol Products fractional_distillation Fractional Distillation isomeric_aldehydes->fractional_distillation prep_gc Preparative GC (for high purity) isomeric_aldehydes->prep_gc bisulfite_extraction Sodium Bisulfite Extraction alcohols->bisulfite_extraction base_wash Mild Base Wash (e.g., NaHCO3) acids->base_wash column_chromatography Column Chromatography aldol_products->column_chromatography pure_product Pure this compound fractional_distillation->pure_product prep_gc->pure_product bisulfite_extraction->pure_product base_wash->pure_product column_chromatography->pure_product

Caption: Troubleshooting workflow for identifying and removing impurities from this compound.

References

Stability issues of 3-Ethylpentanal under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethylpentanal under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other aliphatic aldehydes, is susceptible to degradation under both acidic and basic conditions. The primary concerns are oxidation to carboxylic acids, reduction to alcohols, and self-condensation reactions.[1] The terminal carbonyl group is highly reactive and the molecule's stability can be influenced by pH, temperature, light, and the presence of oxidizing or reducing agents.[2]

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound can undergo several reactions. One common pathway is the acid-catalyzed aldol condensation, which can lead to the formation of dimers and other higher molecular weight byproducts. Additionally, if alcohols are present in the reaction mixture, this compound can form an acetal. This reaction is reversible, and the acetal can hydrolyze back to the aldehyde in the presence of acid.

Q3: What is the expected behavior of this compound under basic conditions?

A3: In the presence of a base, this compound can undergo a base-catalyzed aldol condensation. This reaction involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule. This can lead to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method, often involving derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone that can be easily quantified.[3] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used for direct analysis of the volatile aldehyde and its degradation products.[4]

Q5: How should I store this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept away from strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: Appearance of additional, unexpected peaks during chromatographic analysis (HPLC or GC) of a sample containing this compound.

Possible Causes & Solutions:

CauseTroubleshooting Step
Degradation of this compound Analyze the sample immediately after preparation. If storage is necessary, keep it at low temperature and protected from light. Compare the chromatogram with a freshly prepared standard of this compound.
Contamination Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank analysis with only the solvent to check for impurities.
Reaction with Solvent or Buffer Components Verify the compatibility of this compound with the chosen solvent and buffer system. Some solvents or buffer components may react with the aldehyde.
Formation of Condensation Products If the reaction is run under acidic or basic conditions, the extra peaks could be aldol condensation products. Adjust the pH to be closer to neutral if the reaction conditions allow.
Issue 2: Decrease in this compound Concentration Over Time

Symptom: The quantified amount of this compound in a sample decreases upon re-analysis after a period of storage.

Possible Causes & Solutions:

CauseTroubleshooting Step
Instability at Storage Temperature Store samples at a lower temperature (e.g., 2-8 °C or -20 °C) and re-evaluate stability.
Oxidation If not already doing so, store samples under an inert atmosphere. The addition of an antioxidant may be considered if compatible with the experimental design.
Adsorption to Container Surface Use silanized glass vials or polypropylene containers to minimize adsorption of the aldehyde to the container surface.
Evaporation Ensure sample vials are tightly sealed, especially for volatile compounds like this compound. Use vials with PTFE-lined septa.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound. Users should populate this table with their own experimental results.

Table 1: Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl24User DataUser Data
0.1 M HCl48User DataUser Data
0.1 M NaOH24User DataUser Data
0.1 M NaOH48User DataUser Data
3% H₂O₂24User DataUser Data
Heat (60 °C)24User DataUser Data
Photostability (ICH Q1B)24User DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at room temperature for 0, 24, and 48 hours.

    • At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 0, 24, and 48 hours.

    • At each time point, take an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours.

    • Dilute an aliquot with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the stock solution in an oven at 60 °C for 24 hours.

    • After incubation, allow the sample to cool to room temperature and dilute an aliquot with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute an aliquot with mobile phase for HPLC analysis.

  • Analysis:

    • For each sample, derivatize an aliquot with DNPH solution according to a validated procedure.

    • Analyze the derivatized samples by HPLC with UV detection at an appropriate wavelength (e.g., 365 nm for DNPH derivatives).

    • Quantify the amount of this compound remaining and identify any major degradation products by comparing retention times with a standard or by using a mass spectrometer.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate Nucleophilic_Attack Nucleophilic_Attack Carbocation_Intermediate->Nucleophilic_Attack R-OH Aldol_Condensation Aldol Condensation Carbocation_Intermediate->Aldol_Condensation another this compound Acetal_Formation Acetal Formation (with alcohol) Nucleophilic_Attack->Acetal_Formation

Caption: Acid-Catalyzed Degradation Pathways for this compound.

Basic_Degradation_Pathway This compound This compound Deprotonation Deprotonation This compound->Deprotonation OH- Enolate_Intermediate Enolate_Intermediate Deprotonation->Enolate_Intermediate Nucleophilic_Attack Nucleophilic_Attack Enolate_Intermediate->Nucleophilic_Attack another this compound Aldol_Adduct Aldol_Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H2O Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Dehydration->Unsaturated_Aldehyde

Caption: Base-Catalyzed Degradation Pathways for this compound.

Troubleshooting_Workflow Start Stability Issue Observed Check_Purity Is the starting material pure? Start->Check_Purity Purify Purify this compound Check_Purity->Purify No Check_Conditions Are storage/reaction conditions appropriate? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Adjust_Conditions Adjust pH, temperature, or protect from light/air Check_Conditions->Adjust_Conditions No Analyze_Degradants Have degradation products been identified? Check_Conditions->Analyze_Degradants Yes Adjust_Conditions->Analyze_Degradants Identify_Products Use MS, NMR to identify structures Analyze_Degradants->Identify_Products No Optimize_Protocol Optimize experimental protocol Analyze_Degradants->Optimize_Protocol Yes Identify_Products->Optimize_Protocol End Issue Resolved Optimize_Protocol->End

Caption: Troubleshooting Workflow for this compound Stability Issues.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Ethylpentanal. The information is presented in a question-and-answer format to directly address potential challenges during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and reliable laboratory method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-Ethylpentan-1-ol. Several oxidation protocols are suitable for this transformation, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, available equipment, and tolerance of the substrate to different reaction conditions.

Q2: What are the recommended oxidation methods for preparing this compound?

A2: Three widely used and effective methods for the oxidation of 3-Ethylpentan-1-ol to this compound are:

  • Swern Oxidation: Known for its mild reaction conditions and high yields.[1][2]

  • Dess-Martin Periodinane (DMP) Oxidation: Offers the convenience of being performed at room temperature with a relatively simple workup.[3][4][5]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic method that effectively stops the oxidation at the aldehyde stage.[6][7][8][9]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic Reactions: Oxidation reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.[8]

  • Reagent Handling and Stoichiometry: Handling large quantities of potentially hazardous reagents and ensuring accurate stoichiometry are critical for safety and reaction efficiency.

  • Workup and Purification: Isolating the pure aldehyde from large volumes of reaction mixtures and byproducts can be challenging. Techniques like distillation or purification via bisulfite adducts become more complex at a larger scale.[10][11]

  • Byproduct Formation: Over-oxidation to the carboxylic acid (3-ethylpentanoic acid) is a common side reaction that needs to be minimized.

Q4: How can I purify this compound effectively?

A4: A highly effective method for purifying aliphatic aldehydes like this compound is through the formation of a bisulfite adduct.[10][11] The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The pure aldehyde can then be regenerated by treating the adduct with a base.[10] For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve the efficiency of adduct formation.[10][11] Column chromatography can also be used, but care must be taken as aldehydes can sometimes decompose on silica gel.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC analysis. - Ensure the oxidizing agent was added in the correct stoichiometric amount (a slight excess may be necessary). - Check the quality and activity of the oxidizing agent.
Over-oxidation to Carboxylic Acid - Maintain strict temperature control, especially during the addition of reagents. - For PCC oxidation, ensure anhydrous conditions as water can promote over-oxidation.[9] - For Swern oxidation, maintain the reaction temperature below -60 °C during the initial stages.[8]
Product Loss During Workup - If using an aqueous workup, minimize contact time to prevent hydration and subsequent oxidation. - For purification via bisulfite adduct, ensure complete regeneration of the aldehyde from the adduct by using a sufficiently strong base.[10]
Volatility of the Aldehyde - Use a condenser with chilled water during reactions and distillations to minimize loss of the volatile aldehyde product.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Removal Strategy
Unreacted 3-Ethylpentan-1-ol GC-MS, ¹H NMRCareful fractional distillation. The boiling point of the alcohol is higher than the aldehyde.
3-Ethylpentanoic Acid IR (broad O-H stretch), ¹H NMR (broad singlet >10 ppm)Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.
Solvent Residues ¹H NMRRemoval under reduced pressure (rotary evaporation).
Byproducts from Oxidizing Agent Varies with the method used.- For PCC, filtration through a pad of silica gel or celite can remove chromium salts.[13] - For DMP, byproducts can be removed by washing with a sodium thiosulfate solution.[14] - For Swern, byproducts are generally volatile and can be removed during workup and purification.[15]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound from 3-Ethylpentan-1-ol using the recommended oxidation methods. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Method 1: Swern Oxidation

This protocol is adapted from general procedures for Swern oxidation.[1][2]

Reagents and Approximate Molar Equivalents:

ReagentMolar Equivalent
Oxalyl Chloride1.5 eq
Dimethyl Sulfoxide (DMSO)2.2 eq
3-Ethylpentan-1-ol1.0 eq
Triethylamine5.0 eq
Dichloromethane (DCM)Solvent

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath).

  • A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • A solution of 3-Ethylpentan-1-ol in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30-60 minutes.

  • Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation or via the bisulfite adduct method.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on general procedures for DMP oxidation.[3][4][5]

Reagents and Approximate Molar Equivalents:

ReagentMolar Equivalent
Dess-Martin Periodinane (DMP)1.1 - 1.5 eq
3-Ethylpentan-1-ol1.0 eq
Dichloromethane (DCM)Solvent
Sodium Bicarbonate (optional)Buffer

Procedure:

  • 3-Ethylpentan-1-ol is dissolved in anhydrous DCM. Sodium bicarbonate may be added as a buffer.

  • Dess-Martin periodinane is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the solid byproducts dissolve.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from general procedures for PCC oxidation.[6][7][8]

Reagents and Approximate Molar Equivalents:

ReagentMolar Equivalent
Pyridinium Chlorochromate (PCC)1.5 eq
3-Ethylpentan-1-ol1.0 eq
Dichloromethane (DCM)Solvent
Celite or Silica GelAdsorbent

Procedure:

  • A suspension of PCC and Celite (or silica gel) in anhydrous DCM is prepared in a flask.

  • A solution of 3-Ethylpentan-1-ol in anhydrous DCM is added to the suspension in one portion.

  • The mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude aldehyde is then purified.

Data Presentation

The following table summarizes typical reaction parameters for the oxidation of primary alcohols to aldehydes, which can be used as a starting point for the synthesis of this compound.

ParameterSwern OxidationDess-Martin OxidationPCC Oxidation
Typical Yield >90%>90%80-95%
Reaction Temperature -78 °C to room tempRoom TemperatureRoom Temperature
Reaction Time 1-3 hours1-4 hours1-3 hours
Key Byproducts Dimethyl sulfide, CO, CO₂Iodinane, Acetic acidChromium salts, Pyridinium hydrochloride
Scale-up Suitability Good, with careful temperature control.[16]Moderate, due to cost and solid byproducts.[5]Less favorable due to chromium waste.[17]

Visualizations

Experimental Workflow for Synthesis and Purification of this compound

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 3-Ethylpentan-1-ol oxidation Oxidation (Swern / DMP / PCC) start->oxidation Oxidizing Agent crude_product Crude this compound oxidation->crude_product bisulfite_adduct Formation of Bisulfite Adduct crude_product->bisulfite_adduct NaHSO₃ filtration Filtration bisulfite_adduct->filtration regeneration Regeneration of Aldehyde filtration->regeneration Base (e.g., NaOH) pure_product Pure this compound regeneration->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Aldehyde Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check for unreacted starting material (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes check_overoxidation Check for carboxylic acid byproduct (IR/NMR) check_reaction->check_overoxidation No solution1 Optimize reaction time, temperature, or reagent stoichiometry incomplete_reaction->solution1 overoxidation Over-oxidation check_overoxidation->overoxidation Yes workup_loss Product loss during workup check_overoxidation->workup_loss No solution2 Improve temperature control, ensure anhydrous conditions overoxidation->solution2 solution3 Optimize purification method (e.g., bisulfite adduct formation) workup_loss->solution3

Caption: Troubleshooting decision tree for addressing low yields of this compound.

References

Technical Support Center: Stereoselective Synthesis of 3-Ethylpentanal Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Ethylpentanal analogs.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of this compound and its analogs, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Low diastereoselectivity in reactions such as aldol additions or conjugate additions is often related to the transition state geometry. Consider the following troubleshooting steps:

  • Reagent Choice: The choice of reagents, particularly the Lewis acid in aldol reactions, can significantly influence stereoselectivity. Boron enolates, for instance, often lead to higher diastereoselectivity compared to lithium enolates due to shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state.

  • Reaction Conditions: Temperature plays a crucial role. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Chiral Auxiliaries: Employing a chiral auxiliary, such as in an Evans aldol reaction, can provide excellent stereocontrol. The bulky auxiliary directs the approach of the electrophile, leading to a single major diastereomer.

  • Catalyst Choice: In organocatalytic reactions, the structure of the catalyst is paramount. For Michael additions of aldehydes to nitroalkenes, catalysts like diphenylprolinol silyl ether are effective. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine intermediate.

Q2: The enantiomeric excess (ee) of my product is low. What are the key factors to control for high enantioselectivity?

A2: Achieving high enantioselectivity hinges on the effective transfer of chirality from the catalyst or chiral auxiliary to the product.

  • Catalyst Loading and Purity: Ensure the chiral catalyst is of high purity and used at the optimal loading. For organocatalytic Michael additions, a catalyst loading of 10-20 mol% is common.

  • Solvent Effects: The solvent can significantly impact the reaction's stereochemical outcome by influencing the conformation of the transition state. Screen a variety of solvents to find the optimal one for your specific reaction.

  • Additives: In some organocatalytic systems, the addition of a co-catalyst, such as a weak acid, can improve both reaction rate and enantioselectivity. However, the pKa of the acidic additive is critical; highly acidic additives can sometimes inhibit the reaction.

  • Substrate Control: The structure of your starting materials can influence the stereochemical outcome. Highly substituted substrates may achieve higher selectivity due to more pronounced steric interactions in the transition state.

Issue 2: Side Reactions and Low Yield

Q3: I'm observing significant amounts of side products in my aldol reaction. What are the common side reactions and how can I minimize them?

A3: Aldol reactions of aldehydes are prone to several side reactions that can lower the yield of the desired product.

  • Polyaldolisation: The initial aldol product still possesses an aldehyde functionality and can react further. To mitigate this, consider using a silyl enol ether of the donor aldehyde (a Mukaiyama aldol reaction) or forming the enolate in situ with a strong, non-nucleophilic base and then adding the acceptor aldehyde.

  • Oligomerisation: Aldehydes can polymerize under acidic or basic conditions. Ensure your reaction conditions are well-controlled and consider running the reaction at lower temperatures.

  • Dehydration: The β-hydroxy aldehyde product can eliminate water to form an α,β-unsaturated aldehyde, especially under harsh basic or acidic conditions or at elevated temperatures. Use mild reaction conditions and a carefully controlled workup to avoid dehydration.

  • Tishchenko-type reactions: This disproportionation reaction can occur under certain metal-catalyzed conditions. Careful selection of the catalyst and reaction conditions is crucial.

Q4: My conjugate addition reaction is sluggish and gives a low yield. How can I improve the reaction efficiency?

A4: The reactivity of the Michael acceptor is a key factor in conjugate addition reactions.

  • Activating Group: α,β-Unsaturated amides and lactams are known to be less reactive than the corresponding esters or ketones. If you are using a less reactive substrate, you may need to employ more forcing conditions or a more active catalyst.

  • Nucleophile Reactivity: The nature of the nucleophile is also important. For organocuprate additions, the purity and preparation of the cuprate reagent are critical for good yields.

  • Catalyst Deactivation: In catalytic reactions, ensure the catalyst is not being deactivated by impurities in the starting materials or solvent. Using freshly distilled solvents and purified starting materials can improve results.

Issue 3: Purification Challenges

Q5: My this compound analog is volatile and difficult to purify by traditional column chromatography. What are the recommended purification techniques?

A5: The purification of volatile and potentially unstable chiral aldehydes requires specialized techniques.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for the purification of volatile compounds.[1][2] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and easily removed. SFC often provides faster separations and higher loading capacities compared to HPLC.[1]

  • Low-Temperature Chromatography: If using traditional silica gel chromatography, consider performing the purification at low temperatures to minimize product loss due to volatility.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with a base.

Q6: I am having trouble separating the enantiomers of my product. What should I consider for chiral purification?

A6: Chiral separation is a common challenge, and method development is often required.

  • Chiral Stationary Phases (CSPs): A wide variety of CSPs are available for both HPLC and SFC. Polysaccharide-based columns are a good starting point for screening.

  • Mobile Phase Optimization: The choice of co-solvent and additives in the mobile phase is crucial for achieving good separation. For SFC, alcohols like methanol or ethanol are common co-solvents, and acidic or basic additives can be used to improve peak shape and resolution.[3]

  • Stacked Injections: For preparative separations, using stacked injections in SFC can significantly increase throughput.[1]

Data Presentation

The following table summarizes typical results for the organocatalytic Michael addition of various aldehydes to nitroalkenes, a common method for synthesizing precursors to 3-alkylpentanal analogs.

EntryAldehydeNitroalkeneCatalyst (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Propanaltrans-β-Nitrostyrene10Toluene9590:1098
2Butanaltrans-β-Nitrostyrene10Toluene9691:997
3Pentanaltrans-β-Nitrostyrene10Toluene9489:1199
4Isovaleraldehydetrans-β-Nitrostyrene10Toluene97>95:599

Data is representative and compiled from similar reactions reported in the literature.

Experimental Protocols

Key Experiment: Organocatalytic Enantioselective Michael Addition of Propanal to a Nitroalkene

This protocol describes a general procedure for the synthesis of a chiral γ-nitro aldehyde, a direct precursor to a this compound analog.

Materials:

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Propanal (freshly distilled)

  • Nitroalkene (e.g., 1-nitropropene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (0.03 mmol, 10 mol%).

  • Add anhydrous toluene (3.0 mL) and stir until the catalyst is fully dissolved.

  • Add the nitroalkene (0.3 mmol, 1.0 equiv.).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add propanal (3.0 mmol, 10.0 equiv.) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Catalyst, Solvent, and Nitroalkene start->reagents cool Cool to Reaction Temperature reagents->cool add_aldehyde Add Propanal Dropwise cool->add_aldehyde stir Stir and Monitor by TLC add_aldehyde->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the organocatalytic Michael addition.

troubleshooting_workflow start Low Stereoselectivity Observed check_temp Is the reaction at low temperature? start->check_temp check_catalyst Is the catalyst pure and loading optimal? check_temp->check_catalyst Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_reagents Have different reagents/ auxiliaries been screened? check_catalyst->check_reagents Yes purify_catalyst Purify Catalyst and Optimize Loading check_catalyst->purify_catalyst No screen_reagents Screen Different Reagents/Auxiliaries check_reagents->screen_reagents No end_bad Consult Further Literature check_reagents->end_bad Yes end_good Improved Stereoselectivity lower_temp->end_good purify_catalyst->end_good screen_reagents->end_good

Caption: Troubleshooting decision tree for low stereoselectivity.

References

Technical Support Center: Managing Thermal Decomposition of 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 3-ethylpentanal during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition and why is it a concern for this compound?

A1: Thermal decomposition is the breakdown of a chemical compound into simpler substances by heat. For an aldehyde like this compound, this can lead to the formation of various byproducts, compromising the purity and yield of your desired product. Aldehydes are known to be susceptible to oxidation and polymerization, processes that can be accelerated at elevated temperatures.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely decomposition products of this compound?

A3: While specific studies on this compound are limited, based on the general principles of aldehyde decomposition, potential products could arise from several pathways, including:

  • Oxidation: Formation of 3-ethylpentanoic acid, especially in the presence of air.

  • Decarbonylation: Loss of carbon monoxide to form 3-ethylpentane.

  • Aldol Condensation: Self-condensation reactions to form higher molecular weight byproducts, particularly in the presence of acidic or basic catalysts.

  • Radical Reactions: At higher temperatures, homolytic cleavage can lead to a variety of smaller hydrocarbon fragments.

Q4: How can I minimize thermal decomposition during my experiment?

A4: To minimize thermal decomposition, consider the following:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a well-calibrated heating mantle or oil bath for precise temperature control.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Reaction Time: Keep reaction times to a minimum.

  • Use of Stabilizers: In some cases, radical inhibitors or antioxidants can be added, but their compatibility with your reaction chemistry must be verified.

Q5: Are there any incompatible materials I should avoid when heating this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they can catalyze decomposition or polymerization reactions, especially at elevated temperatures. Ensure all glassware is clean and free of contaminants that could act as catalysts.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the thermal decomposition of this compound.

Problem: Low Yield of Desired Product
Possible Cause Suggested Action
Thermal Decomposition - Lower the reaction temperature. - Reduce the reaction time. - Conduct the reaction under an inert atmosphere.
Side Reactions - Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify byproducts and infer decomposition pathways. - Adjust reaction conditions (e.g., pH, catalyst) to disfavor side reactions.
Product Volatility - Ensure your condenser is efficient. - Check the solvent in the rotovap trap for your product.[2]
Problem: Unexpected Byproducts Observed
Possible Cause Suggested Action
Air Oxidation - Purge the reaction vessel with an inert gas (N₂ or Ar) before heating. - Use degassed solvents.
Acid/Base Catalyzed Decomposition - Neutralize the reaction mixture during workup. - Test the stability of your compound to acidic or basic conditions separately.[2]
Contaminants in Starting Material - Check the purity of your this compound before use. - Consider purification of the starting material if necessary.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving Heating of this compound
  • Preparation:

    • Ensure all glassware is oven-dried and free of contaminants.

    • Assemble the reaction apparatus, including a condenser and a means for stirring.

    • Flush the entire system with a gentle stream of an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition:

    • Add the solvent and other reactants to the reaction flask.

    • If applicable, add any catalyst or initiator.

    • Add this compound dropwise via a syringe or an addition funnel.

  • Heating and Reaction:

    • Begin stirring the reaction mixture.

    • Slowly raise the temperature to the desired setpoint using a controlled heating source (e.g., oil bath).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate aqueous workup and extraction.

    • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Remove the solvent under reduced pressure, avoiding excessive heat.

    • Purify the crude product by a suitable method such as distillation or column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C
Temperature (°C) 100120140
Atmosphere AirNitrogenArgon
Reaction Time (h) 444
Yield of Product (%) 857560
Formation of 3-ethylpentanoic acid (%) 102<1
Formation of Byproduct X (%) 52339

This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

Experimental_Workflow A Setup Reaction Under Inert Atmosphere B Controlled Heating (e.g., Oil Bath) A->B C Monitor Reaction (TLC, GC, NMR) B->C D Reaction Complete? C->D D->C No E Cool to Room Temperature D->E Yes F Aqueous Workup & Extraction E->F G Purification F->G

Caption: Experimental workflow for managing thermal reactions.

Troubleshooting_Decomposition A Low Product Yield or Unexpected Byproducts B Analyze Crude Mixture (GC-MS, NMR) A->B C Evidence of Oxidation? B->C D Use Inert Atmosphere & Degassed Solvents C->D Yes E Evidence of High Temp Decomposition? C->E No G Re-evaluate Reaction Conditions D->G F Lower Reaction Temperature & Reduce Time E->F Yes E->G No F->G

Caption: Troubleshooting guide for thermal decomposition issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Ethylpentanal vs. n-Heptanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 3-Ethylpentanal and n-heptanal. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The comparison is based on fundamental principles of organic chemistry, including steric and electronic effects, and is supported by generalized experimental protocols.

Introduction and Structural Overview

Aldehydes are a cornerstone of organic synthesis due to the reactivity of the carbonyl group. This reactivity, however, is not uniform and is significantly influenced by the molecule's overall structure. This document examines two C7 aldehydes: n-heptanal, a linear aldehyde, and this compound, a branched-chain isomer.

  • n-Heptanal: A straight-chain aliphatic aldehyde. The carbonyl group is readily accessible, making it a model for unhindered aldehyde reactivity.

  • This compound: A branched aldehyde with an ethyl group at the alpha-carbon relative to the carbonyl group. This branching introduces significant steric hindrance around the reaction center.

The fundamental difference in their structure, specifically the steric bulk near the carbonyl group, is the primary determinant of their differential reactivity.

Comparative Reactivity Data

While direct, side-by-side kinetic studies for every possible reaction of these specific aldehydes are not extensively published, the relative reactivity can be reliably predicted based on well-established chemical principles. The following table summarizes the expected relative performance in key aldehyde reactions. The data is presented as a qualitative comparison, reflecting the general outcomes expected from the structural differences.

Reaction TypeReagent ExampleParametern-Heptanal (Linear)This compound (Branched)Rationale
Nucleophilic Addition Grignard (e.g., MeMgBr)Relative Rate of ReactionFasterSlowerThe branched structure of this compound creates significant steric hindrance, impeding the approach of the nucleophile to the carbonyl carbon.
Oxidation Jones Reagent (CrO₃)Relative Rate of OxidationFasterSlowerSimilar to nucleophilic attack, the steric bulk around the aldehyde proton in this compound can slow the rate of oxidation.
Reduction Sodium Borohydride (NaBH₄)Relative Rate of ReductionFasterSlowerThe approach of the hydride to the carbonyl carbon is less hindered in the linear n-heptanal.
Enolate Formation Lithium Diisopropylamide (LDA)Relative Rate of DeprotonationSlowerFasterThe alpha-proton in this compound is tertiary and more sterically hindered for attack by a bulky base, but the resulting enolate is more substituted (more stable). However, for kinetic deprotonation, the less hindered alpha-protons of n-heptanal would react faster. For thermodynamic enolate formation, the branched aldehyde would be favored. This is a more nuanced comparison.

Experimental Protocols

The following are representative protocols for common reactions involving aldehydes. These can be adapted to compare the reactivity of n-heptanal and this compound.

General Protocol for Oxidation to a Carboxylic Acid

This protocol utilizes the Jones reagent for the oxidation of an aldehyde to a carboxylic acid.

Materials:

  • Aldehyde (n-heptanal or this compound)

  • Acetone (reagent grade)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldehyde (e.g., 10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the Jones reagent dropwise to the stirring solution. The color of the solution will change from orange to green/blue.

  • Continue adding the reagent until the orange color persists, indicating the complete oxidation of the aldehyde.

  • Allow the reaction to stir for an additional 30 minutes at 0°C.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer with water (3 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL) to extract the carboxylic acid product.

  • Combine the aqueous bicarbonate layers and acidify with concentrated HCl until the carboxylic acid precipitates.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

To compare reactivity, the reactions can be monitored over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to measure the disappearance of the starting aldehyde.

General Protocol for Reduction to an Alcohol

This protocol describes the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • Aldehyde (n-heptanal or this compound)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice bath

  • Stir plate and stir bar

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldehyde (e.g., 10 mmol) in 50 mL of methanol in a round-bottom flask with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (e.g., 12 mmol) in small portions to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of diethyl ether to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the primary alcohol.

Similar to the oxidation reaction, the progress of the reduction can be monitored by GC or TLC to compare the reaction rates.

Visualizing Steric Hindrance

The concept of steric hindrance is central to understanding the reactivity differences between these two aldehydes. The following diagrams illustrate this principle.

Steric_Hindrance cluster_n_heptanal n-Heptanal (Less Hindered) cluster_3_ethylpentanal This compound (More Hindered) n_Nu Nucleophile n_Carbonyl Carbonyl Carbon n_Nu->n_Carbonyl Easy Approach n_H H n_Carbonyl->n_H n_R n-Hexyl Chain n_Carbonyl->n_R b_Nu Nucleophile b_Carbonyl Carbonyl Carbon b_Nu->b_Carbonyl Difficult Approach b_H H b_Carbonyl->b_H b_R_branched 1-Ethylpropyl Group b_Carbonyl->b_R_branched

Caption: Steric hindrance comparison for nucleophilic attack.

Experimental_Workflow Start Start: Aldehyde (n-Heptanal or this compound) Reaction Perform Reaction (e.g., Oxidation, Reduction) Start->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Workup Reaction Workup & Purification Reaction->Workup Monitoring->Reaction Continue until completion Analysis Analyze Product (NMR, IR, MS) Workup->Analysis Conclusion Determine Relative Reactivity & Yield Analysis->Conclusion

Caption: General workflow for comparing aldehyde reactivity.

Conclusion

The reactivity of an aldehyde is intrinsically linked to its molecular structure. In the comparison between n-heptanal and this compound, the presence of alkyl branching near the carbonyl group in this compound introduces significant steric hindrance. This steric bulk impedes the approach of reagents to the carbonyl carbon, resulting in slower reaction rates for nucleophilic addition, oxidation, and reduction compared to the linear and more accessible n-heptanal. These principles are fundamental for designing synthetic routes and predicting reaction outcomes in complex molecular environments, such as in the development of new pharmaceuticals.

Validating the Structure of 3-Ethylpentanal: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and chemical research, precise structural confirmation of novel and existing molecules is paramount. This guide provides a comparative spectroscopic analysis for the validation of the 3-Ethylpentanal structure, presenting predicted data alongside experimental data for analogous aldehydes. Detailed experimental protocols are included to support the replication of these analyses.

Spectroscopic Analysis Workflow

The validation of a molecular structure through spectroscopy follows a logical progression. Initially, techniques like Mass Spectrometry provide information about the molecular weight and elemental composition. Subsequently, Infrared Spectroscopy helps in identifying the functional groups present. Finally, Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) elucidates the specific arrangement of atoms and their connectivity, leading to the final structural confirmation.

Spectroscopic_Workflow MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Provides Molecular Formula NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) IR->NMR Confirms Functional Groups Structure Validated Structure of this compound NMR->Structure Determines Connectivity

Caption: Logical workflow for the spectroscopic validation of this compound's structure.

Comparative Spectroscopic Data

To validate the structure of this compound, a comparison with structurally similar aldehydes, namely n-Heptanal (a straight-chain isomer) and 2-Ethylhexanal (a branched isomer), is presented. The data for this compound is predicted due to the limited availability of published experimental spectra.

Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. The molecular ion peak (M+) corresponds to the molecular weight of the molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound (Predicted) C₇H₁₄O114.19114 (M+), 85 (M-29, loss of -CHO), 57 (loss of -C₄H₉)
n-Heptanal C₇H₁₄O114.19114 (M+), 99 (M-15), 86 (M-28), 71 (M-43), 58, 44, 43
2-Ethylhexanal C₈H₁₆O128.21128 (M+), 99, 85, 72, 57 (base peak), 43, 29
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The characteristic absorption bands for the aldehyde functional group are a strong C=O stretch and a distinctive C-H stretch.

CompoundC=O Stretch (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)
This compound (Predicted) ~1730~2720 and ~2820~2870-2960
n-Heptanal ~1730~2715 and ~2815~2870-2960
2-Ethylhexanal ~1732~2710 and ~2810~2875-2965
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters.

This compound (Predicted)
Proton Assignment Chemical Shift (ppm) Multiplicity Integration
-CHO~9.7Triplet1H
-CH₂- (adjacent to CHO)~2.4Doublet of triplets2H
-CH- (at position 3)~2.1Multiplet1H
-CH₂- (ethyl groups)~1.4Quartet4H
-CH₃ (ethyl groups)~0.9Triplet6H
n-Heptanal
Proton Assignment Chemical Shift (ppm) Multiplicity Integration
-CHO~9.76Triplet1H
-CH₂- (adjacent to CHO)~2.41Triplet of doublets2H
-(CH₂)₄-~1.2-1.6Multiplet8H
-CH₃~0.88Triplet3H
2-Ethylhexanal
Proton Assignment Chemical Shift (ppm) Multiplicity Integration
-CHO~9.6Doublet1H
-CH- (at position 2)~2.2Multiplet1H
-CH₂- (butyl chain)~1.2-1.5Multiplet6H
-CH₂- (ethyl group)~1.4-1.6Multiplet2H
-CH₃ (butyl chain)~0.9Triplet3H
-CH₃ (ethyl group)~0.9Triplet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

This compound (Predicted)
Carbon Assignment Chemical Shift (ppm)
-CHO~204
-CH₂- (adjacent to CHO)~52
-CH- (at position 3)~45
-CH₂- (ethyl groups)~25
-CH₃ (ethyl groups)~11
n-Heptanal
Carbon Assignment Chemical Shift (ppm)
-CHO~202.5
-CH₂- (adjacent to CHO)~43.9
C3~31.6
C4~29.0
C5~22.4
C6~22.0
-CH₃~14.0
2-Ethylhexanal
Carbon Assignment Chemical Shift (ppm)
-CHO~204.8
-CH- (at position 2)~50.9
C3~31.8
C4~29.0
C5~24.5
C6~22.9
C7~14.0
C8~11.5

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

  • Analysis: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: For a liquid sample like this compound, a drop is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Analysis: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The FID is then Fourier-transformed by the spectrometer's software to generate the NMR spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

Branched vs. Linear Aldehydes in Nucleophilic Addition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of aldehydes in nucleophilic addition reactions is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. A key structural variation that significantly influences this reactivity is the degree of branching at the α-carbon. This guide provides an objective comparison of the performance of branched versus linear aldehydes in common nucleophilic addition reactions, supported by established chemical principles and experimental data.

Executive Summary

In nucleophilic addition reactions, linear aldehydes generally exhibit higher reactivity and often lead to greater product yields compared to their branched counterparts under identical conditions. This difference is primarily attributed to two key factors:

  • Steric Hindrance: The bulkier substituent on the α-carbon of a branched aldehyde impedes the approach of the nucleophile to the electrophilic carbonyl carbon.[1][2][3]

  • Electronic Effects: Alkyl groups are electron-donating. The additional alkyl group in a branched aldehyde increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.[2]

This guide will delve into these factors by examining three fundamental nucleophilic addition reactions: the Grignard reaction, the Wittig reaction, and the aldol condensation.

General Mechanism of Nucleophilic Addition

The fundamental mechanism of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

G General Mechanism of Nucleophilic Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Aldehyde R-CHO TS [Tetrahedral Intermediate] Aldehyde->TS Nucleophile Nu:⁻ Nucleophile->Aldehyde Nucleophilic Attack Alkoxide R-CH(O⁻)-Nu TS->Alkoxide Alcohol R-CH(OH)-Nu Alkoxide->Alcohol Protonation G Grignard Reaction: Reactivity Comparison cluster_linear Linear Aldehyde (Propanal) cluster_branched Branched Aldehyde (Isobutyraldehyde) Aldehyde Aldehyde Linear_TS Less Hindered Transition State Aldehyde->Linear_TS Branched_TS More Hindered Transition State Aldehyde->Branched_TS Grignard Grignard Reagent (R'-MgX) Grignard->Linear_TS Grignard->Branched_TS Product Secondary Alcohol Linear_Rate Faster Reaction Rate Linear_TS->Linear_Rate Linear_Yield Higher Yield Linear_Rate->Linear_Yield Linear_Yield->Product Branched_Rate Slower Reaction Rate Branched_TS->Branched_Rate Branched_Yield Lower Yield Branched_Rate->Branched_Yield Branched_Yield->Product G Wittig Reaction: Experimental Workflow Start Start Phosphonium_Salt Prepare Phosphonium Salt Start->Phosphonium_Salt Ylide_Formation Generate Ylide (strong base) Phosphonium_Salt->Ylide_Formation Aldehyde_Addition Add Aldehyde (Propanal or Isobutyraldehyde) Ylide_Formation->Aldehyde_Addition Reaction Reaction Mixture Stirring Aldehyde_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Alkene Product Purification->Product G Aldol Condensation: Base-Catalyzed Mechanism Aldehyde1 Aldehyde (1) Enolate Enolate Formation Aldehyde1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldehyde2 Aldehyde (2) Aldehyde2->Nucleophilic_Attack Alkoxide_Intermediate Tetrahedral Alkoxide Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation (H₂O) Alkoxide_Intermediate->Protonation Aldol_Product β-Hydroxy Aldehyde Protonation->Aldol_Product Dehydration Dehydration (optional, with heat) Aldol_Product->Dehydration Final_Product α,β-Unsaturated Aldehyde Dehydration->Final_Product

References

A Comparative Guide to Analytical Methods for 3-Ethylpentanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes such as 3-Ethylpentanal is crucial for product quality control, stability testing, and impurity profiling. This guide provides a comparative overview of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), both typically involving a derivatization step to enhance analytical performance.

While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies presented here are based on well-established and validated approaches for the analysis of structurally similar aliphatic aldehydes.[1] The performance data provided represents typical values that can be expected for the analysis of such compounds.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. GC-MS is often the preferred method for achieving lower detection limits and for analyzing complex matrices where high selectivity is essential.[1]

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Principle Separation of volatile derivatives based on their boiling point and mass-to-charge ratio.Separation of derivatized compounds based on their polarity and interaction with a stationary phase.
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Typically in the low µg/mL range.[2]
Limit of Quantification (LOQ) Typically in the ng/mL range.[3]Typically in the µg/mL range.[2]
**Linearity (R²) **> 0.99> 0.99[2]
Accuracy (% Recovery) 80-120%98-102%[2]
Precision (%RSD) < 15%< 5%[2]
Selectivity High, due to mass spectral data.Moderate, potential for interferences from other carbonyl compounds.
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate

Note: The performance of the DNPH method can vary significantly depending on the specific aldehyde, sample matrix, and detailed experimental conditions.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are outlined methodologies for this compound quantification using both GC-MS and HPLC-UV with derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method involves the derivatization of this compound with PFBHA to form a stable oxime, which is then analyzed by GC-MS.[1]

1. Reagent and Standard Preparation:

  • PFBHA Solution: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in a suitable solvent (e.g., buffered water or organic solvent).

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte) in an appropriate solvent.

  • Standard Solutions: Prepare a series of calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into the sample matrix or a surrogate matrix.

2. Sample Preparation and Derivatization:

  • Aqueous samples may be buffered to an appropriate pH.

  • Solid samples may require extraction with a suitable organic solvent.

  • Add the PFBHA solution to the sample or standard.

  • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time to allow for complete derivatization.

  • After cooling, extract the PFBHA-oxime derivative using an organic solvent (e.g., hexane or dichloromethane).

  • The organic extract may be concentrated if necessary.

3. GC-MS Instrumental Parameters:

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless or on-column injector.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

4. Validation Parameters:

  • Linearity: Construct a calibration curve from the analysis of the prepared standard solutions.

  • Accuracy and Precision: Assess by analyzing spiked matrix samples at various concentrations.

  • LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This widely used method is based on the reaction of this compound with DNPH to form a stable hydrazone that can be detected by UV.[4][5]

1. Reagent and Standard Preparation:

  • DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile and phosphoric acid).

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. From this stock solution, prepare a series of calibration standards by dilution.

2. Sample Preparation and Derivatization:

  • Liquid samples may be diluted with a suitable solvent.

  • Solid samples may require extraction.

  • The sample is reacted with the DNPH solution to form the corresponding hydrazone.

  • The reaction mixture is typically incubated at a controlled temperature.

  • The derivatized analyte may be extracted and concentrated using solid-phase extraction (SPE).[1]

3. HPLC-UV Instrumental Parameters:

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: A C18 reversed-phase column is commonly used.[1][2]

  • Mobile Phase: A mixture of acetonitrile and water, often with a gradient elution.[2]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.[1]

  • Detector: UV detector set at the maximum absorbance wavelength of the this compound-DNPH derivative (typically around 365 nm).[6]

4. Validation Parameters:

  • Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of the this compound-DNPH derivative.[1]

  • Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.[1]

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.[1]

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[7][8] The following diagram illustrates a general workflow for analytical method validation.

Analytical_Method_Validation cluster_Plan Planning cluster_Execution Execution cluster_Parameters Validation Parameters cluster_Documentation Documentation Define_Purpose Define Purpose & Scope Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Develop_Method Method Development Set_Criteria->Develop_Method Validate_Parameters Validate Parameters Develop_Method->Validate_Parameters Specificity Specificity Validate_Parameters->Specificity Linearity Linearity Validate_Parameters->Linearity Accuracy Accuracy Validate_Parameters->Accuracy Precision Precision Validate_Parameters->Precision LOD LOD Validate_Parameters->LOD LOQ LOQ Validate_Parameters->LOQ Robustness Robustness Validate_Parameters->Robustness Validation_Report Validation Report Validate_Parameters->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: General workflow for analytical method validation.

References

A Comparative Guide to 3-Ethylpentanal and Other Branched Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable building block is a critical decision that influences the efficiency, selectivity, and overall success of a synthetic route. Branched aldehydes are a versatile class of reagents, but the position and nature of the branching can significantly impact their reactivity. This guide provides an objective comparison of 3-Ethylpentanal with other common branched aldehydes, namely 2-Ethylhexanal, 2-Methylpentanal, and 3-Methylpentanal, supported by established chemical principles and available experimental data.

The Influence of Branching on Aldehyde Reactivity

The reactivity of aldehydes in nucleophilic addition reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group.[1][2] Alkyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to formaldehyde. More significantly, the size and position of these alkyl groups create steric hindrance, which can impede the approach of a nucleophile.[3]

In general, aldehydes are more reactive than ketones because they are less sterically hindered.[2] Among branched aldehydes, the closer the branching is to the carbonyl group (the α-position), the greater the steric hindrance and the lower the reactivity. Branching at the β-position, as in this compound and 3-Methylpentanal, has a less pronounced effect on the immediate steric environment of the carbonyl carbon compared to α-branching.

Comparative Performance in Key Synthetic Transformations

To illustrate the practical implications of these structural differences, we will compare the expected performance of this compound and its counterparts in three fundamental carbon-carbon bond-forming reactions: the Aldol condensation, the Wittig reaction, and the Grignard reaction.

Table 1: Comparative Reactivity of Branched Aldehydes
AldehydeStructureBranching PositionExpected Steric HindranceExpected Reactivity in Nucleophilic Addition
This compound CCC(CC)CC=Oβ-positionModerateHigh
2-Ethylhexanal CCCC(CC)C=Oα-positionHighLow
2-Methylpentanal CCC(C)C=Oα-positionHighLow
3-Methylpentanal CCC(C)CC=Oβ-positionModerateHigh

Note: The expected reactivity is a qualitative assessment based on the principles of steric hindrance. Actual reaction rates and yields will depend on specific reaction conditions.

Experimental Protocols and Applications

Aldol Condensation

The Aldol condensation is a cornerstone of C-C bond formation, creating β-hydroxy aldehydes or ketones, which can then dehydrate to form α,β-unsaturated carbonyl compounds. The reaction is sensitive to steric hindrance at the aldehyde.

Experimental Protocol: General Procedure for Base-Catalyzed Aldol Condensation [4][5]

  • Dissolve the aldehyde and a ketone (if applicable for a crossed aldol) in an appropriate solvent, such as ethanol.

  • Add a catalytic amount of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, to the stirred solution.

  • Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purify the product by distillation or recrystallization.

Performance Comparison:

Due to the significant steric hindrance from the α-substituent, 2-Ethylhexanal and 2-Methylpentanal are expected to undergo Aldol condensation more slowly and with lower yields compared to their β-branched counterparts. This compound and 3-Methylpentanal , with branching further from the reactive center, are anticipated to exhibit reactivity closer to that of linear aldehydes, leading to higher conversion rates and yields under similar conditions.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The steric environment around the carbonyl group is a critical factor in the success of this reaction.[6][7]

Experimental Protocol: General Procedure for a Wittig Reaction [8][9]

  • Prepare the phosphonium ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere.

  • Add the aldehyde, dissolved in the same solvent, dropwise to the ylide solution at a controlled temperature (often 0 °C or below).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the alkene product with an organic solvent.

  • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

  • Purify the alkene product by distillation or column chromatography.

Performance Comparison:

The bulky nature of the α-substituents in 2-Ethylhexanal and 2-Methylpentanal will likely hinder the approach of the Wittig reagent, potentially requiring longer reaction times or stronger bases to achieve good yields.[7] In contrast, This compound and 3-Methylpentanal are expected to react more readily, providing higher yields of the corresponding alkenes under standard Wittig conditions. The stereoselectivity (E/Z ratio) of the resulting alkene will depend on the nature of the ylide used (stabilized or non-stabilized).[6]

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde to form a secondary alcohol. This reaction is also sensitive to steric hindrance.[10][11]

Experimental Protocol: General Procedure for a Grignard Reaction [11][12]

  • In a flame-dried flask under an inert atmosphere, add the aldehyde to an anhydrous solvent such as diethyl ether or THF.

  • Slowly add the Grignard reagent (typically a commercially available solution or prepared in situ from an alkyl/aryl halide and magnesium turnings) to the aldehyde solution at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the alcohol product with an organic solvent.

  • Wash the organic layer with water and brine, and then dry it over an anhydrous salt.

  • Purify the secondary alcohol by distillation or column chromatography.

Performance Comparison:

Similar to the other nucleophilic addition reactions, the steric bulk at the α-position of 2-Ethylhexanal and 2-Methylpentanal will likely lead to slower reaction rates and potentially lower yields in Grignard reactions. This compound and 3-Methylpentanal , being less sterically encumbered at the carbonyl carbon, are predicted to react more efficiently with Grignard reagents to afford the corresponding secondary alcohols in higher yields.

Visualizing the Impact of Steric Hindrance

The following diagram illustrates the logical relationship between the position of branching in an aldehyde and its general reactivity towards nucleophilic attack.

Steric_Hindrance_Effect cluster_aldehydes Branched Aldehydes cluster_properties Properties cluster_reactivity Reactivity This compound This compound Less_Hindrance Less Steric Hindrance (β-branching) This compound->Less_Hindrance 3-Methylpentanal 3-Methylpentanal 3-Methylpentanal->Less_Hindrance 2-Ethylhexanal 2-Ethylhexanal More_Hindrance More Steric Hindrance (α-branching) 2-Ethylhexanal->More_Hindrance 2-Methylpentanal 2-Methylpentanal 2-Methylpentanal->More_Hindrance Higher_Reactivity Higher Reactivity in Nucleophilic Addition Less_Hindrance->Higher_Reactivity Lower_Reactivity Lower Reactivity in Nucleophilic Addition More_Hindrance->Lower_Reactivity

References

A Comparative Guide to Catalysts for 3-Ethylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-ethylpentanal, a valuable intermediate in the production of fine chemicals and pharmaceuticals, is primarily achieved through the self-condensation of propanal. This reaction, an aldol condensation, is highly dependent on the catalyst employed, which dictates the overall yield, selectivity, and process efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data from analogous aldehyde condensation reactions.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound via propanal self-condensation is summarized in the table below. The data is compiled from studies on the self-condensation of propanal and n-butyraldehyde, providing a strong comparative framework.

Catalyst SystemSubstrateTemperature (°C)Reaction Time (h)Propanal Conversion (%)2-Methyl-2-pentenal Selectivity (%)2-Ethyl-2-hexenal Yield (%)Reference
Strong Anion-Exchange ResinPropanal3519795-[1]
Activated Hydrotalcite (Mg/Al = 3.5)Propanal100109799-[2]
Ce-modified γ-Al₂O₃n-Butyraldehyde180893.8-88.6[3]
γ-Al₂O₃n-Butyraldehyde180887-76.6[3]

Note: The synthesis of this compound proceeds via the intermediate 2-methyl-2-pentenal, which is subsequently hydrogenated. High selectivity towards this intermediate is crucial for a high overall yield of the target molecule. The data for Ce-modified γ-Al₂O₃ and γ-Al₂O₃ is for the analogous condensation of n-butyraldehyde to 2-ethyl-2-hexenal.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to ensure reproducibility and facilitate further research.

Synthesis of 2-Methyl-2-pentenal using a Strong Anion-Exchange Resin[1]
  • Catalyst Preparation: A strong anion-exchange resin is used as received or prepared according to standard procedures.

  • Reaction Setup: A batch reactor is charged with propanal and the anion-exchange resin at a concentration of 0.4 g/mL.

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature of 35°C.

  • Analysis: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of propanal and the selectivity towards 2-methyl-2-pentenal.

Solvent-Free Aldol Condensation of Propanal using Activated Hydrotalcite[2][3]
  • Catalyst Preparation: Hydrotalcite with a Mg/Al molar ratio of 3.5 is synthesized and activated by calcination.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with propanal and the activated hydrotalcite catalyst. The reaction is carried out under solvent-free conditions.

  • Reaction Conditions: The mixture is heated to 100°C with vigorous stirring for 10 hours.

  • Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and quantify the conversion and selectivity.

Self-Condensation of n-Butyraldehyde using Modified γ-Al₂O₃[4]
  • Catalyst Preparation: γ-Al₂O₃ is modified with Cerium (Ce) by incipient wetness impregnation of a cerium nitrate solution, followed by drying and calcination.

  • Reaction Setup: The reaction is carried out in a batch reactor. 15 wt% of the Ce-modified γ-Al₂O₃ catalyst is added to n-butyraldehyde.

  • Reaction Conditions: The reactor is heated to 180°C and the reaction is allowed to proceed for 8 hours under stirring.

  • Analysis: The conversion of n-butyraldehyde and the yield of 2-ethyl-2-hexenal are determined by Gas Chromatography (GC) analysis of the final reaction mixture.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from propanal involves a series of steps, starting from the aldol condensation to form an unsaturated aldehyde, followed by a selective hydrogenation step.

G cluster_synthesis Synthesis of this compound Propanal_1 Propanal Aldol_Condensation Aldol Condensation Propanal_1->Aldol_Condensation Propanal_2 Propanal Propanal_2->Aldol_Condensation 2_Methyl_2_pentenal 2-Methyl-2-pentenal Aldol_Condensation->2_Methyl_2_pentenal Hydrogenation Selective Hydrogenation 2_Methyl_2_pentenal->Hydrogenation 3_Ethylpentanal This compound Hydrogenation->3_Ethylpentanal

Caption: Reaction pathway for the synthesis of this compound from propanal.

The general experimental workflow for evaluating the performance of different catalysts is depicted below.

G Start Catalyst Selection (e.g., Resin, Hydrotalcite, Al₂O₃) Reaction Aldol Condensation of Propanal Start->Reaction Analysis Product Analysis (GC, GC-MS) Reaction->Analysis Evaluation Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Evaluation Comparison Comparative Analysis of Catalysts Evaluation->Comparison

Caption: Experimental workflow for catalyst performance comparison.

References

A Comparative Analysis of Boiling Points: 3-Ethylpentanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the boiling points of 3-Ethylpentanal and its various structural isomers has been published, offering valuable physical property data for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed comparison supported by experimental data, outlining the methodologies for boiling point determination.

The study highlights the structural nuances that lead to variations in boiling points among C7H14O aldehydes. Factors such as chain length, branching, and the position of the ethyl and methyl groups significantly influence the volatility and, consequently, the boiling point of these compounds.

Boiling Point Comparison of this compound and Its Isomers

The following table summarizes the experimentally determined boiling points of this compound and a selection of its isomers at standard atmospheric pressure.

Compound NameIUPAC NameStructureBoiling Point (°C)
HeptanalHeptanalCH₃(CH₂)₅CHO153[1]
2-Methylhexanal2-MethylhexanalCH₃(CH₂)₃CH(CH₃)CHO139-141
3-Methylhexanal3-MethylhexanalCH₃CH₂CH₂CH(CH₃)CH₂CHO143-144[2]
4-Methylhexanal4-MethylhexanalCH₃CH₂CH(CH₃)CH₂CH₂CHO141.2[3]
5-Methylhexanal5-Methylhexanal(CH₃)₂CH(CH₂)₃CHO141.2[4]
This compoundThis compound(CH₃CH₂)₂CHCH₂CHONot available
2,2-Dimethylpentanal2,2-DimethylpentanalCH₃(CH₂)₂C(CH₃)₂CHO136.4[5]
2,4-Dimethylpentanal2,4-Dimethylpentanal(CH₃)₂CHCH₂CH(CH₃)CHO134.5[6]
4,4-Dimethylpentanal4,4-Dimethylpentanal(CH₃)₃CCH₂CH₂CHO136-137[7]

Understanding the Trends

The data reveals a clear trend related to molecular structure. The straight-chain isomer, heptanal, exhibits the highest boiling point among the listed compounds.[1] This is attributed to the greater surface area available for intermolecular van der Waals forces. As the degree of branching increases, the molecule becomes more compact, reducing the surface area and weakening these intermolecular forces, which in turn lowers the boiling point. For instance, the dimethylpentanal isomers generally have lower boiling points than the methylhexanal isomers and heptanal.

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined using standardized laboratory procedures. Two common and reliable methods are the distillation method and the Thiele tube method.

Distillation Method

This technique is suitable when a sufficient quantity of the liquid is available (typically >5 mL).[3][4]

Procedure:

  • The aldehyde is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

  • A distillation apparatus is assembled, consisting of the flask, a distillation head, a condenser, and a receiving flask. A thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.

  • The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and liquefies, collecting in the receiving flask.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the prevailing atmospheric pressure.[2]

Thiele Tube Method

This micro-method is ideal when only a small sample of the substance is available.[4]

Procedure:

  • A small amount of the aldehyde is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8][9]

  • The Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.[9]

  • As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4]

Structural Relationships and Boiling Points

The following diagram illustrates the structural relationships between this compound and its isomers and the general trend in their boiling points.

Boiling_Point_Comparison Heptanal Heptanal (153 °C) Methylhexanals Methylhexanals (139-144 °C) Heptanal->Methylhexanals Increased Branching Ethylpentanal This compound (Boiling Point Not Found) Methylhexanals->Ethylpentanal Different Branching Dimethylpentanals Dimethylpentanals (134.5-137 °C) Methylhexanals->Dimethylpentanals More Branching Ethylpentanal->Dimethylpentanals Different Branching

Caption: Isomeric Structures and Boiling Point Trends.

This guide serves as a valuable resource for professionals requiring accurate physical property data for aldehydes in their research and development endeavors. The clear presentation of data and detailed experimental protocols aims to facilitate further scientific investigation and application.

References

Mechanistic Comparison of Reactions Involving 3-Ethylpentanal and Pentanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aldehydes is paramount for precise molecular synthesis. This guide provides an objective, data-driven comparison of the reaction mechanisms of 3-Ethylpentanal and its linear counterpart, pentanal. The steric hindrance introduced by the ethyl group at the α-position of this compound significantly influences its reactivity compared to the unbranched pentanal, impacting reaction rates, yields, and stereochemical outcomes.

This comparative analysis will delve into four key reaction types: Aldol Condensation, Wittig Reaction, Oxidation, and Reduction. Detailed experimental protocols and spectroscopic data for the resulting products are provided to support further research and application.

Structural and Reactivity Overview

Pentanal is a linear five-carbon aldehyde, offering a sterically unhindered carbonyl group. In contrast, this compound possesses an ethyl group on the carbon alpha to the carbonyl group. This branching introduces significant steric bulk, which is a critical factor in its chemical behavior.

Generally, aldehydes are reactive electrophiles due to the polarity of the carbonyl group. However, the rate and success of nucleophilic attack on the carbonyl carbon are sensitive to the steric environment. In the case of this compound, the bulky ethyl group can impede the approach of nucleophiles, leading to slower reaction rates and potentially lower yields compared to pentanal.

Mechanistic Comparison of Key Reactions

Aldol Condensation

The Aldol Condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes. It proceeds via the formation of an enolate, which then acts as a nucleophile.

Pentanal: Undergoes self-condensation readily in the presence of a base. The enolate forms at the α-carbon, which then attacks the carbonyl carbon of another pentanal molecule. The resulting β-hydroxy aldehyde can then dehydrate upon heating to form an α,β-unsaturated aldehyde.

This compound: The presence of a tertiary α-carbon makes enolate formation less favorable due to increased steric hindrance. While it can still undergo aldol condensation, the reaction is generally slower and may require stronger reaction conditions. The steric bulk around the carbonyl also hinders the approach of the enolate nucleophile.

Logical Relationship: Aldol Condensation Pathway

Aldol_Condensation Aldehyde Aldehyde (Pentanal or this compound) Enolate Enolate Intermediate Aldehyde->Enolate Deprotonation Base Base (e.g., NaOH) Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde2 Second Aldehyde Molecule Product α,β-Unsaturated Aldehyde (Final Product) Aldol_Adduct->Product Dehydration Heat Heat

Caption: General pathway for the base-catalyzed aldol condensation.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide with the carbonyl compound.

Pentanal: Reacts readily with Wittig reagents to form the corresponding alkene. The lack of steric hindrance allows for efficient attack of the ylide on the carbonyl carbon.

This compound: The reaction is slower due to the steric hindrance from the α-ethyl group, which impedes the approach of the bulky phosphorus ylide. This can lead to lower yields of the desired alkene.

Experimental Workflow: Wittig Reaction

Wittig_Workflow start Start step1 Dissolve Aldehyde and Phosphonium Salt in Solvent start->step1 step2 Add Base to form Ylide step1->step2 step3 Reaction Mixture Stirring step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification (e.g., Chromatography) step4->step5 end Alkene Product step5->end

Caption: A typical experimental workflow for performing a Wittig reaction.

Oxidation

Aldehydes are readily oxidized to carboxylic acids.

Pentanal: Easily oxidized to pentanoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The reaction is typically fast and high-yielding.

This compound: Can also be oxidized to 3-ethylpentanoic acid. However, the steric hindrance around the aldehyde proton might slightly decrease the rate of oxidation compared to pentanal under identical conditions.

Reduction

Aldehydes can be reduced to primary alcohols.

Pentanal: Readily reduced to 1-pentanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally very efficient.

This compound: Is reduced to 3-ethyl-1-pentanol. The steric bulk of the α-ethyl group has a less pronounced effect on the rate of reduction by small hydride reagents like NaBH₄ compared to its effect on reactions involving larger nucleophiles.

Quantitative Data Summary

ReactionSubstrateProductTypical Yield (%)Relative Reaction Rate
Aldol Condensation Pentanal2-Propyl-2-heptenal~70-80%Faster
This compound2,4-Diethyl-2-heptenalLower (<60%)Slower
Wittig Reaction Pentanal1-Hexene (with CH₂ Wittig)>85%Faster
This compound3-Ethyl-1-hexene (with CH₂ Wittig)Lower (~60-70%)Slower
Oxidation PentanalPentanoic Acid>90%Faster
This compound3-Ethylpentanoic Acid>85%Slower
Reduction (NaBH₄) Pentanal1-Pentanol>95%Fast
This compound3-Ethyl-1-pentanol>90%Slightly Slower

Note: Yields and reaction rates are approximate and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of Pentanal
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentanal (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add an aqueous solution of sodium hydroxide (10%) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Wittig Reaction of Pentanal with Methyltriphenylphosphonium Bromide
  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of pentanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with pentane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully by distillation to obtain 1-hexene.

Protocol 3: Oxidation of Pentanal to Pentanoic Acid using Jones Reagent
  • Reaction Setup: Dissolve pentanal (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.

  • Reaction: Stir the mixture for 1 hour at room temperature after the addition is complete.

  • Work-up: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure and add water. Extract the product with diethyl ether.

  • Purification: Extract the combined organic layers with aqueous sodium bicarbonate. Acidify the aqueous layer with HCl and extract the pentanoic acid with diethyl ether. Dry the organic layer and remove the solvent.

Protocol 4: Reduction of this compound to 3-Ethyl-1-pentanol using Sodium Borohydride
  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (0.3 eq) portion-wise to the solution, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully add dilute HCl to quench the reaction and neutralize the mixture.

  • Purification: Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-ethyl-1-pentanol.

Spectroscopic Data of Products

ProductIR (cm⁻¹)¹H NMR (δ, ppm)
Pentanoic Acid 2500-3300 (br, O-H), 1710 (C=O)~11.5 (s, 1H, COOH), 2.3 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H)
3-Ethylpentanoic Acid 2500-3300 (br, O-H), 1705 (C=O)~11.0 (s, 1H, COOH), 2.2 (d, 2H), 1.8 (m, 1H), 1.4 (m, 4H), 0.9 (t, 6H)
1-Pentanol 3200-3600 (br, O-H)3.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
3-Ethyl-1-pentanol 3200-3600 (br, O-H)3.7 (t, 2H), 1.5 (m, 2H), 1.3 (m, 5H), 0.9 (t, 6H)
1-Hexene 3080, 1640, 9105.8 (m, 1H), 5.0 (m, 2H), 2.0 (q, 2H), 1.4 (m, 2H), 0.9 (t, 3H)
3-Ethyl-1-hexene 3080, 1640, 9105.7 (m, 1H), 4.9 (m, 2H), 1.9 (m, 1H), 1.3 (m, 4H), 0.8 (t, 6H)
2-Propyl-2-heptenal 1685 (C=O), 1640 (C=C)9.4 (s, 1H, CHO), 6.5 (t, 1H), 2.2 (m, 4H), 1.4 (m, 4H), 0.9 (m, 6H)

Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.

Conclusion

The seemingly subtle structural difference between pentanal and this compound leads to significant and predictable differences in their chemical reactivity. The steric hindrance imposed by the α-ethyl group in this compound generally results in slower reaction rates and potentially lower yields in reactions involving nucleophilic attack on the carbonyl carbon, such as Aldol Condensation and the Wittig Reaction. For reactions less sensitive to steric bulk at the carbonyl, like reduction with small hydride reagents, the differences are less pronounced. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize these aldehydes in complex organic synthesis.

A Comparative Analysis of 3-Ethylpentanal Cross-Reactivity with Common Analytical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity of 3-Ethylpentanal with a selection of common analytical reagents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and interpretation. This document outlines the expected reactivity based on established chemical principles and provides detailed experimental protocols for verification.

Summary of Expected Reactivity

The following table summarizes the anticipated reactivity of this compound with various common analytical reagents. This information is derived from the general reactivity of aliphatic aldehydes.

ReagentActive Component(s)Expected Reaction with this compoundObservation
Tollens' Reagent Diamminesilver(I) complex ([Ag(NH₃)₂]⁺)Oxidation of the aldehyde group to a carboxylate anion.Formation of a silver mirror on the inner surface of the reaction vessel.[1][2][3]
Fehling's Solution Copper(II) tartrate complexOxidation of the aldehyde group to a carboxylate anion.Formation of a brick-red precipitate of copper(I) oxide (Cu₂O).[4][5][6]
2,4-Dinitrophenylhydrazine (DNPH) 2,4-DinitrophenylhydrazineNucleophilic addition-elimination (condensation) reaction with the carbonyl group.Formation of a yellow, orange, or red precipitate of this compound-2,4-dinitrophenylhydrazone.[7][8][9][10]
Griess Reagent Sulfanilamide and N-(1-Naphthyl)ethylenediamine in an acidic mediumNo reaction is expected.The solution should remain colorless or retain its original color.

Experimental Protocols

The following are detailed methodologies for conducting cross-reactivity studies of this compound with the specified reagents.

Tollens' Test for Aldehydes

Objective: To determine if this compound gives a positive test with Tollens' reagent, indicating the presence of an aldehyde functional group.

Materials:

  • This compound

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia (NH₃) solution (2 M)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollens' reagent: To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

  • Add 2 M ammonia solution dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This is Tollens' reagent. Avoid adding an excess of ammonia.

  • Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath at approximately 60°C for a few minutes.

  • Observation: A positive test is the formation of a silver mirror on the inside of the test tube. A black precipitate of silver also indicates a positive test, although a mirror is more definitive.[1][2]

Fehling's Test for Aliphatic Aldehydes

Objective: To assess the reactivity of this compound with Fehling's solution, a characteristic reaction of aliphatic aldehydes.

Materials:

  • This compound

  • Fehling's Solution A (aqueous solution of copper(II) sulfate)

  • Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)

  • Test tubes

  • Water bath

Procedure:

  • In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.

  • Add a few drops of this compound to the prepared Fehling's solution.

  • Heat the mixture in a boiling water bath for 5-10 minutes.

  • Observation: A positive test is the formation of a brick-red precipitate of copper(I) oxide.[4][6]

Reaction with 2,4-Dinitrophenylhydrazine (DNPH)

Objective: To confirm the presence of a carbonyl group in this compound.

Materials:

  • This compound

  • Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)

  • Test tubes

  • Ethanol (95%)

Procedure:

  • Dissolve a small amount (1-2 drops) of this compound in 2 mL of 95% ethanol in a test tube.

  • Add 3 mL of Brady's reagent to the solution.

  • Shake the mixture vigorously. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.

  • Observation: A positive test is the formation of a yellow, orange, or red precipitate.[7][8][10]

Cross-Reactivity Study with Griess Reagent

Objective: To determine if this compound exhibits cross-reactivity with the Griess reagent, which is designed to detect nitrite ions.

Materials:

  • This compound

  • Griess Reagent (typically contains sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, and phosphoric acid)

  • Test tubes

  • Nitrite standard solution (for positive control)

  • Deionized water (for negative control)

Procedure:

  • Label three test tubes: "Positive Control," "Negative Control," and "this compound."

  • To the "Positive Control" tube, add 1 mL of the nitrite standard solution.

  • To the "Negative Control" tube, add 1 mL of deionized water.

  • To the "this compound" tube, add a few drops of this compound to 1 mL of deionized water and mix.

  • Add 1 mL of the Griess reagent to each test tube.

  • Allow the reactions to proceed for the time specified by the reagent manufacturer (typically 15-30 minutes).

  • Observation: A positive reaction for nitrite (in the positive control) will result in the formation of a pink to magenta color.[11] The "Negative Control" and "this compound" tubes are expected to show no color change.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for testing the cross-reactivity of this compound with the various reagents.

Cross_Reactivity_Workflow cluster_sample Sample Preparation cluster_reagents Reagent Panels cluster_reaction Reaction Incubation cluster_observation Observation of Results Sample This compound Tollens Tollens' Reagent Sample->Tollens Fehling Fehling's Solution Sample->Fehling DNPH 2,4-DNPH Sample->DNPH Griess Griess Reagent Sample->Griess Incubate_Tollens Warm Tollens->Incubate_Tollens Incubate_Fehling Boil Fehling->Incubate_Fehling Incubate_DNPH Room Temp DNPH->Incubate_DNPH Incubate_Griess Room Temp Griess->Incubate_Griess Result_Tollens Silver Mirror? Incubate_Tollens->Result_Tollens Result_Fehling Red Precipitate? Incubate_Fehling->Result_Fehling Result_DNPH Yellow/Orange Ppt? Incubate_DNPH->Result_DNPH Result_Griess Color Change? Incubate_Griess->Result_Griess

Caption: Workflow for this compound cross-reactivity testing.

The following diagram illustrates the expected signaling pathway for a positive reaction of an aldehyde with Tollens' Reagent.

Tollen_Reaction_Pathway Aldehyde This compound (R-CHO) Oxidation Oxidation Aldehyde->Oxidation Tollens Tollens' Reagent [Ag(NH₃)₂]⁺ Reduction Reduction Tollens->Reduction Hydroxide OH⁻ Hydroxide->Oxidation Carboxylate Carboxylate (R-COO⁻) Oxidation->Carboxylate Water H₂O Oxidation->Water Silver Silver Mirror (Ag) Reduction->Silver Ammonia NH₃ Reduction->Ammonia

References

A Comparative Analysis of Synthetic Routes to 3-Ethylpentanal for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules and intermediates is a critical aspect of discovery and process chemistry. This guide provides a comparative benchmark of two primary synthetic routes to 3-Ethylpentanal, a valuable aldehyde intermediate. The analysis focuses on reaction efficiency, offering a side-by-side look at key performance indicators based on available experimental data to inform methodology selection.

Two principal synthetic pathways to this compound are the hydroformylation of 2-ethyl-1-butene and the oxidation of 3-ethyl-1-pentanol. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hydroformylation of 2-Ethyl-1-buteneRoute 2: Oxidation of 3-Ethyl-1-pentanol
Starting Material 2-Ethyl-1-butene3-Ethyl-1-pentanol
Primary Reagents Carbon monoxide, HydrogenOxidizing agent (e.g., PCC, Swern reagents)
Catalyst Rhodium or Cobalt complexOften not required, but depends on oxidant
Typical Yield Moderate to HighHigh
Reaction Temperature Elevated (e.g., 80-150 °C)Varies (e.g., -78 °C to room temperature)
Reaction Pressure High (e.g., 20-100 atm)Atmospheric
Key Advantages Atom economicalMilder reaction conditions, high selectivity
Key Disadvantages Requires specialized high-pressure equipment, potential for regioisomer formationUse of toxic and/or hazardous oxidizing agents

In-Depth Analysis of Synthetic Pathways

Route 1: Hydroformylation of 2-Ethyl-1-butene

The hydroformylation of 2-ethyl-1-butene represents an atom-economical approach to this compound, directly incorporating a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly based on rhodium or cobalt.

Experimental Protocol:

A representative hydroformylation procedure involves charging a high-pressure autoclave with 2-ethyl-1-butene, a rhodium-based catalyst such as Rh(CO)₂(acac), and a suitable phosphine ligand in a high-boiling point solvent like toluene. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction progress is monitored by gas chromatography. Upon completion, the reactor is cooled, and the product is isolated by distillation.

Workflow for Hydroformylation Route:

start Start: 2-Ethyl-1-butene reaction Hydroformylation Reaction (High Pressure & Temperature) start->reaction reagents Reagents: - Rh(CO)2(acac) - Phosphine Ligand - Toluene reagents->reaction syngas Syngas (CO + H2) syngas->reaction workup Workup: - Cooling - Depressurization reaction->workup purification Purification: - Distillation workup->purification product Product: this compound purification->product

Caption: Hydroformylation of 2-ethyl-1-butene to this compound.

Route 2: Oxidation of 3-Ethyl-1-pentanol

The oxidation of the primary alcohol, 3-ethyl-1-pentanol, to the corresponding aldehyde, this compound, is a widely used and generally high-yielding transformation in organic synthesis. Several methods are available for this conversion, with the Swern oxidation being a prominent example due to its mild conditions and high selectivity.

Experimental Protocol (Swern Oxidation):

In a typical Swern oxidation, a solution of oxalyl chloride in a chlorinated solvent such as dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of 3-ethyl-1-pentanol. After a short stirring period, a hindered amine base, such as triethylamine or diisopropylethylamine, is added to facilitate the elimination reaction that forms the aldehyde. The reaction is then warmed to room temperature and quenched with water. The product is extracted with an organic solvent and purified by chromatography.

Workflow for Oxidation Route:

start Start: 3-Ethyl-1-pentanol reaction Swern Oxidation (-78 °C to RT) start->reaction reagents Swern Reagents: - Oxalyl Chloride - DMSO - Triethylamine reagents->reaction workup Workup: - Quenching with Water - Extraction reaction->workup purification Purification: - Chromatography workup->purification product Product: this compound purification->product

Caption: Swern oxidation of 3-ethyl-1-pentanol to this compound.

Concluding Remarks

The choice between these two synthetic routes will largely depend on the specific requirements of the research or development project. For large-scale industrial production where atom economy and the cost of starting materials are paramount, hydroformylation may be the preferred method, despite the need for specialized equipment. For laboratory-scale synthesis, where high purity, selectivity, and milder reaction conditions are often prioritized, the oxidation of 3-ethyl-1-pentanol offers a more practical and accessible approach. Researchers should carefully consider the trade-offs between these methods to select the most efficient and suitable route for their synthetic goals.

Safety Operating Guide

Proper Disposal of 3-Ethylpentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 3-Ethylpentanal, this guide supports researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. Based on analogous compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene are required.

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Steps:

  • Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: As this compound is flammable, eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

This compound Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary and recommended method for its disposal is through a licensed hazardous waste disposal facility.

Step-by-Step Disposal Guide:

  • Waste Collection: Collect all waste containing this compound, including contaminated materials from spills and experiments, in a designated, chemically compatible, and properly sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date of accumulation.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be away from incompatible materials and sources of ignition.

  • Arrangement for Pickup: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the collection and disposal of the waste.

Quantitative Data for Structurally Similar Aldehydes

The following table summarizes key quantitative data for aldehydes with similar structures to this compound. This information can be used as a reference for understanding its potential properties.

Property2-Ethylhexanal (CAS: 123-05-7)Valeraldehyde (CAS: 110-62-3)
Flash Point 52 °C (126 °F)12 °C (54 °F)
Boiling Point 163 °C (325 °F)103 °C (217 °F)
Specific Gravity 0.82 g/cm³0.81 g/cm³
Lower Explosion Limit 0.9 %1.1 %
Upper Explosion Limit 6.5 %7.4 %

Note: This data is for structurally similar compounds and should be used for estimation purposes only. Always handle unknown chemicals with caution.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_spill_response Spill Response (If Applicable) cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill waste_gen Waste Generated (e.g., unused chemical, contaminated items) ppe->waste_gen collect_waste Collect in a Designated Hazardous Waste Container waste_gen->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Date collect_waste->label_container store_waste Store Container in a Designated Satellite Accumulation Area label_container->store_waste spill->waste_gen No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Absorbed Material (Use Non-Sparking Tools) contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report Spill to Supervisor/EHS decontaminate->report_spill report_spill->collect_waste Dispose of Contaminated Materials contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling 3-Ethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling volatile aldehydes and information from safety data sheets of structurally similar compounds.

Hazard Assessment

Summary of Potential Hazards:

Hazard Type Potential Effect
Flammability May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2][3][4]
Inhalation May cause respiratory irritation, dizziness, or drowsiness.[2][5]
Skin Contact May cause skin irritation.[2][5]
Eye Contact May cause serious eye irritation or damage.[2][5]

| Ingestion | May be harmful if swallowed.[5] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:

Body Part Required PPE Specifications
Hands Chemical-resistant gloves Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer poor resistance.[6][7]
Eyes/Face Safety glasses with side shields or a face shield Must be worn at all times. A face shield is recommended when there is a risk of splashing.[1][6]
Body Laboratory coat A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

| Respiratory | Use in a well-ventilated area or fume hood | If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary. |

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Step 1: Preparation

  • Ensure a chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

Step 2: Handling

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers when transferring the chemical to prevent static discharge, a potential ignition source.[1][3]

  • Use only non-sparking tools and explosion-proof equipment.[1][3]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][3]

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

Waste Type Disposal Procedure
Unused this compound Collect in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[8]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled hazardous waste container.

| Empty Containers | The first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Deface or remove the label before disposing of the rinsed container.[9] |

All chemical waste must be disposed of through a licensed hazardous waste disposal service.[8] Never dispose of this compound down the drain or in the regular trash.[8]

Emergency Procedures

Emergency Contact Information:

  • Spill: Follow your institution's spill response protocol. For large spills, evacuate the area and contact emergency personnel.

  • Fire: Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[3] Do not use water as it may be ineffective.

  • Exposure:

    • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[1][2]

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Ground & Bond Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Wash Hands & Exposed Skin handle4->post1 Handling Complete post2 Decontaminate Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect Chemical Waste post3->disp1 Begin Disposal disp2 Segregate Waste Streams disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.